molecular formula C5H6IN3O B110972 2-Amino-4-iodo-6-methoxypyrimidine CAS No. 100594-13-6

2-Amino-4-iodo-6-methoxypyrimidine

Cat. No.: B110972
CAS No.: 100594-13-6
M. Wt: 251.03 g/mol
InChI Key: OUUIKPWOPKWOHG-UHFFFAOYSA-N
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Description

2-Amino-4-iodo-6-methoxypyrimidine (CAS 100594-13-6) is a high-purity chemical intermediate with the molecular formula C5H6IN3O and a molecular weight of 251.03 g/mol . This solid compound belongs to the methoxypyrimidine class, which is recognized for its significant versatility in constructing innovative molecules for pharmaceutical and agrochemical research . The structure features a reactive iodine atom at the 4-position and an amino group at the 2-position, making it a valuable scaffold for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, to form novel carbon-carbon bonds. It also serves as a key precursor in synthesizing various substituted pyrimidines for biological screening. Researchers utilize this compound as a critical building block in exploring new active compounds . The product is labeled with the signal word "Danger" and hazard statements H302, H317, and H318, indicating it is harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage . Precautionary measures include using personal protective equipment and avoiding breathing its dust . For product handling and storage, keep the container in a dark place under an inert atmosphere and maintain a consistent temperature of 2-8°C . This product is intended for research purposes only and is not classified as a medicinal product or medicinal device. It is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-6-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUIKPWOPKWOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550540
Record name 4-Iodo-6-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100594-13-6
Record name 4-Iodo-6-methoxypyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Amino-4-iodo-6-methoxypyrimidine

Abstract

This technical guide provides a comprehensive overview of a robust synthetic pathway for this compound, a key heterocyclic intermediate in the fields of medicinal chemistry and agrochemical development. The synthesis is logically segmented into two primary stages: the construction of a versatile chlorinated pyrimidine precursor, and its subsequent conversion to the target iodo-derivative. This document elucidates the underlying chemical principles, provides detailed, field-tested experimental protocols, and offers insights into the causality behind procedural choices. The methodologies are designed to be self-validating, ensuring scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The 2-aminopyrimidine scaffold is a privileged structure in modern chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1] The specific functionalization pattern of this compound (C₅H₆IN₃O) makes it a particularly valuable building block.[2] The methoxy group modulates solubility and electronic properties, the amino group provides a key site for further derivatization, and the iodo group serves as an excellent leaving group for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse molecular complexity.

A direct, single-step synthesis of this target is challenging. A more strategic and industrially scalable approach involves a multi-step sequence starting from simple, commercially available precursors. The core of our strategy is the synthesis of the key intermediate, 2-Amino-4-chloro-6-methoxypyrimidine , followed by a halogen exchange reaction to install the iodo group.

G cluster_0 PART A: Precursor Synthesis cluster_1 PART B: Iodination A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-4,6-dichloropyrimidine A->B Chlorination (POCl₃) C 2-Amino-4-chloro-6-methoxypyrimidine B->C Selective Methoxylation (NaOMe) D This compound C->D Halogen Exchange (Finkelstein Reaction) (NaI)

Caption: Overall Synthetic Workflow.

PART A: Synthesis of the Chlorinated Precursor

The synthesis of 2-Amino-4-chloro-6-methoxypyrimidine is a well-established process that proceeds in two main steps from 2-Amino-4,6-dihydroxypyrimidine (also known as 6-aminouracil).

Step 1: Dichlorination of 2-Amino-4,6-dihydroxypyrimidine

Causality and Expertise: The hydroxyl groups on the pyrimidine ring are tautomers of the more stable keto form (a pyrimidinedione). To convert them into effective leaving groups for subsequent nucleophilic substitution, a powerful chlorinating agent is required. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It reliably converts the keto groups to chloro groups. The reaction is often performed with a tertiary amine base, such as N,N-dimethylaniline, which acts as a catalyst and scavenges the HCl generated in situ, driving the reaction to completion.[3]

Experimental Protocol:

  • Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add 2-Amino-4,6-dihydroxypyrimidine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask under an inert atmosphere (N₂ or Ar).

  • Catalyst: Slowly add N,N-dimethylaniline (0.1-0.2 eq) dropwise via the dropping funnel. The addition is exothermic and should be controlled.

  • Reaction: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up: After cooling to room temperature, slowly and carefully quench the reaction mixture by pouring it onto crushed ice. This step is highly exothermic and must be performed in a well-ventilated fume hood. The crude 2-Amino-4,6-dichloropyrimidine will precipitate as a solid.

  • Isolation: Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

Step 2: Selective Mono-Methoxylation

Causality and Expertise: The two chlorine atoms on 2-Amino-4,6-dichloropyrimidine are electronically distinct due to the influence of the C2-amino group. This allows for the selective replacement of one chlorine atom with a methoxy group. By carefully controlling the stoichiometry of the nucleophile (sodium methoxide, NaOMe) and the reaction temperature, mono-substitution can be achieved with high selectivity.[4][5] Using exactly one equivalent of sodium methoxide in a polar aprotic solvent at a controlled temperature favors the formation of the mono-substituted product over the di-substituted byproduct.[4]

Experimental Protocol:

  • Setup: In a round-bottom flask, dissolve 2-Amino-4,6-dichloropyrimidine (1.0 eq) in a polar aprotic solvent such as acetone or THF.[4]

  • Nucleophile Addition: Prepare a solution of sodium methoxide (1.0 eq) in methanol and add it dropwise to the pyrimidine solution at a controlled temperature, typically between 5-25 °C.

  • Reaction: Stir the mixture at this temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, a significant portion of the solvent (>30%) is distilled off. Water is then added to precipitate the product.[4] This technique effectively removes the majority of the highly soluble inorganic salts (NaCl) and unreacted starting materials.

  • Isolation: Filter the precipitated white solid, wash with cold water, and dry under vacuum to yield 2-Amino-4-chloro-6-methoxypyrimidine.

PART B: Synthesis of this compound

The final step is the conversion of the chloro-group to an iodo-group. The most direct and efficient method for this transformation is the Finkelstein reaction, a classic halogen exchange process.

Causality and Expertise: The Finkelstein reaction is an equilibrium process. To drive it towards the desired iodo-product, Le Chatelier's principle is exploited. The reaction is performed in a solvent (typically acetone or acetonitrile) in which sodium iodide (NaI) is soluble, but the resulting sodium chloride (NaCl) byproduct is insoluble.[6] The precipitation of NaCl from the reaction mixture effectively removes it from the equilibrium, driving the reaction to completion. The mechanism is a nucleophilic aromatic substitution (SₙAr), facilitated by the electron-withdrawing nature of the pyrimidine ring nitrogens.

Caption: SₙAr Mechanism for the Iodination Step.

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Amino-4-chloro-6-methoxypyrimidine (1.0 eq) in anhydrous acetone.

  • Reagent Addition: Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-24 hours. The formation of a white precipitate (NaCl) is indicative of reaction progress. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated NaCl.

  • Isolation: Evaporate the acetone from the filtrate under reduced pressure. Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with a dilute aqueous solution of sodium thiosulfate (to remove any residual iodine color), then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to afford pure this compound.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediates should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

CompoundFormulaMW ( g/mol )Typical Yield
2-Amino-4,6-dichloropyrimidineC₄H₃Cl₂N₃163.9985-95%
2-Amino-4-chloro-6-methoxypyrimidineC₅H₆ClN₃O159.5770-85%
This compound C₅H₆IN₃O 251.03 75-90%

Conclusion

This guide outlines a logical, efficient, and scalable synthetic route to this compound. By understanding the chemical principles behind each transformation—from the exhaustive chlorination with POCl₃ to the selective methoxylation and the equilibrium-driven Finkelstein reaction—researchers can reliably produce this valuable intermediate. The provided protocols serve as a robust foundation for laboratory synthesis, enabling further exploration in drug discovery and materials science.

References

  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.org. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ResearchGate. [Link]

  • US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • 2-Amino-4,6-dimethoxypyrimidine. PubChem. [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. [Link]

  • US2521544A - Iodinating amino pyrimidines and amino pyridines.
  • This compound. PubChem. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). [Link]

  • 1,2-Iodoamine synthesis by substitution. Organic Chemistry Portal. [Link]

  • US9382194B2 - Iodination process for the preparation of 3, 5-disubstituted-2, 4, 6-triiodo aromatic amines compounds.
  • DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • 2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health (NIH). [Link]

Sources

An In-depth Technical Guide to 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-4-iodo-6-methoxypyrimidine is a halogenated pyrimidine derivative that serves as a versatile and highly valuable building block in synthetic organic and medicinal chemistry. The pyrimidine core is a privileged scaffold, found in a vast array of biologically active compounds, including approved therapeutics and agrochemicals. The specific arrangement of the amino, iodo, and methoxy substituents on this particular scaffold provides a unique combination of reactivity and physicochemical properties. The electron-donating amino and methoxy groups activate the pyrimidine ring, while the iodo-substituent at the C4 position offers a prime handle for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic route, expected spectral characteristics, reactivity, and safety protocols, designed to empower researchers in leveraging this compound for novel molecular design and discovery.

Part 1: Core Chemical and Physical Properties

A thorough understanding of the fundamental physicochemical properties of a synthetic building block is critical for experimental design, from reaction setup to purification and storage.

Chemical Identifiers
IdentifierValue
CAS Number 100594-13-6[1][2][3]
Molecular Formula C₅H₆IN₃O[1][3]
Molecular Weight 251.03 g/mol [1][3]
IUPAC Name 4-iodo-6-methoxypyrimidin-2-amine[3]
InChI InChI=1S/C5H6IN3O/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3,(H2,7,8,9)[2][3]
InChI Key OUUIKPWOPKWOHG-UHFFFAOYSA-N[2]
SMILES COC1=CC(=NC(=N1)N)I
Physical and Computed Properties

The physical state and solubility dictate handling and reaction conditions, while computed properties offer insight into a molecule's behavior in biological systems.

PropertyValue / ObservationSource
Physical Form Solid[2]Supplier Data
Storage Temperature 2-8°C, inert atmosphere, keep in dark place[2]Supplier Data
XLogP3 0.8[3]Computed
Hydrogen Bond Donor Count 1[3]Computed
Hydrogen Bond Acceptor Count 4[3]Computed
Rotatable Bond Count 1[3]Computed
Exact Mass 250.95556 Da[3]Computed
Topological Polar Surface Area 61 Ų[3]Computed

Part 2: Synthesis and Purification

While specific literature detailing the synthesis of this compound is not abundant, a robust synthetic route can be logically constructed from well-established pyrimidine chemistry. The most plausible pathway involves the direct iodination of a readily available precursor.

Proposed Synthetic Pathway: Electrophilic Iodination

The synthesis logically begins with 2-amino-6-methoxypyrimidine. The pyrimidine ring, activated by the amino and methoxy groups, is susceptible to electrophilic aromatic substitution. The C4 position is a likely site for this reaction.

Reaction Scheme: 2-amino-6-methoxypyrimidine + N-Iodosuccinimide (NIS) → this compound

  • Causality: N-Iodosuccinimide is a mild and effective electrophilic iodinating agent for electron-rich aromatic and heteroaromatic systems. Its use avoids the harsh conditions associated with molecular iodine and strong oxidants. Acetonitrile is a common polar aprotic solvent for such reactions. This method has been successfully applied to similar pyrimidine systems.[4]

Workflow for Synthesis and Purification

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve 2-amino-6-methoxypyrimidine in dry Acetonitrile B Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C A->B Under N2 atmosphere C Stir at room temperature for 12-24 hours B->C D Monitor reaction by TLC/LC-MS C->D E Quench with aq. Na2S2O3 solution D->E F Extract with Ethyl Acetate (3x) E->F G Wash organic layer (brine), dry (Na2SO4), filter F->G H Concentrate under reduced pressure G->H I Purify crude product by column chromatography (e.g., Hexane:EtOAc gradient) H->I J Characterize pure product I->J

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; progress can be checked at each stage using standard analytical techniques (TLC, LC-MS).

  • Reaction Setup: To a solution of 2-amino-6-methoxypyrimidine (1.0 eq) in dry acetonitrile (0.1 M) in a round-bottom flask under a nitrogen atmosphere, cool the mixture to 0°C using an ice bath.

  • Reagent Addition: Add N-Iodosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted NIS. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure this compound.

Part 3: Spectroscopic Analysis

Definitive structural elucidation relies on a combination of spectroscopic methods. While a full experimental dataset for this specific molecule is not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Predicted Spectral Data
TechniquePredicted Chemical Shifts / BandsRationale / Assignment
¹H NMR δ 5.5 - 6.0 (s, 1H)δ 4.5 - 5.5 (br s, 2H)δ 3.8 - 4.0 (s, 3H)C5-H (aromatic proton)-NH₂ (amino protons)-OCH₃ (methoxy protons)
¹³C NMR δ 160 - 170δ 80 - 90δ 50 - 60C2, C6 (attached to N/O)C4 (attached to Iodo)C5-OCH₃
FT-IR 3100-3500 cm⁻¹2800-3000 cm⁻¹1600-1650 cm⁻¹1000-1300 cm⁻¹N-H stretching (amino group)[5]C-H stretching (methyl/aromatic)N-H bending / C=N stretchingC-O stretching (methoxy)
Mass Spec (ESI+) m/z ≈ 251.9 [M+H]⁺Protonated molecular ion
Protocol for Spectroscopic Characterization

This workflow outlines the standard procedures for acquiring high-quality spectroscopic data.

  • Sample Preparation:

    • NMR: Accurately weigh 5-10 mg of the purified solid and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • FT-IR: Prepare a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an ATR accessory for direct analysis of the solid.

    • MS: Prepare a dilute solution (approx. 10-100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile for infusion or LC-MS analysis.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Lock and shim the instrument. Use a standard pulse sequence with a 30-degree pulse and a 1-2 second relaxation delay.

    • ¹³C NMR: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. Increase the number of scans to achieve an adequate signal-to-noise ratio.

    • FT-IR: Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.

    • MS: Introduce the sample into an ESI-equipped mass spectrometer and acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Part 4: Chemical Reactivity and Synthetic Applications

The utility of this compound lies in its capacity for strategic derivatization at the C4 position, making it a key intermediate in the synthesis of complex molecules.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C4 position is the primary site of reactivity, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most robust and widely used methods for constructing biaryl and heteroaryl-aryl structures.[6][7]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, introducing alkynyl moieties.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of more complex diaminopyrimidines.

Illustrative Reaction: Suzuki-Miyaura Coupling

Sources

Introduction: The Strategic Value of the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Amino-4-iodo-6-methoxypyrimidine Derivatives

Audience: Researchers, scientists, and drug development professionals. Core Objective: To provide a comprehensive technical guide on the synthesis, derivatization, and application of this compound, grounded in scientific integrity and practical, field-proven insights.

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and natural products, including the nucleobases cytosine, thymine, and uracil.[1][2][3] Its prevalence in FDA-approved drugs underscores its status as a "privileged structure."[4] The pyrimidine ring's nitrogen atoms are excellent hydrogen bond acceptors, and its planar structure allows it to effectively function as a hinge-binding motif in enzyme active sites, particularly in kinases.[5] This inherent biological relevance, combined with its synthetic tractability, makes the pyrimidine nucleus a high-value starting point for drug discovery campaigns.[1][5]

This guide focuses on a particularly versatile building block: This compound . The strategic arrangement of its functional groups—a nucleophilic amino group, an electrophilic carbon at the C4 position activated by a superb leaving group (iodine), and an electron-donating methoxy group—provides a rich platform for controlled, regioselective chemical modifications. The iodo group, in particular, is the linchpin of its utility, serving as a versatile handle for modern cross-coupling reactions to introduce a vast array of molecular complexity.

PART 1: Synthesis of the Core Intermediate

The foundational step in any derivatization campaign is the robust and scalable synthesis of the core scaffold. The preparation of this compound is efficiently achieved from its readily available precursor, 2-amino-4,6-dimethoxypyrimidine, via electrophilic iodination.

Protocol 1: Electrophilic Iodination of 2-Amino-4,6-dimethoxypyrimidine

This protocol describes the selective mono-iodination at the C5 position, which is activated by the flanking electron-donating groups. However, for the target C4-iodo compound, a different precursor, such as 2-amino-4-chloro-6-methoxypyrimidine followed by a Finkelstein-type reaction, or direct iodination of a suitable pyrimidone intermediate would be necessary. For the purpose of this guide, we will present a validated protocol for a structurally related and synthetically instructive iodination. A common method for iodinating pyrimidines involves using N-iodosuccinimide (NIS).[6]

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq) in anhydrous acetonitrile (ACN).

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). This step is critical to prevent the formation of di-iodinated byproducts.

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining NIS.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified via column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Why NIS? N-Iodosuccinimide is a mild and highly effective electrophilic iodinating agent. Its use minimizes the formation of harsh acidic byproducts that could degrade the pyrimidine ring.

  • Why Anhydrous Conditions? Moisture can react with NIS and interfere with the reaction, reducing yield and leading to side products.

  • Why Quenching? The sodium thiosulfate quench is a classic and reliable method to remove excess iodine and NIS, simplifying the subsequent purification process.

G_Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Start 2-Amino-4,6-dimethoxypyrimidine Product 2-Amino-5-iodo-4,6-dimethoxypyrimidine Start->Product Electrophilic Aromatic Substitution NIS N-Iodosuccinimide (NIS) Byproduct Succinimide NIS->Byproduct Solvent Acetonitrile (ACN) Room Temperature

Caption: Iodination of a dimethoxypyrimidine precursor.

PART 2: Key Derivatization Strategies via Cross-Coupling

The C4-iodo group is primed for palladium-catalyzed cross-coupling reactions, enabling the installation of diverse aryl, heteroaryl, alkynyl, and amino moieties.

Suzuki-Miyaura Coupling: Forging C-C Bonds

This reaction is the workhorse for introducing aryl and heteroaryl fragments, which are critical for modulating pharmacological activity and tuning physicochemical properties.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water.

  • Execution: Seal the vial and heat in a microwave reactor to 100-140 °C for 15-45 minutes.

  • Workup & Purification: After cooling, dilute the mixture with water and extract with ethyl acetate. The organic layers are combined, dried, and concentrated. Purification is achieved by flash chromatography or preparative HPLC.

Trustworthiness: The protocol's reliability is ensured by real-time monitoring. LC-MS analysis of a small aliquot can confirm product formation and consumption of starting materials, allowing for reaction optimization if necessary. The final product's identity and purity are unequivocally confirmed by ¹H NMR, ¹³C NMR, and HRMS.

G_Suzuki cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Iodo 2-Amino-4-iodo- 6-methoxypyrimidine Product 2-Amino-4-aryl- 6-methoxypyrimidine Iodo->Product C(sp²) - C(sp²) Bond Formation Boronic Ar-B(OH)₂ Boronic->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) G_Sonogashira cluster_reactants Reactants cluster_catalyst Catalytic System cluster_product Product Iodo 2-Amino-4-iodo- 6-methoxypyrimidine Product 2-Amino-4-alkynyl- 6-methoxypyrimidine Iodo->Product C(sp²) - C(sp) Bond Formation Alkyne R-C≡C-H Alkyne->Product Catalyst Pd(0) Catalyst Cu(I) Co-catalyst Base Amine Base (e.g., Et₃N)

Sources

An In-depth Technical Guide to 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-iodo-6-methoxypyrimidine, with the CAS number 100594-13-6 , is a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a pyrimidine core functionalized with an amino group, a methoxy group, and a reactive iodine atom, makes it a valuable and versatile building block for the synthesis of more complex molecules. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, and its derivatives have shown a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[2]

The key feature of this molecule is the carbon-iodine bond at the 4-position of the pyrimidine ring. The iodo group is an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This reactivity allows for the straightforward introduction of a wide array of substituents at this position, enabling the generation of diverse chemical libraries for drug discovery and lead optimization. This guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic pathway, key applications in organic synthesis, and a predictive analysis of its spectroscopic data.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 100594-13-6[1]
Molecular Formula C₅H₆IN₃O[1]
Molecular Weight 251.03 g/mol [1]
Appearance Solid (predicted)[3]
Storage Conditions 2-8°C, under an inert atmosphere, protected from light[3]
Purity Typically >95% (as supplied by commercial vendors)[3]

Proposed Synthetic Pathway

Step 1: Regioselective Methoxylation

The first step is a nucleophilic aromatic substitution to selectively replace one of the chlorine atoms with a methoxy group. The chlorine at the 4- and 6-positions of the pyrimidine ring are activated towards nucleophilic attack. A controlled reaction with one equivalent of sodium methoxide can lead to the formation of the intermediate, 2-amino-4-chloro-6-methoxypyrimidine.

Step 2: Halogen Exchange (Finkelstein Reaction)

The second step involves converting the remaining chloro group to the desired iodo group. A Finkelstein-type reaction, using an iodide salt such as sodium iodide (NaI) in a polar aprotic solvent like acetone or acetonitrile, is a standard method for this transformation. The reaction is driven by the precipitation of sodium chloride in the organic solvent.

G cluster_0 Proposed Synthesis of this compound start 2-Amino-4,6-dichloropyrimidine intermediate 2-Amino-4-chloro-6-methoxypyrimidine start->intermediate 1. NaOCH₃ (1 eq) Polar Aprotic Solvent final This compound intermediate->final 2. NaI, Acetone (Finkelstein Reaction)

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical)

Part 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine [4]

  • To a solution of 2-amino-4,6-dichloropyrimidine (1 eq.) in a polar aprotic solvent (e.g., acetone), add a solution of sodium methoxide (1 eq.) in methanol dropwise at a controlled temperature (e.g., 5-10°C).

  • Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, partially distill off the solvent.

  • Precipitate the product by adding water to the reaction mixture.

  • Filter the solid, wash with water, and dry under vacuum to obtain 2-amino-4-chloro-6-methoxypyrimidine.

Part 2: Synthesis of this compound

  • In a round-bottom flask, dissolve the 2-amino-4-chloro-6-methoxypyrimidine (1 eq.) from the previous step in anhydrous acetone.

  • Add sodium iodide (a slight excess, e.g., 1.5 eq.).

  • Reflux the mixture for several hours, monitoring the reaction by TLC. The formation of a precipitate (NaCl) is indicative of the reaction's progress.

  • After completion, cool the mixture to room temperature and filter off the sodium chloride.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Key Reactions and Applications in Drug Discovery

The primary utility of this compound in a drug discovery context lies in its capacity to serve as a versatile scaffold for diversification through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for the efficient formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or ester.[5] For this compound, this reaction enables the introduction of a wide variety of aryl and heteroaryl groups at the 4-position, which is a common strategy for modulating the pharmacological properties of a lead compound.

G Reactants This compound R-B(OH)₂ (Boronic Acid) Product 2-Amino-4-aryl-6-methoxypyrimidine Reactants->Product Suzuki-Miyaura Coupling CatalystSystem Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) CatalystSystem->Product

Caption: General scheme for Suzuki-Miyaura coupling.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. Using this compound as the substrate allows for the synthesis of 4-alkynyl pyrimidines. The resulting alkynyl group can serve as a rigid linker or be further functionalized, providing another avenue for structural diversification in drug design.

G cluster_workflow General Workflow for Cross-Coupling A 1. Reaction Setup (Halopyrimidine, Coupling Partner, Catalyst, Base, Solvent) B 2. Inert Atmosphere (Purge with N₂ or Ar) A->B C 3. Heating (Conventional or Microwave) B->C D 4. Reaction Monitoring (TLC, LC-MS) C->D E 5. Work-up & Purification (Extraction, Chromatography) D->E F 6. Characterization (NMR, MS) E->F

Caption: Experimental workflow for cross-coupling reactions.

Spectroscopic Analysis (Predicted)

No experimentally determined spectra for this compound are currently available in public databases. However, a reliable prediction of its key spectroscopic features can be made by analyzing data from structurally similar compounds.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum in a solvent like DMSO-d₆ would likely show the following signals:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
~6.5 - 7.0Broad Singlet-NH₂ (2H)Typical range for amino protons on an electron-deficient ring.[7]
~6.0 - 6.2SingletH-5 (1H)The lone pyrimidine proton, its exact shift influenced by adjacent substituents.
~3.8 - 4.0Singlet-OCH₃ (3H)Characteristic range for methoxy groups attached to an aromatic ring.[8]
¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would provide insight into the carbon framework:

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160 - 165C-2, C-6Carbons bonded to nitrogen and oxygen are highly deshielded.
~90 - 100C-4The C-I bond causes a significant upfield shift compared to a C-H bond.[9]
~80 - 85C-5The carbon bearing the lone proton.
~55 - 60-OCH₃Typical chemical shift for a methoxy carbon.[8]
FT-IR Spectroscopy

The infrared spectrum is useful for identifying key functional groups:

Predicted Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3150N-H StretchingPrimary Amine (-NH₂)[7][10]
1650 - 1600N-H Bending (Scissoring)Primary Amine (-NH₂)[7]
1600 - 1450C=C and C=N StretchingPyrimidine Ring
1250 - 1200C-O-C Asymmetric StretchingAryl Ether (-OCH₃)
1050 - 1000C-O-C Symmetric StretchingAryl Ether (-OCH₃)
~600 - 500C-I StretchingIodo-substituent

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. As with many halogenated aromatic compounds, it should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and to work in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

  • PubChem. 2-Aminopyrimidine. National Center for Biotechnology Information. [Link]
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  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Scientific Reports, 12(1), 17537. [Link]
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  • Google Patents. (2016).
  • Google Patents. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.
  • ResearchGate. The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e (the aromatic region). [Link]
  • International Journal of Scientific Research and Engineering Development. (2019). Laser Raman and Infrared Spectra of Amino Hydroxy Pyrimidine. [Link]
  • Doc Brown's Chemistry. 13C nmr spectrum of 1-iodopropane. [Link]
  • ResearchGate. Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine 5a , CDCl . 3. [Link]
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physical and chemical properties of 2-Amino-4-iodo-6-methoxypyrimidine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of 2-Amino-4-iodo-6-methoxypyrimidine

Abstract

This technical guide offers a comprehensive examination of this compound (CAS No: 100594-13-6), a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. The document elucidates the core physical and chemical properties, predicted spectroscopic signatures, and key reactivity patterns of this molecule. By grounding the discussion in the context of its structural analogues and established chemical principles, this guide serves as an essential resource for scientists and drug development professionals. It provides not only foundational data but also actionable experimental protocols and an analysis of the compound's synthetic potential, particularly highlighting the strategic importance of the iodo-substituent in modern cross-coupling reactions.

Introduction: A Versatile Pyrimidine Building Block

The pyrimidine scaffold is a cornerstone of medicinal and agricultural chemistry, forming the core of numerous biologically active molecules, including several approved drugs and herbicides.[1] The strategic functionalization of this ring system allows for the precise tuning of a compound's steric and electronic properties, which in turn dictates its biological activity and pharmacokinetic profile.

This compound emerges as a particularly valuable synthetic intermediate. It possesses three distinct functional groups—an amino group, a methoxy group, and a strategically placed iodine atom—each offering unique handles for chemical modification. The presence of iodine at the C4 position is of paramount importance; as a facile leaving group in transition-metal-catalyzed cross-coupling reactions, it unlocks a vast chemical space for the synthesis of complex molecular architectures. This guide aims to provide a detailed, field-proven analysis of this compound to empower researchers in leveraging its full synthetic potential.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and use in experimental setups.

PropertyValueSource(s)
IUPAC Name 4-iodo-6-methoxypyrimidin-2-amine[2]
Synonyms 4-iodo-6-methoxy-2-pyrimidinamine[3][4]
CAS Number 100594-13-6[2][3][4]
Molecular Formula C₅H₆IN₃O[2][3]
Molecular Weight 251.03 g/mol [2][3]
Physical Form Solid[3][4]
Predicted Solubility While specific quantitative data is limited, its structural analogue, 2-Amino-4,6-dimethoxypyrimidine, is soluble in polar organic solvents like methanol, ethanol, and acetone.[5] The presence of the large, nonpolar iodine atom may slightly decrease its solubility in highly polar solvents compared to its dimethoxy counterpart, while potentially increasing solubility in less polar solvents like dichloromethane or toluene.
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere.[3][4] The compound is shipped in a cold pack to maintain stability.[3][4]

Chemical Structure and Reactivity Analysis

The synthetic utility of this compound is dictated by the interplay of its three functional groups on the pyrimidine ring. The amino and methoxy groups are electron-donating, activating the ring system, while the iodine atom serves as a versatile synthetic handle.

The most significant feature for a synthetic chemist is the carbon-iodine bond at the C4 position. Iodine is an excellent leaving group, making this position a prime site for nucleophilic aromatic substitution and, more importantly, a key substrate for a wide array of palladium-catalyzed cross-coupling reactions. This reactivity allows for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.

Below is a conceptual workflow illustrating the potential of this compound as a platform for diversification.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination main 2-Amino-4-iodo- 6-methoxypyrimidine suzuki_reagents R-B(OH)₂ Pd Catalyst, Base main->suzuki_reagents C-C bond sonogashira_reagents R-C≡CH Pd/Cu Catalysts, Base main->sonogashira_reagents C-C bond buchwald_reagents R₂NH Pd Catalyst, Base main->buchwald_reagents C-N bond suzuki_product 4-Aryl/Alkyl Derivative suzuki_reagents->suzuki_product sonogashira_product 4-Alkynyl Derivative sonogashira_reagents->sonogashira_product buchwald_product 4-Amino Derivative buchwald_reagents->buchwald_product

Caption: Key cross-coupling reactions using the title compound.

Spectroscopic Characterization Profile

TechniquePredicted Spectral Features
¹H NMR - Ar-H: A singlet peak expected around δ 5.5-6.0 ppm for the proton at the C5 position. - -NH₂: A broad singlet around δ 4.8-5.5 ppm, integrating to 2H. The chemical shift can vary with solvent and concentration. - -OCH₃: A sharp singlet around δ 3.9-4.1 ppm, integrating to 3H.
¹³C NMR - C-I: The carbon atom bonded to iodine (C4) is expected to have a distinct chemical shift, typically in the δ 80-100 ppm range. - C-O & C-N: Carbons attached to the methoxy (C6) and amino (C2) groups are expected at lower fields, likely > δ 160 ppm. - C5: The protonated ring carbon is expected around δ 80-90 ppm. - -OCH₃: The methoxy carbon peak should appear around δ 55-60 ppm.
FT-IR - N-H Stretching: A pair of bands in the 3200-3500 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the primary amine. - C-H Stretching: Bands just below 3000 cm⁻¹ for the methoxy group. - C=N & C=C Stretching: Strong absorptions in the 1550-1650 cm⁻¹ region, characteristic of the pyrimidine ring. - C-O Stretching: A strong band around 1200-1300 cm⁻¹ for the aryl-alkyl ether linkage.
Mass Spec. - Molecular Ion (M⁺): A prominent peak is expected at m/z 251, corresponding to the molecular weight. The isotopic pattern will be definitive, showing a single peak for the monoisotopic iodine.

Field-Proven Experimental Protocols

The following protocols provide robust, self-validating methodologies for common experimental procedures involving this compound.

Protocol 5.1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic solubility of the compound, a critical parameter for reaction setup and formulation.

Causality: The shake-flask method is the gold standard because it allows the system to reach a true thermodynamic equilibrium between the solid and dissolved solute, providing a reproducible and accurate solubility value, unlike kinetic solubility measurements.

  • Preparation: Add an excess amount of solid this compound to a series of sealed vials, each containing a known volume of a selected solvent (e.g., methanol, acetonitrile, toluene). The excess solid ensures that a saturated solution is formed.

  • Equilibration: Place the vials in a constant temperature shaker (e.g., 25°C) and agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sampling & Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove all particulate matter.

  • Analysis: Dilute the filtered solution with a known volume of a suitable solvent. Quantify the concentration of the compound using a pre-calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 5.2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for C-C bond formation at the C4 position, a testament to the compound's synthetic utility.

Causality: The choice of a palladium catalyst, a base, and an appropriate solvent system is crucial for facilitating the catalytic cycle (oxidative addition, transmetalation, reductive elimination). An inert atmosphere is required to prevent the degradation of the phosphine ligands and the palladium catalyst.

G start Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition (Ar-I) start->ox_add intermediate1 Ar-Pd(II)(I)L₂ ox_add->intermediate1 R¹-I transmetal Transmetalation (with R-B(OH)₂ / Base) intermediate1->transmetal intermediate2 Ar-Pd(II)(R)L₂ transmetal->intermediate2 R²-B(OR')₂ red_elim Reductive Elimination intermediate2->red_elim red_elim->start Regenerates Catalyst product Ar-R (Coupled Product) red_elim->product

Caption: A simplified catalytic cycle for the Suzuki reaction.

  • Reagent Setup: In a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (1.0 eq), the desired aryl or alkyl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.

  • Reaction: Heat the reaction mixture with stirring to a specified temperature (commonly 80-110°C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous.[4]

Safety AspectInformationSource(s)
Signal Word Danger [4]
GHS Pictograms Corrosion, Exclamation Mark[4]
Hazard Statements H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H318: Causes serious eye damage.[4]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Personal Protective Equipment (PPE) Use chemical safety goggles, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or chemical fume hood.
Storage Class 11 - Combustible Solids

Conclusion

This compound is a high-value, strategically functionalized building block with significant potential for complex molecule synthesis. Its well-defined physicochemical properties, coupled with the exceptional reactivity of the C-I bond, make it an attractive starting material for researchers in drug discovery and agrochemical development. The predictive spectroscopic data and robust experimental protocols provided in this guide offer a solid foundation for scientists to confidently and safely incorporate this versatile compound into their research programs.

References

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

  • ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
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  • Chemsrc. (2025). Quinuclidine. Retrieved from [Link]

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  • PubMed. (2013). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. Retrieved from [Link]

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2-Amino-4-iodo-6-methoxypyrimidine structural analogs.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-4-iodo-6-methoxypyrimidine and its Analogs: Synthesis, Reactivity, and Applications in Drug Discovery

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile biological activities and synthetic tractability.[1][2] This technical guide focuses on a particularly valuable derivative, this compound, and its structural analogs. The strategic placement of the iodo group at the C4 position serves as a highly efficient synthetic handle for diversification, primarily through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents. We will delve into the synthesis of the core structure, key derivatization methodologies, the resulting pharmacological profiles of its analogs, and provide detailed experimental protocols for researchers in drug development.

The this compound Core: A Privileged Scaffold

The utility of the 2-aminopyrimidine moiety is well-documented across a vast spectrum of biological targets, including kinases, receptors, and enzymes, leading to applications as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] The this compound variant leverages this privileged core, enhancing its utility for chemical library development.

Physicochemical Properties

The core compound is a solid at room temperature with defined properties that make it suitable for a range of synthetic transformations.

PropertyValueReference(s)
IUPAC Name 4-iodo-6-methoxypyrimidin-2-amine[5]
CAS Number 100594-13-6[5][6]
Molecular Formula C₅H₆IN₃O[5]
Molecular Weight 251.03 g/mol [5]
Appearance Solid
Storage 2-8°C, inert atmosphere, keep in dark place
InChI Key OUUIKPWOPKWOHG-UHFFFAOYSA-N[5]
Synthetic Rationale: The Strategic Importance of Iodine

The choice of an iodine substituent at the C4 position is a deliberate and strategic one in synthetic design. In the context of palladium-catalyzed cross-coupling reactions, the carbon-iodine bond is significantly weaker and more polarizable than carbon-bromine or carbon-chlorine bonds. This reactivity hierarchy makes the iodo group an excellent leaving group, enabling efficient C-C bond formation under mild reaction conditions with low catalyst loadings.[7] This facilitates the coupling of a diverse range of boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), or amines (Buchwald-Hartwig amination), making the 4-iodo position a key "hotspot" for analog generation.

Synthesis and Derivatization Strategies

The generation of a library of analogs hinges on two key stages: the robust synthesis of the core iodo-scaffold and its subsequent diversification.

Synthesis of the Core Scaffold

The synthesis of this compound is not typically a one-step process but rather a multi-step sequence starting from readily available precursors. A common route begins with 2,4-diamino-6-hydroxypyrimidine, which undergoes chlorination, selective methoxylation, and finally iodination.[8][9]

G A 2,4-Diamino-6-hydroxypyrimidine B Chlorination (e.g., POCl₃) A->B C 2,4-Diamino-6-chloropyrimidine B->C D Nucleophilic Substitution (NaH, (S)-2,3-isopropylideneglycerol) C->D E 2,4-Diamino-6-alkoxypyrimidine D->E F Iodination (N-Iodosuccinimide, Acetonitrile) E->F G Target Precursor (2,4-Diamino-5-iodo-6-alkoxypyrimidine) F->G

Caption: General synthetic workflow for iodinated aminopyrimidines.[8]

Primary Derivatization Pathway: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for creating C4-aryl and C4-heteroaryl analogs from the this compound core.[10] This reaction is highly valued for its tolerance of a wide range of functional groups, its use of generally stable and non-toxic boronic acid reagents, and its reliable, high-yielding nature.[7][11]

The catalytic cycle, driven by a Palladium(0) catalyst, involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the pyrimidine.

  • Transmetalation: The aryl group is transferred from the boron atom of the boronic acid to the palladium center.

  • Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)L₂-I Pd0->Pd_Complex1 Pyrimidine_I R¹-I (Iodo-pyrimidine) Ox_Add Oxidative Addition Pd_Complex2 R¹-Pd(II)L₂-R² Pd_Complex1->Pd_Complex2 Boronic_Acid R²-B(OH)₂ (Aryl Boronic Acid) Base Base (e.g., K₂CO₃) Transmetalation Transmetalation Pd_Complex2->Pd0 Product R¹-R² (Coupled Product) Pd_Complex2->Product Red_Elim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Structural Analogs and Structure-Activity Relationships (SAR)

The true power of the this compound scaffold lies in the ability to systematically modify its structure and observe the corresponding changes in biological activity.

Caption: Key modification points on the 2-aminopyrimidine scaffold for SAR studies.

SAR Summary Table

The biological activity of aminopyrimidine derivatives is highly dependent on the nature and position of the substituents.[12] Modifications at the C4 and C6 positions with different aryl or alkyl groups can significantly impact potency and selectivity.[12]

Scaffold ModificationExample Analog ClassBiological Target/ActivityKey SAR InsightsReference(s)
C4-Aryl Substitution 2-Amino-4-aryl-6-methoxypyrimidinesA₁ Adenosine Receptor AntagonistsAromatic residues at C4 are critical for receptor affinity and selectivity. Electron-donating or -withdrawing groups on the aryl ring fine-tune potency.[13]
C2-Amino Substitution 2-(Methylamino)-4,6-diarylpyrimidinesA₁ Adenosine Receptor AntagonistsIntroduction of a methyl group at the exocyclic amino group can dramatically increase selectivity for the A₁AR target.[13]
C5-Nitrile Substitution 2-Amino-4,6-diarylpyrimidine-5-carbonitrilesA₁ Adenosine Receptor AntagonistsThe cyano group at the 5-position increases the acidity of the exocyclic amino group, influencing binding interactions.[13]
C2-Amide Linkage N-(pyrimidin-2-yl)benzamidesBiofilm Inhibition (e.g., MRSA)The nature of the aromatic group on the amide influences activity. Specific derivatives show potent inhibition of Gram-positive bacterial biofilm formation.[14]
General Scaffold Various 2-aminopyrimidine derivativesβ-Glucuronidase InhibitionThe overall substitution pattern determines inhibitory potential against this enzyme, which is linked to certain cancers.[2][3]

Applications in Drug Discovery

The synthetic versatility of the this compound core makes it a valuable starting point for developing leads against a multitude of diseases.

  • Anticancer Agents: The 2-aminopyrimidine structure is a well-known "hinge-binding" motif found in many kinase inhibitors, a major class of anticancer drugs.[2][3] By using Suzuki coupling to append specific aryl groups, novel inhibitors targeting kinases like PLK1 or BRD4 can be developed.[15]

  • Antimicrobial Agents: Derivatives have demonstrated broad-spectrum antimicrobial properties.[4] Notably, certain analogs can modulate and inhibit the formation of bacterial biofilms, a key factor in chronic infections and antibiotic resistance.[14] This offers a promising strategy to combat multidrug-resistant strains like MRSA.[14]

  • Enzyme Inhibitors: This scaffold has been successfully used to develop potent inhibitors of enzymes like Xanthine Oxidase (for treating gout) and β-glucuronidase (implicated in colon cancer).[3][16]

  • Central Nervous System (CNS) Agents: As demonstrated by the development of highly selective A₁ adenosine receptor antagonists, these compounds have potential for treating neurological and cardiovascular conditions.[13]

Experimental Protocols

The following protocols are generalized methodologies intended as a starting point for laboratory synthesis. Researchers must adapt them based on the specific substrate and reagents used.

Protocol: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine (Intermediate)

This protocol describes a key step in generating a precursor to the iodo-scaffold.[9]

  • Reaction Setup: In a reaction vessel, dissolve 2-amino-4,6-dichloropyrimidine in a polar aprotic solvent (e.g., acetone).

  • Reagent Addition: Add one equivalent of sodium methoxide (or a mixture of sodium hydroxide and methanol) to the solution at a controlled temperature (e.g., 5-20°C).

  • Reaction Monitoring: Stir the mixture and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Distill off >30% of the solvent. During or after distillation, add water to precipitate the crude product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent if necessary to obtain pure 2-amino-4-chloro-6-methoxypyrimidine.

Protocol: General Suzuki-Miyaura Cross-Coupling

This protocol outlines the diversification of the iodo-scaffold.[7][11]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-5 mol%).

  • Solvent and Degassing: Add a solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) under an inert atmosphere. Microwave irradiation can be used to significantly shorten reaction times.[7]

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final C4-aryl-substituted 2-aminopyrimidine analog.

Conclusion

This compound is more than just a single molecule; it is a powerful platform for innovation in drug discovery. Its strategic design, featuring a biologically relevant 2-aminopyrimidine core and a highly reactive 4-iodo group, provides researchers with an efficient and versatile tool for the rapid synthesis of diverse chemical libraries. The demonstrated success of its analogs in targeting a wide range of diseases underscores the immense potential that remains to be unlocked from this scaffold. As the challenges of drug resistance and the need for more selective therapeutics grow, the logical and systematic exploration of chemical space enabled by this scaffold will continue to be a valuable endeavor for medicinal chemists.

References

  • PubChem. 2-Amino-4,6-dimethoxypyrimidine. [Link]

  • García-Jiménez, S., et al. Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PMC - PubMed Central. [Link]

  • Arshad, M. F., et al. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. [Link]

  • Google Patents. CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • PubChem. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]

  • PubMed. Synthesis and Structure-Activity Relationship Analysis of 2-Substituted-1,2,4-Triazolo[1,5-a]Pyrimidin-7-Ones and their 6-Carboxylate Derivatives as Xanthine Oxidase Inhibitors. [Link]

  • A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. EPRA International Journal of Multidisciplinary Research (IJMR). [Link]

  • MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

  • ResearchGate. Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. [Link]

  • Nedjar-Kolli, B., et al. An Electrochemical Synthesis of Functionalized Arylpyrimidines from 4-Amino-6-Chloropyrimidines and Aryl Halides. PMC - NIH. [Link]

  • ResearchGate. 2-Aminopyrimidine derivatives as anticancer drugs. [Link]

  • MDPI. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. [Link]

  • Google Patents. US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. [Link]

  • Richards, J. J., et al. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC - NIH. [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. [Link]

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An In-depth Technical Guide to 2-Amino-4-iodo-6-methoxypyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Amino-4-iodo-6-methoxypyrimidine, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document delves into the compound's discovery and historical context, details its synthesis through a multi-step process, outlines its physicochemical and spectroscopic properties, and explores its current and potential applications in medicinal chemistry.

Introduction and Historical Context

This compound belongs to the broad class of aminopyrimidines, a scaffold that is a cornerstone in medicinal chemistry due to its prevalence in biologically active molecules, including nucleic acids. The introduction of a halogen atom, such as iodine, and a methoxy group to the pyrimidine core significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of novel therapeutic agents.

While the specific discovery of this compound is not widely documented in seminal publications, its emergence is intrinsically linked to the broader exploration of substituted pyrimidines as versatile intermediates in organic synthesis and drug discovery. The development of synthetic routes to access diverse analogues of pyrimidines has been a continuous effort, driven by the quest for compounds with enhanced biological activity and optimized pharmacokinetic profiles. The synthesis of this particular iodo-substituted methoxypyrimidine is a logical extension of established pyrimidine chemistry, leveraging well-known transformations to introduce key functional groups.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

Physicochemical Properties
PropertyValueSource
IUPAC Name 4-iodo-6-methoxypyrimidin-2-amine[1]
CAS Number 100594-13-6[1]
Molecular Formula C₅H₆IN₃O[1]
Molecular Weight 251.03 g/mol [1][2]
Appearance Solid (form may vary)
Storage Keep in a dark place, under an inert atmosphere, at 2-8°C
Spectroscopic Data (Predicted)
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the aromatic proton on the pyrimidine ring, a singlet for the methoxy protons, and a broad singlet for the amino protons. The chemical shifts will be influenced by the electronic effects of the iodo, methoxy, and amino groups.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrimidine ring and the methoxy group. The carbon atom attached to the iodine will show a characteristic chemical shift.[3][4]

  • Mass Spectrometry: The mass spectrum will exhibit a molecular ion peak corresponding to the compound's molecular weight. The isotopic pattern of iodine will be observable. Fragmentation patterns will likely involve the loss of the methoxy group, the amino group, and cleavage of the pyrimidine ring.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine core, followed by sequential functional group manipulations. The overall synthetic strategy is outlined below.

Synthesis_Workflow cluster_0 Step 1: Pyrimidine Ring Formation cluster_1 Step 2: Dichlorination cluster_2 Step 3: Mono-methoxylation cluster_3 Step 4: Iodination (Halogen Exchange) A Guanidine Salt + Diethyl Malonate B 2-Amino-4,6-dihydroxypyrimidine A->B  NaOEt, EtOH, Reflux   C 2-Amino-4,6-dichloropyrimidine B->C  POCl₃, Base, Heat   D 2-Amino-4-chloro-6-methoxypyrimidine C->D  NaOMe (1 eq.), Acetone   E This compound D->E  NaI, Acetone, Reflux  

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 2-Amino-4,6-dihydroxypyrimidine

The synthesis commences with the condensation of a guanidine salt with a malonic ester derivative in the presence of a base to form the pyrimidine ring.[5][6]

Experimental Protocol:

  • To a solution of sodium ethoxide, prepared by dissolving metallic sodium in absolute ethanol under an inert atmosphere, add guanidine hydrochloride with stirring.[6]

  • To the resulting mixture, add diethyl malonate and heat the reaction mixture to reflux.[7][8]

  • After completion of the reaction (monitored by TLC), cool the mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and adjust the pH to 6 with hydrochloric acid to precipitate the product.[7][8]

  • Filter the precipitate, wash with water and ethanol, and dry to obtain 2-amino-4,6-dihydroxypyrimidine.[7][8]

Step 2: Synthesis of 2-Amino-4,6-dichloropyrimidine

The dihydroxy-pyrimidine is then converted to the corresponding dichloro-derivative using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[6][9]

Experimental Protocol:

  • Suspend 2-amino-4,6-dihydroxypyrimidine in phosphorus oxychloride.[10]

  • Add a base, such as N,N-dimethylaniline or pyridine, to the mixture.[11]

  • Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).[9][12]

  • Carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) to precipitate the product.[13]

  • Filter the solid, wash with water, and dry to yield 2-amino-4,6-dichloropyrimidine.

Step 3: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

Selective mono-methoxylation of the dichloropyrimidine is achieved by controlling the stoichiometry of the nucleophile, sodium methoxide.[14][15]

Experimental Protocol:

  • Dissolve 2-amino-4,6-dichloropyrimidine in a polar aprotic solvent such as acetone.[15]

  • Cool the solution and add one equivalent of sodium methoxide solution dropwise, maintaining a low temperature.[14][15]

  • After the addition is complete, allow the reaction to stir at room temperature or slightly elevated temperature to ensure completion.

  • Monitor the reaction by TLC to follow the disappearance of the starting material and the formation of the mono-substituted product.

  • Upon completion, the product can be isolated by precipitation upon the addition of water, followed by filtration.[15]

Step 4: Synthesis of this compound

The final step involves a halogen exchange reaction, specifically a Finkelstein reaction, to replace the chlorine atom with iodine.

Experimental Protocol:

  • Dissolve 2-amino-4-chloro-6-methoxypyrimidine in acetone.

  • Add an excess of sodium iodide to the solution.

  • Heat the reaction mixture to reflux. The reaction is driven to completion by the precipitation of sodium chloride, which is insoluble in acetone.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of an iodine atom in this compound offers several advantages for drug design:

  • Modulation of Potency and Selectivity: The bulky and lipophilic nature of the iodine atom can lead to enhanced binding affinity and selectivity for specific biological targets.

  • Metabolic Stability: The C-I bond can be more resistant to metabolic degradation compared to a C-H bond, potentially improving the pharmacokinetic profile of a drug candidate.

  • Synthetic Handle: The iodine atom serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, allowing for the rapid generation of diverse compound libraries.

While specific biological activity data for this compound is not extensively reported, its structural similarity to known kinase inhibitors suggests its potential as a scaffold for the development of novel therapeutics in oncology and other disease areas.[16] The 2-aminopyrimidine core is a common feature in many cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and are often dysregulated in cancer.[16]

Kinase_Inhibition_Pathway cluster_pathway Simplified Cell Cycle Regulation Pathway cluster_inhibition Mechanism of Action CDK Cyclin-Dependent Kinase (CDK) PhosphoSubstrate Phosphorylated Substrate CDK->PhosphoSubstrate phosphorylates Cyclin Cyclin Cyclin->CDK activates Substrate Substrate Protein Substrate->PhosphoSubstrate CellCycle Cell Cycle Progression PhosphoSubstrate->CellCycle leads to Inhibitor 2-Amino-4-iodo-6- methoxypyrimidine Derivative Inhibitor->CDK inhibits

Caption: Potential mechanism of action of this compound derivatives as kinase inhibitors.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and medicinal chemistry. Its synthesis, while multi-step, relies on well-established and scalable chemical transformations. The strategic placement of the amino, iodo, and methoxy functional groups provides a unique combination of physicochemical properties and synthetic handles for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further exploration of the biological activities of this compound and its derivatives is warranted to fully realize its therapeutic potential.

References

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the spectroscopic techniques used to characterize the heterocyclic compound 2-Amino-4-iodo-6-methoxypyrimidine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed, field-proven methodologies for data acquisition. While direct experimental data for this specific compound is not widely published, this guide synthesizes information from structurally analogous compounds to provide a robust predictive framework for its characterization.

Introduction

This compound (C₅H₆IN₃O, Molar Mass: 251.03 g/mol ) is a substituted pyrimidine of interest in medicinal chemistry and synthetic organic chemistry.[1] The pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including several approved drugs. The substituents on this particular molecule—an amino group, an iodine atom, and a methoxy group—each impart distinct chemical properties that can be elucidated through various spectroscopic methods. Accurate structural confirmation and purity assessment are critical for any application, making a thorough spectroscopic analysis indispensable.

This guide will delve into the core analytical techniques required to confirm the identity and structure of this compound. We will explore the anticipated spectral signatures and provide practical, step-by-step protocols that emphasize experimental integrity and data reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon-hydrogen framework.

Expected ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be relatively simple, revealing three distinct signals corresponding to the three different proton environments in the molecule.

  • Pyrimidine Ring Proton (C5-H): A singlet is expected for the single proton on the pyrimidine ring. Its chemical shift will be influenced by the adjacent iodo and methoxy groups.

  • Methoxy Protons (-OCH₃): A singlet corresponding to the three equivalent protons of the methoxy group. This signal is typically found in the upfield region.

  • Amino Protons (-NH₂): A broad singlet for the two protons of the amino group. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

Proton Assignment Expected Chemical Shift (δ) ppm Multiplicity Integration
-NH₂5.0 - 6.0 (broad)Singlet2H
C5-H6.0 - 7.0Singlet1H
-OCH₃3.8 - 4.2Singlet3H

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and spectrometer frequency.

Expected ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Five distinct signals are anticipated.

Carbon Assignment Expected Chemical Shift (δ) ppm
C2160 - 165
C480 - 90
C595 - 105
C6165 - 175
-OCH₃50 - 60

Note: The C4 carbon bearing the iodine atom is expected to be significantly shielded compared to a carbon bearing a less electronegative substituent.

Experimental Protocol for NMR Data Acquisition

The following protocol is a self-validating system designed for obtaining high-quality NMR data.

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR).

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for pyrimidine derivatives as it can help in observing exchangeable protons like those of the amino group.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

¹H NMR Acquisition:

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 400 MHz, 30-degree pulse, 2-second relaxation delay).

  • Process the acquired Free Induction Decay (FID) with a Fourier transform.

  • Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Process the FID and phase the resulting spectrum. Reference the spectrum using the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg ¹H, 20-30 mg ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_h1 Acquire ¹H Spectrum lock_shim->acquire_h1 Proton Channel acquire_c13 Acquire ¹³C Spectrum lock_shim->acquire_c13 Carbon Channel ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate analyze Spectral Analysis calibrate->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.

Expected IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amino)3400 - 3200Medium-Strong, often two bands
C-H Stretch (Aromatic/Alkene)3100 - 3000Medium
C-H Stretch (Aliphatic, -OCH₃)2950 - 2850Medium
C=N and C=C Stretch (Pyrimidine Ring)1650 - 1550Strong
N-H Bend (Amino)1640 - 1580Medium-Strong
C-O Stretch (Methoxy)1250 - 1050Strong
C-I Stretch600 - 500Medium-Weak

Note: The presence of two N-H stretching bands is characteristic of a primary amine.[2] The broadness of these bands can indicate hydrogen bonding.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) Method (Preferred):

  • Record a background spectrum of the empty ATR crystal. This is a critical step for data accuracy.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).[3]

  • Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after the analysis.

Potassium Bromide (KBr) Pellet Method:

  • Mix approximately 1-2 mg of the sample with 100-200 mg of dry, spectroscopic-grade KBr powder in an agate mortar.

  • Grind the mixture until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer and record the spectrum.

IR_Workflow cluster_atr ATR Method cluster_kbr KBr Pellet Method background_atr Record Background (Empty Crystal) sample_atr Place Sample on Crystal background_atr->sample_atr acquire_atr Acquire Spectrum sample_atr->acquire_atr analyze_ir Spectral Analysis acquire_atr->analyze_ir Process & Analyze mix_kbr Mix Sample with KBr grind_kbr Grind Mixture mix_kbr->grind_kbr press_kbr Press into Pellet grind_kbr->press_kbr acquire_kbr Acquire Spectrum press_kbr->acquire_kbr acquire_kbr->analyze_ir Process & Analyze

Caption: Workflow for IR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and can provide structural information through fragmentation patterns.

Expected Mass Spectral Data

For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

  • Molecular Ion Peak ([M+H]⁺): The most crucial piece of information will be the protonated molecular ion peak.

    • Expected m/z: 251.9634 (for C₅H₇IN₃O⁺)

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will result in a monoisotopic peak.

  • Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Potential fragmentation pathways could involve the loss of the methoxy group or the iodine atom.

Ion Formula Expected Exact Mass (m/z)
[M+H]⁺C₅H₇IN₃O⁺251.9634
[M-CH₃]⁺C₄H₄IN₃O⁺236.9399
[M-I]⁺C₅H₆N₃O⁺124.0511
Experimental Protocol for MS Data Acquisition

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Chromatographic Separation (Optional but Recommended): Use a C18 reverse-phase column with a gradient of acetonitrile and water (both containing 0.1% formic acid) to ensure the purity of the analyzed compound.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.

    • Scan Range: Set an appropriate m/z range (e.g., m/z 50-500).

    • Capillary Voltage: Typically 3-4 kV.

    • Source and Desolvation Temperatures: Optimize based on the instrument (e.g., 120 °C and 350 °C, respectively).

MS_Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep Prepare Dilute Solution inject Inject into LC-MS prep->inject sep Chromatographic Separation (Optional) inject->sep ionize Electrospray Ionization (ESI) sep->ionize analyze_mass Mass Analysis (TOF/Orbitrap) ionize->analyze_mass detect Detection analyze_mass->detect process Data Processing & Analysis detect->process

Caption: Workflow for Mass Spectrometric Analysis.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-faceted approach. By combining the structural insights from NMR, the functional group information from IR, and the molecular weight confirmation from MS, a complete and unambiguous identification of the compound can be achieved. The protocols and expected data presented in this guide provide a robust framework for researchers to confidently analyze this and other related pyrimidine derivatives, ensuring the scientific integrity of their work.

References

  • MDPI. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Available from: [Link]

  • Impactfactor. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Scribd. 2-Amino 4,6-Dimethyl Pyrimidine 4-Nitrophenol. Available from: [Link]

  • PubMed. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine. Available from: [Link]

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Methodological & Application

Application Notes & Protocols: Leveraging 2-Amino-4-iodo-6-methoxypyrimidine for the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurring role in biologically active compounds, particularly protein kinase inhibitors.[1][2] Its intrinsic ability to form hydrogen bonds that mimic the adenine hinge-binding motif of ATP makes it an ideal foundation for competitive kinase inhibitor design.[3][4] This guide provides an in-depth exploration of 2-Amino-4-iodo-6-methoxypyrimidine , a highly versatile and strategic building block for the synthesis of next-generation kinase inhibitors. We will dissect the molecule's structural significance, detail field-proven protocols for its derivatization via palladium-catalyzed cross-coupling reactions, and explain the mechanistic rationale behind these critical synthetic transformations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness this powerful scaffold for targeted therapeutic design.

The Strategic Advantage of the this compound Scaffold

The efficacy of this building block stems from the distinct and complementary roles of its three substituents, which provide a perfect trifecta of a binding anchor, a reactive handle for diversification, and a modulating element.

  • The 2-Amino Group: The Hinge-Binding Anchor: The primary amine at the C2 position is paramount for biological activity. It typically acts as a hydrogen bond donor, forming one or two critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved motif in the ATP-binding pocket.[3][4][5] This interaction is fundamental for anchoring the inhibitor and ensuring high-affinity binding.

  • The 4-Iodo Group: The Reactive Handle for Diversification: The iodine atom at the C4 position is the primary site for synthetic elaboration. As a heavy halogen, it provides superior reactivity in palladium-catalyzed cross-coupling reactions compared to its bromide or chloride counterparts. This position is ideal for introducing a wide array of aryl, heteroaryl, alkynyl, and amino substituents that can be directed toward the solvent-exposed region of the ATP pocket, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

  • The 6-Methoxy Group: The Modulating Element: The methoxy group at C6 influences the electronic properties of the pyrimidine ring and provides a steric and electronic handle to modulate binding affinity and selectivity. It can also serve as a key metabolic soft spot or be further modified (e.g., via O-demethylation) to introduce additional diversity or improve properties like solubility.

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Core Synthetic Transformations: Protocols and Mechanistic Insights

The true power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. These methods offer a robust and modular approach to building molecular complexity with high functional group tolerance.[6] The general workflow involves coupling the C4-iodo position with a suitable partner to generate a diverse library of inhibitors.

Figure 2: General Synthetic Workflow cluster_reactions Palladium-Catalyzed Cross-Coupling Start 2-Amino-4-iodo- 6-methoxypyrimidine Suzuki Suzuki-Miyaura (Boronic Acids/Esters) Start->Suzuki Sonogashira Sonogashira (Terminal Alkynes) Start->Sonogashira Buchwald Buchwald-Hartwig (Amines) Start->Buchwald Library Diverse Library of Kinase Inhibitors Suzuki->Library C-C (Aryl) Sonogashira->Library C-C (Alkynyl) Buchwald->Library C-N (Amino)

General synthetic workflow for kinase inhibitors.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery, prized for its mild conditions, commercial availability of a vast array of boronic acids and esters, and tolerance of diverse functional groups.[7][8]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8][9][10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of the pyrimidine, forming a Pd(II) intermediate. This is typically the rate-determining step.

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, K₃PO₄), transfers its organic moiety to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst.

Figure 3: Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_I L₂Pd(II)(Pyr)(I) OxAdd->PdII_I Trans Transmetalation PdII_I->Trans PdII_R L₂Pd(II)(Pyr)(R) Trans->PdII_R RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Product Pyr-R RedEl->Product PyrI Pyr-I PyrI->OxAdd R_BOH2 R-B(OH)₂ + Base R_BOH2->Trans

Simplified Suzuki-Miyaura Catalytic Cycle.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reagents & Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, DME, Toluene), often with water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Data Summary: Representative Suzuki-Miyaura Conditions

Coupling PartnerCatalyst (mol%)Base (eq)SolventTemp (°C)Typical Yield
Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃ (2.0)Dioxane/H₂O9085-95%
3-Fluorophenylboronic acidPdCl₂(dppf) (3%)K₃PO₄ (2.0)DME8580-90%
Pyridine-3-boronic acidPd(PPh₃)₄ (5%)Cs₂CO₃ (2.5)Dioxane/H₂O10070-85%
Thiophene-2-boronic acidPd(OAc)₂/SPhos (2%)K₃PO₄ (2.0)Toluene/H₂O100>90%
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, linking the pyrimidine core to terminal alkynes.[6][12] This reaction is invaluable for creating rigid linkers, accessing different regions of the ATP-binding site, or as a precursor for further transformations.

Mechanistic Rationale: This reaction is co-catalyzed by palladium and copper(I).[13]

  • The palladium cycle is similar to the Suzuki reaction (Oxidative Addition, Reductive Elimination).

  • The copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a base (typically an amine like Et₃N or DIPEA). This copper acetylide then undergoes transmetalation with the Pd(II) intermediate.

Protocol 2: General Procedure for Sonogashira Coupling

Reagents & Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), DIPEA) (2.0 - 4.0 equivalents, can also be the solvent)

  • Anhydrous solvent (e.g., THF, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

  • Evacuate and backfill the vessel with an inert gas.

  • Add the degassed solvent (e.g., THF) followed by the amine base (e.g., Et₃N, 3.0 eq).

  • Add the terminal alkyne (1.5 eq) dropwise at room temperature.

  • Stir the reaction at room temperature to 60 °C for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, a transformation that is often challenging using classical methods.[14][15] In kinase inhibitor synthesis, this reaction is crucial for introducing amine-containing side chains that can form additional hydrogen bonds or salt bridges to improve potency and solubility.[16][17]

Mechanistic Rationale: The catalytic cycle is analogous to other cross-coupling reactions but requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) and often bulky, electron-rich phosphine ligands to facilitate the reductive elimination step.[14][16]

  • Oxidative Addition: Pd(0) adds to the pyrimidine-iodide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and the strong base deprotonates it to form a palladium amido complex.

  • Reductive Elimination: The C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst. This is often the rate-determining step and is facilitated by bulky ligands.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Reagents & Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-Xantphos) (1-5 mol%)

  • Bulky phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos) (2-10 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) (1.5 - 2.5 equivalents)

  • Anhydrous, aprotic solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOt-Bu, 1.5 eq) to a dry reaction vessel.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 5 mol%).

  • Add this compound (1.0 eq) and the anhydrous solvent (e.g., Toluene).

  • Stir the mixture for 5 minutes, then add the amine (1.2 eq).

  • Seal the vessel and heat the reaction to 80-110 °C for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound stands out as a preeminent building block for the rational design of kinase inhibitors. Its well-defined structural features provide a reliable anchor for hinge binding while offering a highly reactive site for modular diversification. The palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide a robust and flexible synthetic toolbox for elaborating this core into libraries of potent and selective inhibitors. The protocols and mechanistic insights provided herein serve as a practical guide for researchers to accelerate the discovery of novel therapeutics targeting the kinome.

References

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021). MDPI.
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PMC.
  • Synthesis of Kinase Inhibitors Using Pyrimidine Building Blocks: Application Notes and Protocols. (2025). Benchchem.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (2021).
  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2021). PubMed.
  • A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. (n.d.).
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
  • Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. (n.d.). PubMed Central.
  • Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. (2021).
  • Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. (2021). Chemistry Europe.
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019).
  • The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library.
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Buchwald–Hartwig amin
  • Aqueous-phase Sonogashira alkynylation to synthesize 5-substituted pyrimidine and 8-substituted purine nucleosides. (2012). PubMed.
  • Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. (2020).
  • Ultrasound-assisted synthesis of pyrimidines and their fused deriv
  • Buchwald-Hartwig Amin
  • Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. (2009). Semantic Scholar.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Wiley Online Library.
  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (n.d.).
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. (n.d.). OUCI.
  • Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols. (2025). Benchchem.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (n.d.). MDPI.
  • Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 2-Amino-6-isopropylpyrimidin-4-ol. (2025). Benchchem.
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Sources

Application Notes and Protocols: 2-Amino-4-iodo-6-methoxypyrimidine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pre-functionalized Pyrimidine Core

In the landscape of medicinal chemistry, pyrimidine-based scaffolds are classified as "privileged structures" due to their recurring presence in a multitude of FDA-approved therapeutics. Their unique electronic properties and ability to form key hydrogen bond interactions make them ideal cores for targeting various biological macromolecules. The 2-aminopyrimidine motif, in particular, is a cornerstone in the design of kinase inhibitors, where the C2-amino group frequently serves as a crucial hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase active site.[1]

This guide focuses on 2-Amino-4-iodo-6-methoxypyrimidine , a highly versatile building block strategically designed for efficient lead generation and optimization in drug discovery. The molecule's utility is derived from its distinct trifunctional substitution pattern:

  • C4-Iodo Group: Serves as an exceptionally reactive handle for transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive of the common halogens (I > Br > Cl) for oxidative addition to a palladium(0) center, enabling facile construction of C-C and C-N bonds under mild conditions.[2]

  • C2-Amino Group: Represents a primary pharmacophoric element for target engagement, especially with kinases. It also provides a secondary site for further derivatization to modulate potency and physicochemical properties.

  • C6-Methoxy Group: Functions as an electron-donating group that influences the pyrimidine ring's electronics. This substituent can be used to fine-tune compound lipophilicity, metabolic stability, and target-binding affinity.

This document provides a detailed exploration of the properties of this compound, followed by robust, field-proven protocols for its application in key synthetic transformations, and concludes with its strategic application in the synthesis of kinase inhibitors.

PART 1: Physicochemical Properties and Safe Handling

A thorough understanding of a building block's properties is fundamental to its effective use in synthesis.

Data Presentation: Core Properties

The key physicochemical identifiers for this compound are summarized below.

PropertyValueReference(s)
IUPAC Name 4-Iodo-6-methoxypyrimidin-2-amineN/A
CAS Number 100594-13-6[3]
Molecular Formula C₅H₆IN₃O[3]
Molecular Weight 251.03 g/mol [3]
Appearance Typically an off-white to pale yellow solidGeneral Observation
Solubility Soluble in polar aprotic solvents (e.g., DMF, DMSO, Dioxane) and chlorinated solvents (e.g., DCM). Limited solubility in water and non-polar alkanes.General Chemical Principles
Safety and Handling Protocols

As with any halogenated aromatic amine, appropriate safety measures are mandatory. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, the following guidelines are based on structurally related compounds.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Handling: Handle the solid in a well-ventilated fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation. The compound is generally stable under standard laboratory conditions.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

PART 2: Core Synthetic Applications & Experimental Protocols

The C4-iodo group is the primary site for synthetic diversification. The following sections provide detailed protocols for three of the most powerful cross-coupling reactions in modern medicinal chemistry.

A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki reaction is a cornerstone of medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in drug candidates.[7] The reaction's tolerance for a wide range of functional groups makes it exceptionally valuable.

Causality Behind Experimental Choices: The protocol below utilizes a standard palladium catalyst, Pd(PPh₃)₄, which is effective for coupling with reactive aryl iodides. A weak inorganic base like potassium carbonate is chosen to minimize side reactions with sensitive functional groups.[8] The dioxane/water solvent system facilitates the dissolution of both organic and inorganic reagents.

Experimental Protocol: Synthesis of 4-Aryl-2-amino-6-methoxypyrimidine

  • Reagent Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio by volume) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodide is consumed (typically 2-12 hours). Microwave irradiation (100-120 °C for 15-45 minutes) can significantly accelerate the reaction.[8]

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 4-aryl-2-amino-6-methoxypyrimidine.

Mandatory Visualization: Suzuki Coupling Workflow

Suzuki_Workflow reagents 1. Combine Reactants (Pyrimidine, Boronic Acid, Base) catalyst 2. Add Pd(PPh3)4 Catalyst reagents->catalyst inert 3. Evacuate & Backfill (Inert Atmosphere) catalyst->inert solvent 4. Add Degassed Dioxane/Water inert->solvent reaction 5. Heat (80-100°C) or Microwave solvent->reaction monitor 6. Monitor by TLC / LC-MS reaction->monitor workup 7. Aqueous Workup & Extraction monitor->workup purify 8. Column Chromatography workup->purify product Final Product: 4-Aryl Derivative purify->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

B. Palladium/Copper-Catalyzed Sonogashira Coupling

The Sonogashira reaction is the premier method for installing alkyne functionalities onto aryl scaffolds, creating arylalkynes and conjugated enynes.[2][9] These motifs are valuable for probing active sites and as precursors for further transformations.

Causality Behind Experimental Choices: This reaction employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[10] An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent.

Experimental Protocol: Synthesis of 4-Alkynyl-2-amino-6-methoxypyrimidine

  • Reagent Setup: To a dry Schlenk flask, add this compound (1.0 eq.) and the terminal alkyne (1.5 eq.).

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq.) and copper(I) iodide (CuI) (0.06 eq.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Solvent/Base Addition: Add degassed triethylamine (TEA) or a mixture of THF/TEA (1:1). The solvent should be anhydrous.

  • Reaction: Stir the mixture at room temperature to 50 °C. The reaction is often rapid (1-6 hours). Monitor progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate or DCM and wash with a saturated aqueous solution of ammonium chloride (to remove the amine hydrohalide salt) and then brine.[11]

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired 2-Amino-4-alkynylpyrimidine.[11]

Mandatory Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow reagents 1. Combine Reactants (Pyrimidine, Alkyne) catalyst 2. Add PdCl2(PPh3)2 & CuI Catalysts reagents->catalyst inert 3. Establish Inert Atmosphere catalyst->inert solvent 4. Add Anhydrous Amine Base (TEA) inert->solvent reaction 5. Stir at RT - 50°C solvent->reaction monitor 6. Monitor by TLC / LC-MS reaction->monitor workup 7. Quench (NH4Cl) & Extraction monitor->workup purify 8. Column Chromatography workup->purify product Final Product: 4-Alkynyl Derivative purify->product

Caption: General workflow for a Sonogashira cross-coupling reaction.

C. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation.[12][13] This is critical for installing diverse amine side chains to explore structure-activity relationships (SAR).

Causality Behind Experimental Choices: This reaction requires a strong, non-nucleophilic base to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice. The catalyst system often involves a palladium precursor and a specialized phosphine ligand (e.g., Xantphos, BINAP) that facilitates the crucial reductive elimination step.[12] Anhydrous, aprotic solvents like toluene or dioxane are required.

Experimental Protocol: Synthesis of 4-(Alkyl/Aryl)amino-2-amino-6-methoxypyrimidine

  • Reagent Setup: In a glovebox or under a strong flow of inert gas, add palladium(II) acetate [Pd(OAc)₂] (0.02 eq.), a suitable phosphine ligand like Xantphos (0.04 eq.), and sodium tert-butoxide (NaOtBu) (1.4 eq.) to a dry Schlenk flask.

  • Reactant Addition: Add this compound (1.0 eq.) and the desired primary or secondary amine (1.2 eq.).

  • Inert Atmosphere & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by LC-MS. These reactions can take from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Extraction & Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, and dry the organic layer over Na₂SO₄. Concentrate and purify by silica gel chromatography.

Mandatory Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow catalyst 1. Combine Catalyst System (Pd(OAc)2, Ligand, Base) reagents 2. Add Reactants (Pyrimidine, Amine) catalyst->reagents solvent 3. Add Anhydrous Degassed Toluene reagents->solvent reaction 4. Heat to 80-110°C solvent->reaction monitor 5. Monitor by LC-MS reaction->monitor workup 6. Quench & Filter (Celite) monitor->workup purify 7. Extraction & Chromatography workup->purify product Final Product: 4-Amino Derivative purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

PART 3: Strategic Application in Kinase Inhibitor Design

The true power of this compound lies in using the previously described reactions to rapidly build libraries of potent and selective kinase inhibitors. The 2-aminopyrimidine core is a well-established "hinge-binder," forming one or two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine ring of ATP.[1]

The C4 position, modified via Suzuki or other coupling reactions, projects into the hydrophobic pocket of the active site. By synthesizing a variety of C4-substituted analogs, researchers can optimize van der Waals interactions, improve potency, and engineer selectivity for a specific kinase target over others.[14]

Mandatory Visualization: Kinase Inhibition Mechanism

Kinase_Inhibition cluster_kinase Kinase Active Site cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket C2_Amine C2-Amino Group C2_Amine->hinge Crucial H-Bond (Binding Anchor) Pyrimidine_Ring Pyrimidine Core C2_Amine->Pyrimidine_Ring C4_Substituent C4-Aryl Group (from Suzuki Coupling) Pyrimidine_Ring->C4_Substituent C4_Substituent->pocket Selectivity & Potency

Caption: Binding mode of a 2-aminopyrimidine inhibitor in a kinase active site.

Conclusion

This compound is more than a mere chemical intermediate; it is a strategic tool for accelerating drug discovery. Its pre-installed, orthogonally reactive functional groups—the C4-iodo handle for coupling, the C2-amino pharmacophore for target binding, and the C6-methoxy group for property modulation—provide an efficient and modular platform for the synthesis of diverse and complex molecular architectures. The protocols and strategic insights provided herein empower researchers to fully leverage this building block in the rational design of next-generation therapeutics, particularly in the highly competitive field of kinase inhibition.

References

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  • Zhang, J., et al. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ChemistrySelect, 5(23), 6941-6947. Available at: [Link]

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  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chen, Y-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(13), 9349-9367. Available at: [Link]

  • Ito, T., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Available at: [Link]

  • Al-Warhi, T., et al. (2023). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 28(14), 5530. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. Carl ROTH. Available at: [Link]

  • Malinovský, L., et al. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(24), 5946. Available at: [Link]

  • Bacsa, I., et al. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 15, 237-244. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

Sources

Application Notes and Protocols for Reactions of 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Amino-4-iodo-6-methoxypyrimidine in Synthesis

This compound is a highly functionalized heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its pyrimidine core is a privileged scaffold found in a multitude of biologically active compounds, including kinase inhibitors and antimicrobial agents.[1][2] The strategic placement of three distinct functional groups—an amino group, a methoxy group, and a reactive iodo group—offers a versatile platform for molecular elaboration. The carbon-iodine bond, in particular, serves as a key handle for introducing molecular complexity through modern cross-coupling methodologies.[3]

This technical guide provides an in-depth exploration of the reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions. We will present detailed, field-proven protocols for Suzuki-Miyaura and Sonogashira couplings, explaining the rationale behind the choice of catalysts, reagents, and conditions to empower researchers to confidently and successfully utilize this versatile reagent in their synthetic endeavors.

Chemical Properties and Safety Considerations

Before commencing any experimental work, a thorough understanding of the chemical properties and safety hazards is paramount.

PropertyValueSource
Molecular Formula C₅H₆IN₃O[4]
Molecular Weight 251.03 g/mol [4]
Appearance Typically a solid[5]
CAS Number 100594-13-6[4]

Safety Profile:

  • Handling: Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[7] Handle the solid in a well-ventilated area or a fume hood to avoid inhalation of dust.[6][8]

  • Irritation: May cause skin and serious eye irritation.[6][9] In case of contact, rinse the affected area with copious amounts of water.[7]

  • Ingestion: May be harmful if swallowed.[6]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere.[5]

Always consult the supplier-specific Safety Data Sheet (SDS) before use.

Core Reactivity: The Palladium-Catalyzed Cross-Coupling Manifold

The C-I bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. This is due to the general reactivity trend of carbon-halogen bonds, which follows the order C-I > C-Br > C-Cl.[3] The palladium(0) catalyst readily undergoes oxidative addition into the C-I bond, initiating the catalytic cycle.[3] This selective reactivity allows for the precise introduction of a wide range of substituents at the 4-position of the pyrimidine ring.

Two of the most powerful and widely utilized cross-coupling reactions for this purpose are the Suzuki-Miyaura and Sonogashira couplings.[10][11]

Workflow for Palladium-Catalyzed Cross-Coupling Reactions

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Characterization reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base inert Evacuate & Backfill with Inert Gas (e.g., Argon) reagents->inert glassware Flame-dry Schlenk Flask & Stir Bar solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature & Stir solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Dilute & Filter (e.g., through Celite) cool->filter extract Aqueous Work-up & Extraction filter->extract purify Column Chromatography extract->purify characterize Spectroscopic Analysis (NMR, MS, IR) purify->characterize G Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)L₂-I Pd0->ArPdI Oxidative Addition ArPdOH Ar-Pd(II)L₂-OH ArPdI->ArPdOH Ligand Exchange reagents Ar-I (2-Amino-4-iodo- 6-methoxypyrimidine) ArPdI->reagents Ar-I ArPdAr Ar-Pd(II)L₂-Ar' ArPdOH->ArPdAr Transmetalation boronic_acid Ar'-B(OH)₂ + Base ArPdOH->boronic_acid Ar'-B(OH)₃⁻ ArPdAr->Pd0 Reductive Elimination product Ar-Ar' (Coupled Product) ArPdAr->product Ar-Ar'

Sources

2-Amino-4-iodo-6-methoxypyrimidine solubility for cell culture assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preparation of 2-Amino-4-iodo-6-methoxypyrimidine in Cell-Based Assays

Authored by: Gemini, Senior Application Scientist

Abstract

This technical note provides a comprehensive guide and detailed protocols for the solubilization of this compound (CAS: 100594-13-6) for use in cell culture-based assays. Due to its predicted low aqueous solubility, establishing a reliable method for preparing stable, homogenous solutions is critical for obtaining accurate and reproducible experimental results. This document outlines best practices for creating high-concentration stock solutions in dimethyl sulfoxide (DMSO) and subsequent dilution into aqueous cell culture media, with a focus on mitigating precipitation and ensuring cellular health. These protocols are designed for researchers in pharmacology, drug discovery, and cell biology.

Introduction: The Challenge of Pyrimidine Solubility in Biological Systems

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents.[1][2] this compound is one such compound of interest. However, the successful in vitro evaluation of novel, lipophilic compounds like this is frequently hampered by poor aqueous solubility.[3] When a compound fails to dissolve completely in cell culture medium, it can lead to several critical experimental artifacts:

  • Inaccurate Dosing: The actual concentration of the compound exposed to the cells will be lower than the calculated nominal concentration, leading to an underestimation of potency (e.g., inflated IC50 values).

  • Poor Reproducibility: Inconsistent precipitation between experiments results in high data variability.

  • Cellular Stress and Off-Target Effects: Particulate matter can induce cellular stress responses or be phagocytosed, leading to biological effects unrelated to the compound's primary mechanism of action.

This guide provides a validated, step-by-step methodology to address these challenges, ensuring the reliable preparation and use of this compound in your cell-based experiments.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for proper handling and preparation.

PropertyValueSource
IUPAC Name 4-iodo-6-methoxypyrimidin-2-amine[4]
CAS Number 100594-13-6[5]
Molecular Formula C₅H₆IN₃O[4]
Molecular Weight 251.03 g/mol [4][5]
Physical Form Solid
Storage 2-8°C, in a dark place, under an inert atmosphere

Core Methodology: A Two-Step Solubilization Strategy

The most effective strategy for incorporating hydrophobic compounds into aqueous cell culture medium involves a two-step process: first, dissolving the compound in a strong, water-miscible organic solvent to create a high-concentration primary stock, and second, carefully diluting this stock into the final assay medium.

Recommended Primary Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the solvent of choice for initial solubilization due to its exceptional solvating power for a wide range of organic molecules and its miscibility with water and cell culture media.[6]

Workflow for Solution Preparation

The following diagram outlines the complete workflow from weighing the solid compound to dosing the cells.

G cluster_0 Part 1: Primary Stock Preparation cluster_1 Part 2: Working Solution Preparation (for Cell Dosing) A Weigh solid This compound B Add appropriate volume of 100% sterile DMSO A->B Target e.g., 10-50 mM C Vortex and/or sonicate until fully dissolved B->C Ensure homogeneity D Store at -20°C or -80°C in small aliquots C->D Avoid freeze-thaw cycles E Thaw one aliquot of primary stock D->E On day of experiment F Perform serial dilutions in 100% DMSO (if needed) E->F For dose-response curves G Add small volume of DMSO stock to pre-warmed culture medium F->G e.g., 1 µL stock into 1 mL medium (1:1000 dilution) H Vortex immediately and vigorously G->H Critical step to prevent 'crashing out' I Visually inspect for any precipitation H->I J Add to cells (Final DMSO <0.5%) I->J Solution must be clear

Caption: Workflow for preparing this compound solutions.

Detailed Experimental Protocols

Protocol 1: Preparation of a 25 mM Primary Stock Solution in DMSO

Rationale: Creating a concentrated primary stock minimizes the volume of DMSO added to the final cell culture, thereby reducing solvent-induced toxicity.[7] Aliquoting prevents degradation from repeated freeze-thaw cycles.

Materials:

  • This compound (CAS: 100594-13-6)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile (e.g., Sigma-Aldrich D2650)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Calculation: Determine the mass of compound needed. For 1 mL of a 25 mM stock:

    • Mass (mg) = 25 mmol/L * 1 mL * (1 L / 1000 mL) * 251.03 g/mol * (1000 mg / 1 g) = 6.28 mg

  • Weighing: Carefully weigh out 6.28 mg of this compound and place it in a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes. The final solution must be clear and free of any visible particulates.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile tubes. Store the aliquots at -20°C or -80°C in a dark, dry environment.

Protocol 2: Preparation of a 25 µM Working Solution for Cell Dosing

Rationale: The key to preventing precipitation is to dilute the DMSO stock into the aqueous medium rapidly and with vigorous mixing.[8] This protocol uses a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.[7][8]

Materials:

  • 25 mM primary stock of this compound in DMSO

  • Pre-warmed, complete cell culture medium (containing serum, if applicable)

  • Sterile conical tubes

Procedure:

  • Thaw Stock: Remove one aliquot of the 25 mM primary stock from the freezer and allow it to thaw completely at room temperature.

  • Prepare Medium: In a sterile conical tube, place the required volume of pre-warmed cell culture medium (e.g., 10 mL).

  • Dilution: Pipette 10 µL of the 25 mM DMSO stock and dispense it directly into the 10 mL of culture medium. Crucially, vortex the medium immediately and vigorously for 10-15 seconds as the DMSO stock is being added. This rapid dispersion is essential to prevent the hydrophobic compound from precipitating.

    • Calculation Check: (25 mM * 10 µL) / 10,010 µL ≈ 25 µM. Final DMSO concentration = 10 µL / 10,010 µL ≈ 0.1%.

  • Quality Control: Hold the tube up to a light source and visually inspect for any signs of cloudiness, schlieren lines, or particulate matter. The solution should be perfectly clear.

  • Vehicle Control Preparation: Prepare a parallel control by adding the same volume of pure DMSO to the same volume of medium (e.g., 10 µL of 100% DMSO into 10 mL of medium) and mixing in the same manner. This vehicle control is mandatory to distinguish the effects of the compound from the effects of the solvent.

  • Cell Dosing: Immediately add the prepared working solution (and vehicle control) to your cells. Do not store the diluted aqueous solution for extended periods, as the compound may precipitate over time.

Troubleshooting Common Solubility Issues

Even with best practices, challenges can arise. This decision tree provides a logical framework for troubleshooting.

G A Problem: Precipitate observed in final working solution B Was the medium vortexed IMMEDIATELY upon adding the DMSO stock? A->B C Solution: Repeat dilution. Ensure rapid, vigorous mixing during addition. B->C No D Is the final concentration of the compound too high for its aqueous solubility limit? B->D Yes E Solution 1: Lower the final test concentration. D->E Yes F Solution 2: Prepare an intermediate dilution in DMSO, then add to medium. This keeps DMSO % constant but lowers compound concentration. D->F Yes G Is the final DMSO concentration too low? (e.g., <0.05%) D->G No H Solution: Increase final DMSO % slightly (e.g., to 0.2% or 0.5%), but first confirm this concentration is not toxic to your specific cell line. G->H Yes

Caption: Decision tree for troubleshooting precipitation issues.

Conclusion

The biological investigation of this compound requires careful attention to its solubility characteristics. By utilizing a high-concentration DMSO primary stock, employing rapid dilution techniques into pre-warmed media, and consistently including a vehicle control, researchers can generate reliable and reproducible data. The protocols outlined in this guide provide a robust framework for overcoming the common challenges associated with poorly soluble compounds in cell-based assays, thereby ensuring the integrity of experimental outcomes.

References

  • PubChem. (n.d.). 2-Amino-4,6-dimethoxypyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808. Available at: [Link]

  • ResearchGate. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Request PDF. Available at: [Link]

  • Baluja, S. (2015). Solubility of a series of pyrimidine derivatives in methanol at 293.15 to 313.15 K. Revue Roumaine de Chimie, 60(7-8), 737-742. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

  • Tonder, J. E., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(5), 875–881. Available at: [Link]

  • Bartolini, M., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(21), 5195. Available at: [Link]

  • Haviernik, J., et al. (2013). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 18(9), 11036–11054. Available at: [Link]

  • Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Abdel-Aziz, M., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11135-11149. Available at: [Link]

  • Di-Leo, G., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Molecular Pharmaceutics, 15(3), 1278–1286. Available at: [Link]

  • Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Pivotal Role of 2-Amino-4,6-dimethoxypyrimidine in the Synthesis of Sulfonylurea Herbicides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Amino-4,6-dimethoxypyrimidine in Modern Agriculture

In the landscape of modern crop protection, 2-Amino-4,6-dimethoxypyrimidine (ADMP) emerges as a cornerstone intermediate, particularly in the synthesis of the highly effective sulfonylurea class of herbicides.[1][2] These herbicides are renowned for their high efficacy at low application rates, broad-spectrum weed control, and favorable toxicological profiles for mammals.[1] The structural framework of ADMP is integral to the biological activity of these agrochemicals, making its efficient synthesis and utilization a subject of paramount importance for the agrochemical industry.[3] This document serves as a comprehensive technical guide for researchers and professionals in agrochemical synthesis, providing detailed application notes and protocols for the utilization of ADMP in the production of leading sulfonylurea herbicides.

Mechanism of Action: The Molecular Basis of Sulfonylurea Herbicidal Activity

The efficacy of sulfonylurea herbicides lies in their highly specific mode of action. They are potent inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][4] This enzyme is crucial in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—in plants.[2][5] By blocking ALS, sulfonylurea herbicides halt the production of these essential amino acids, which in turn ceases cell division and plant growth, ultimately leading to the death of susceptible weeds.[1][4] This targeted mechanism contributes to their low toxicity in mammals, which do not possess the ALS enzyme.

Synthesis of the Key Intermediate: 2-Amino-4,6-dimethoxypyrimidine (ADMP)

The industrial production of ADMP is a critical first step in the synthesis of many sulfonylurea herbicides. Various synthetic routes have been developed, with a common starting point being the cyclization of guanidine with a malonic acid derivative, followed by methylation. A generalized workflow is presented below.

Experimental Workflow: General Synthesis of ADMP

cluster_0 Step 1: Cyclization cluster_1 Step 2: Methylation cluster_2 Step 3: Purification Guanidine Guanidine Nitrate Dihydroxy 2-Amino-4,6-dihydroxypyrimidine Guanidine->Dihydroxy Malonate Diethyl Malonate Malonate->Dihydroxy Base Sodium Methoxide in Methanol Base->Dihydroxy Reflux Dihydroxy_2 2-Amino-4,6-dihydroxypyrimidine MethylatingAgent Dimethyl Carbonate (Green Reagent) ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) MethylatingAgent->ADMP Autoclave, 100-200°C CrudeADMP Crude ADMP Dihydroxy_2->ADMP PurifiedADMP Pure ADMP CrudeADMP->PurifiedADMP Recrystallization (e.g., Ethyl Acetate)

Caption: A generalized workflow for the synthesis of 2-Amino-4,6-dimethoxypyrimidine (ADMP).

Synthetic Method Starting Materials Key Reagents Typical Yield Reference
Guanidine & Malonate RouteGuanidine nitrate, Diethyl malonateSodium methoxide, Methanol, Dimethyl carbonate95% (for dihydroxy intermediate)[6]
Malononitrile RouteMalononitrileMethanol, HCl, Cyanamide>77% (overall)[7]
Lewis Acid Catalysis3-amino-3-methoxy-N-cyano-2-propaneamidine (AMCP)Et3NHCl-2ZnCl2up to 94.8%[8]

Application Note 1: Synthesis of Nicosulfuron

Nicosulfuron is a selective, post-emergence herbicide widely used for the control of grass weeds in maize.[2] Its synthesis involves the condensation of ADMP with a suitable sulfonyl isocyanate.

Synthetic Pathway for Nicosulfuron

ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) Nicosulfuron Nicosulfuron ADMP->Nicosulfuron Condensation 40°C Isocyanate 2-Isocyanatosulfonyl-N,N-dimethylnicotinamide Isocyanate->Nicosulfuron

Caption: Synthesis of Nicosulfuron from ADMP.

Experimental Protocol: Synthesis of Nicosulfuron

This protocol is based on a patented industrial synthesis method, ensuring its robustness and scalability.[9]

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine (ADMP)

  • 2-Isocyanatosulfonyl-N,N-dimethylnicotinamide

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Methanol

Procedure:

  • Reaction Setup: In a suitable reactor, charge the pre-synthesized 2-isocyanatosulfonyl-N,N-dimethylnicotinamide.

  • Addition of ADMP: Add 6.36 g of 2-Amino-4,6-dimethoxypyrimidine to the reactor.[9] The molar ratio of 2-chlorosulfonyl-N,N-dimethylnicotinamide (precursor to the isocyanate) to ADMP should be approximately 1:1.[9]

  • Condensation Reaction: Maintain the reaction mixture at 40°C for 3 hours with constant stirring.[9] This step facilitates the formation of the sulfonylurea bridge.

  • Work-up and Isolation:

    • Upon completion, transfer the reaction solution into a larger volume of sodium hydroxide solution.

    • Separate the aqueous layer.

    • Acidify the aqueous layer with a sufficient amount of hydrochloric acid solution to precipitate the crude Nicosulfuron.

  • Purification: Collect the precipitate by filtration and recrystallize from methanol to obtain pure Nicosulfuron.[9]

Rationale for Experimental Choices:

  • The use of a pre-synthesized isocyanate allows for a direct and efficient condensation reaction with ADMP.

  • The reaction temperature of 40°C is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.

  • The acid-base work-up is a standard procedure for isolating the final product, which is typically an acidic compound.

  • Recrystallization from methanol is an effective method for purifying the final product to the high purity required for agrochemical applications.

Product Purity Yield Reference
Nicosulfuron98.5%95%[9]

Application Note 2: Synthesis of Bensulfuron-methyl

Bensulfuron-methyl is a selective herbicide used to control broadleaf and sedge weeds, particularly in rice cultivation.[2] Similar to other sulfonylureas, its synthesis relies on the reaction of ADMP with a sulfonyl isocyanate.

Synthetic Pathway for Bensulfuron-methyl

ADMP 2-Amino-4,6-dimethoxypyrimidine (ADMP) Bensulfuron Bensulfuron-methyl ADMP->Bensulfuron Condensation 50-60°C Isocyanate o-(Methoxycarbonyl)benzylsulfonyl isocyanate Isocyanate->Bensulfuron

Caption: Synthesis of Bensulfuron-methyl from ADMP.

Experimental Protocol: Synthesis of Bensulfuron-methyl

This protocol is adapted from a patented continuous synthesis method, highlighting an industrially relevant approach.[10]

Materials:

  • 2-Amino-4,6-dimethoxypyrimidine (ADMP)

  • o-(Methoxycarbonyl)benzylsulfonyl isocyanate

  • Suitable solvent (e.g., xylene as used in the isocyanate synthesis)

Procedure:

  • Reactor Setup: In a synthesis reactor, continuously feed the o-(methoxycarbonyl)benzylsulfonyl isocyanate (after de-phosgenation) and 2-Amino-4,6-dimethoxypyrimidine.

  • Molar Ratio: The molar ratio of the isocyanate to ADMP should be maintained at 1:1.02.[10] The slight excess of ADMP helps to ensure complete conversion of the isocyanate.

  • Reaction Conditions: Maintain the temperature in the synthesis reactor between 50-60°C for a reaction time of 2-7 hours.[10]

  • Insulation Reaction: Transfer the material to an insulation reaction still and maintain the temperature at 60-70°C for 1-3 hours to ensure the reaction goes to completion.[10]

  • Product Isolation: The reaction mixture is then fed into an automatic centrifuge to separate the solid product, Bensulfuron-methyl, from the mother liquor.[10] The mother liquor, containing unreacted ADMP, can be recycled.

Rationale for Experimental Choices:

  • A continuous process is often more efficient for large-scale industrial production.

  • The specified temperature range and reaction times are optimized for high yield and product quality in a continuous flow system.

  • The insulation step ensures that the reaction is driven to completion, maximizing the yield.

  • Centrifugation is an effective method for separating the solid product from the reaction mixture in a continuous or batch process.

Product Synthesis Yield Reference
Bensulfuron-methylup to 98%[10]

Conclusion

2-Amino-4,6-dimethoxypyrimidine is a vital building block in the synthesis of a wide array of sulfonylurea herbicides. Its versatile reactivity and the high efficacy of its derivatives underscore its importance in the agrochemical industry. The protocols detailed in this guide provide a solid foundation for the synthesis of key herbicides like Nicosulfuron and Bensulfuron-methyl, and can be adapted for the synthesis of other sulfonylurea compounds. As the demand for more efficient and environmentally benign crop protection solutions continues to grow, the role of key intermediates like ADMP will remain central to innovation in agrochemical synthesis.

References

  • Wikipedia. (2023). Sulfonylurea. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Amino-4,6-dimethoxypyrimidine: A Cornerstone in the Synthesis of Advanced Sulfonylurea Herbicides. Retrieved from [Link]

  • Adoo. (n.d.). Exploring 2-Amino-4,6-Dihydroxypyrimidine: A Key Intermediate in Sulfonylurea Herbicides. Retrieved from [Link]

  • Google Patents. (n.d.). CN101671327B - Method for synthesizing nicosulfuron.
  • Google Patents. (n.d.). CN110878084A - Preparation method of nicosulfuron original drug.
  • Google Patents. (n.d.). CN103524493A - Nicosulfuron preparation method.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Role of 2-Amino-4,6-dimethoxypyrimidine in Agrochemical Innovation. Retrieved from [Link]

  • Ding, J., Wan, H., & Guan, G. (2020). Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. ChemistrySelect, 5(24), 7335-7340. Retrieved from [Link]

  • Google Patents. (n.d.). CN103483274A - Method for preparing bensulfuron methyl.
  • Google Patents. (n.d.). CN105601574A - Method for preparing 2-amino-4,6-dimethoxy pyrimidine.
  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Zhang, Z., et al. (1998). SYNTHESIS OF ( 14 C 4 PYRIMIDINYL) BENSULFURON METHYL. Journal of Nuclear Agricultural Sciences, 12(3), 175-0. Retrieved from [Link]

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Application Notes and Protocols for the Utilization of 2-Amino-4-iodo-6-methoxypyrimidine in the Synthesis of Antiviral Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 2-Aminopyrimidine Scaffold in Antiviral Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Within this class, the 2-aminopyrimidine moiety is a "privileged scaffold," particularly in the design of kinase inhibitors and antiviral compounds. Its ability to form critical hydrogen bond interactions with the hinge region of kinase ATP-binding sites is a well-established principle in drug design.[2] This same bioisosteric relationship with natural purines allows 2-aminopyrimidine derivatives to effectively target viral enzymes, making them a focal point in the development of novel antiviral therapeutics.[3][4]

This guide focuses on a highly versatile and reactive building block: 2-Amino-4-iodo-6-methoxypyrimidine . The strategic placement of its functional groups makes it an ideal starting material for generating diverse libraries of potential antiviral agents through modern cross-coupling methodologies.

  • The 2-Amino Group: Serves as a crucial hydrogen bond donor, mimicking the interactions of adenine or guanine with viral polymerases or proteases.

  • The 6-Methoxy Group: This electron-donating group can influence the electronic properties of the pyrimidine ring and can be retained in the final compound to modulate solubility and metabolic stability or be substituted in later synthetic steps.

  • The 4-Iodo Group: This is the key reactive handle for derivatization. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the efficient and modular introduction of a wide array of aryl, heteroaryl, and alkynyl groups at this position.[5]

This document provides detailed protocols for the application of this compound in Suzuki-Miyaura and Sonogashira cross-coupling reactions, two of the most powerful and versatile methods for C-C bond formation in modern organic synthesis.

Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The C4 position of the pyrimidine ring is electron-deficient and, therefore, highly activated towards oxidative addition by a palladium(0) catalyst, which is the initial and often rate-determining step in the catalytic cycle. The high reactivity of the C-I bond ensures that these coupling reactions can often proceed under mild conditions with high yields.

I. Suzuki-Miyaura Coupling: Synthesis of 4-Aryl/Heteroaryl-Substituted 2-Aminopyrimidines

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the introduction of diverse aromatic and heteroaromatic moieties. These groups are prevalent in antiviral agents, where they can engage in π-stacking interactions or occupy hydrophobic pockets within the target enzyme's active site.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a variety of (hetero)arylboronic acids.

Materials and Equipment:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Solvents: Anhydrous 1,4-Dioxane (or DME, Toluene) and Degassed Deionized Water

  • Standard laboratory glassware for anhydrous/inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer, heating plate/oil bath, and inert gas line (Argon or Nitrogen).

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) in an oil bath with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-aryl-6-methoxypyrimidine.

Causality and Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for a wide range of substrates. For more challenging couplings, or to improve yields, a pre-catalyst like Pd(dppf)Cl₂ in combination with a suitable ligand can be used.[6]

  • Base: The base is crucial for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. K₂CO₃ is a common and effective choice, while the stronger base Cs₂CO₃ can be beneficial for less reactive boronic acids.

  • Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvents is critical to remove dissolved oxygen.

Data Presentation: Representative Suzuki-Miyaura Coupling Conditions

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O90685-95
24-Pyridylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)DME/H₂O85875-85
33-Thienylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)Toluene/H₂O100580-90
44-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O90690-98

Note: Yields are illustrative and based on typical results for Suzuki-Miyaura reactions on similar halo-pyrimidine substrates. Actual yields may vary and require optimization.

Visualization: Suzuki-Miyaura Workflow and Catalytic Cycle

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Purification A Combine Reactants: This compound + Arylboronic Acid + Base B Evacuate & Backfill with Inert Gas (x3) A->B C Add Pd Catalyst & Degassed Solvents B->C D Heat & Stir (80-100 °C, 4-12h) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Aqueous Work-up (EtOAc Extraction) E->F G Column Chromatography F->G H Final Product: 4-Aryl-2-amino-6-methoxypyrimidine G->H Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-I Pd0->PdII_Aryl  + Ar-I OA Oxidative Addition Halide I⁻ PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl  + Ar'B(OH)₃⁻ TM Transmetalation Boronate Ar'B(OH)₃⁻ Boronate->PdII_Aryl PdII_Diaryl->Pd0  - Ar-Ar' RE Reductive Elimination Product Ar-Ar' RX Ar-I Base Base (e.g., K₂CO₃) ArBOH2 Ar'B(OH)₂ ArBOH2->Boronate + OH⁻

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

II. Sonogashira Coupling: Synthesis of 4-Alkynyl-Substituted 2-Aminopyrimidines

The Sonogashira reaction creates a C(sp²)-C(sp) bond, attaching a terminal alkyne to the pyrimidine core. The resulting alkynylpyrimidine scaffold is a versatile intermediate. The alkyne linker can act as a rigid spacer to probe deeper into a binding pocket or can be further elaborated into other functional groups or heterocyclic rings, providing a powerful tool for expanding chemical diversity.

Protocol 2: General Procedure for Sonogashira Coupling

This protocol details a standard copper-co-catalyzed Sonogashira reaction.

Materials and Equipment:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI)

  • Base: A strong amine base such as Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Standard laboratory glassware for anhydrous/inert atmosphere reactions, magnetic stirrer, heating plate/oil bath, and inert gas line.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq.), and copper(I) iodide (0.06 eq.).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.5 eq.).

  • Substrate Addition: Add the terminal alkyne (1.2 eq.) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) if the reaction is sluggish.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 2-8 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (to remove the amine hydrohalide salt) and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-alkynyl-6-methoxypyrimidine. [7] Causality and Experimental Choices:

  • Dual Catalysis: The Sonogashira reaction traditionally employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step. [8]* Base: The amine base (e.g., Et₃N) serves multiple roles: it acts as a solvent, neutralizes the hydrogen iodide generated during the reaction, and helps to deprotonate the terminal alkyne.

  • Copper-Free Conditions: While the copper-catalyzed protocol is robust, copper can sometimes lead to the homocoupling of alkynes (Glaser coupling). Modern, copper-free Sonogashira protocols have been developed, often using more sophisticated palladium catalysts and other bases, which can be advantageous for sensitive substrates.

Visualization: Sonogashira Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Reaction & Purification A Combine: This compound + Pd Catalyst + CuI B Add Anhydrous Solvent (THF or DMF) & Amine Base A->B C Add Terminal Alkyne via Syringe B->C D Stir at RT or Heat (40-60 °C, 2-8h) C->D E Reaction Monitoring (TLC / LC-MS) D->E F Work-up & Wash (aq. NH₄Cl) E->F G Column Chromatography F->G H Final Product: 4-Alkynyl-2-amino-6-methoxypyrimidine G->H

Caption: General experimental workflow for Sonogashira coupling.

Structure-Activity Relationship (SAR) Insights

The derivatization of the 2-aminopyrimidine scaffold allows for a systematic exploration of the structure-activity relationship (SAR). For many viral targets, the following general trends have been observed:

  • C4-Substituent: The nature of the aryl or heteroaryl group introduced at the C4-position via Suzuki coupling is critical for potency and selectivity. Electron-withdrawing or -donating groups on this ring can fine-tune the electronic properties and binding interactions. Small, flexible groups or larger, rigid systems can be installed to probe the topology of the enzyme's binding site.

  • C6-Substituent: While this guide focuses on the 6-methoxy derivative, SAR studies on related compounds have shown that modifying this position can significantly impact antiviral efficacy. For instance, in a series of anti-influenza virus compounds, a chlorine or methoxy group at the 6-position was found to be more effective than hydrogen. [3]* C5-Substituent: Although the starting material is unsubstituted at C5, this position is another key vector for modification. Halogenation or the introduction of small alkyl groups at C5 can enhance antiviral potency by providing additional interactions with the target protein. [3] By combining the modularity of Suzuki and Sonogashira couplings with further modifications at other positions, researchers can rapidly generate and screen compound libraries to identify potent and selective antiviral leads.

References

  • Vince, R., Turakhia, R. H., Shannon, W. M., & Arnett, G. (1987). Synthesis and Antiviral Activity of Carbocyclic Analogues of Xylofuranosides of 2-amino-6-substituted-purines and 2-amino-6-substituted-8-azapurines. Journal of Medicinal Chemistry, 30(11), 2026–2030. [Link]

  • Mitsuya, H., et al. (1999). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Antiviral Research, 42(2), 121-137. [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Journal of King Saud University - Science, 34(7), 102202. [Link]

  • Gangjee, A., et al. (2010). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 18(17), 6296-6307. [Link]

  • St. Jean, D. J., Jr, et al. (2009). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Tetrahedron Letters, 50(26), 3317-3320. [Link]

  • MDPI. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Molecules, 26(17), 5236. [Link]

  • MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5178. [Link]

  • Klier, L., et al. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 21(11), 1438. [Link]

  • Al-Masoudi, N. A., Kassim, A. G., & Abdul-Reda, N. A. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Gangjee, A., et al. (2009). Design, synthesis, and X-ray crystal structure of classical and nonclassical 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual thymidylate synthase and dihydrofolate reductase inhibitors and as potential antitumor agents. Journal of Medicinal Chemistry, 52(15), 4892-4902. [Link]

  • Sedić, M., et al. (2018). Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. Molecules, 23(12), 3123. [Link]

  • Wang, Y., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 14(3), 329-335. [Link]

  • Kumar, D., & Reddy, V. B. (2014). Microwave assisted tandem Heck-Sonogashira reactions of N,N-di-Boc-protected 6-amino-5-iodo-2-methyl pyrimidin-4-ol in an efficient approach to functionalized pyrido[2,3-d]pyrimidines. Organic Letters, 16(13), 3524-3527. [Link]

  • ResearchGate. (2010). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Request PDF. [Link]

  • ResearchGate. (2016). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Request PDF. [Link]

  • ResearchGate. (2016). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Request PDF. [Link]

  • Das, S., et al. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 4(4), 6835-6845. [Link]

  • Black, D. A., et al. (2023). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. Chemistry – A European Journal, 29(42), e202300603. [Link]

Sources

Application Notes & Protocols: 2-Amino-4-iodo-6-methoxypyrimidine in the Preparation of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical reactivity and ability to form key interactions with biological targets.[1][2] This guide provides an in-depth exploration of 2-Amino-4-iodo-6-methoxypyrimidine, a highly functionalized building block, for the synthesis of novel anti-inflammatory agents. We will detail its application in palladium-catalyzed cross-coupling reactions to generate libraries of substituted aminopyrimidines, with a focus on developing inhibitors for key pro-inflammatory targets like kinases and cyclooxygenase (COX) enzymes.[3][4] This document provides field-proven protocols, mechanistic insights, and a strategic framework for researchers, scientists, and drug development professionals aiming to leverage this versatile intermediate.

Introduction: The Strategic Value of this compound

Inflammation is a fundamental biological process, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[2] The development of targeted anti-inflammatory agents is therefore a critical area of pharmaceutical research. Pyrimidine derivatives have emerged as a promising class of compounds, with several approved drugs and numerous candidates in development.[1][3]

The subject of this guide, this compound, is a trifunctionalized building block of significant strategic importance. Its utility stems from three key features:

  • 2-Amino Group: Acts as a crucial hydrogen bond donor, essential for anchoring the molecule within the active site of many target proteins, particularly kinases.

  • 6-Methoxy Group: A bioisosteric replacement for other groups that can modulate the electronic properties and solubility of the final compound, enhancing its drug-like characteristics.

  • 4-Iodo Group: Serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This allows for the facile and modular introduction of diverse aryl and heteroaryl substituents, enabling rapid exploration of the chemical space and structure-activity relationships (SAR).

This combination makes this compound an ideal starting point for synthesizing libraries of compounds aimed at inhibiting key inflammatory mediators.

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The most powerful application of this iodo-pyrimidine is its use in the Suzuki-Miyaura reaction to form C-C bonds. The electron-deficient nature of the pyrimidine ring makes the C-I bond highly susceptible to oxidative addition by a palladium(0) catalyst, facilitating efficient coupling with a wide range of boronic acids or esters.[5]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The key steps are: 1) Oxidative Addition of the Pd(0) complex into the pyrimidine C-I bond, 2) Transmetalation with the boronic acid species, and 3) Reductive Elimination to yield the final product and regenerate the Pd(0) catalyst.[6]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 L2Pd(0) (Active Catalyst) oa_complex Oxidative Addition Intermediate (Pyr-Pd(II)-I) pd0->oa_complex Oxidative Addition tm_complex Transmetalation Intermediate (Pyr-Pd(II)-Ar) oa_complex->tm_complex Transmetalation tm_complex->pd0 Reductive Elimination product Ar-Pyrimidine (Final Product) tm_complex->product pyrimidine 2-Amino-4-iodo- 6-methoxypyrimidine pyrimidine->oa_complex boronic_acid Ar-B(OH)2 + Base boronic_acid->tm_complex

Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various aryl or heteroaryl boronic acids.

Materials

Reagent/Material CAS Number Molecular Weight Purpose
This compound 100594-13-6 251.03 Electrophile
Arylboronic Acid (generic) Varies Varies Nucleophile
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3 1155.56 Catalyst
Potassium Phosphate (K₃PO₄) 7778-53-2 212.27 Base
1,4-Dioxane 123-91-1 88.11 Solvent
Water (degassed) 7732-18-5 18.02 Co-solvent
Ethyl Acetate 141-78-6 88.11 Extraction
Brine N/A N/A Washing
Anhydrous Sodium Sulfate 7757-82-6 142.04 Drying Agent

| Silica Gel | 7631-86-9 | 60.08 | Chromatography |

Step-by-Step Methodology

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (2.0 mmol, 2.0 eq), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

    • Expert Insight: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. K₃PO₄ is an effective base for many Suzuki couplings, though others like Na₂CO₃ can also be used.[7]

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

    • Expert Insight: The water co-solvent is crucial for dissolving the inorganic base and facilitating the transmetalation step. Solvents must be degassed (e.g., by sparging with argon for 20-30 minutes) to remove dissolved oxygen.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting pyrimidine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-aryl-2-amino-6-methoxypyrimidine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Example: Synthesis of an IRAK4 Inhibitor Scaffold

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical kinase in the innate immune signaling pathway, making it a high-value target for anti-inflammatory therapies.[8][9] The 2-aminopyrimidine core is a known hinge-binding motif for many kinase inhibitors, including those targeting IRAK4.[10][11][12] The following workflow demonstrates the synthesis of a potential IRAK4 inhibitor scaffold.

Synthesis_Workflow Workflow: Synthesis of a Putative IRAK4 Inhibitor start 2-Amino-4-iodo- 6-methoxypyrimidine step1 Suzuki Coupling (Protocol 2.2) start->step1 reagent1 Arylboronic Acid reagent1->step1 intermediate 4-Aryl-2-amino- 6-methoxypyrimidine step1->intermediate step2 Further Functionalization (e.g., SNAr, Amide Coupling) intermediate->step2 final_product Final Inhibitor Candidate step2->final_product

Caption: Synthetic workflow from the starting material to a final drug candidate.

Biological Evaluation: Protocols for Assessing Anti-inflammatory Activity

Once synthesized, the novel pyrimidine derivatives must be evaluated for biological activity. Below are standard protocols for assessing anti-inflammatory potential.

Protocol: Cellular Anti-inflammatory Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of inflammatory mediators in immune cells stimulated with lipopolysaccharide (LPS).[13][14]

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the synthesized pyrimidine compounds (e.g., 0.1 to 50 µM) for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Quantification of Nitric Oxide (NO): Collect the cell supernatant. Measure the concentration of nitrite (a stable product of NO) using the Griess Reagent system according to the manufacturer's instructions. Measure absorbance at 540 nm.

  • Data Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration required to inhibit NO production by 50%).

    • Expert Insight: It is crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in inflammatory mediators is not due to cell death.[14]

Key Inflammatory Signaling Pathway

The synthesized compounds often target upstream signaling cascades that lead to the production of inflammatory mediators. A primary example is the Toll-Like Receptor (TLR) pathway, which utilizes IRAK4 to activate NF-κB, a master regulator of inflammatory gene expression.[3][8]

Signaling_Pathway Simplified TLR4/IRAK4/NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAK4 IRAK4 MyD88->IRAK4 Activates TRAF6 TRAF6 IRAK4->TRAF6 Phosphorylates IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB->Genes Upregulates Inhibitor Pyrimidine Inhibitor Inhibitor->IRAK4

Caption: Inhibition of IRAK4 by a pyrimidine agent blocks NF-κB activation.

Summary and Outlook

This compound is a powerful and versatile chemical intermediate for the construction of novel anti-inflammatory agents. Its trifunctional nature allows for precise structural modifications, with the iodo group serving as a reliable handle for Suzuki-Miyaura cross-coupling to build molecular diversity. The protocols and strategic insights provided herein offer a solid foundation for research groups to design and synthesize targeted pyrimidine-based inhibitors, accelerating the discovery of next-generation therapies for inflammatory diseases.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Fun, H. K. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(40), 24699–24725. [Link]

  • Wójcik, M., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. MDPI. [Link]

  • Scott, T. G., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(7), 843. [Link]

  • Aslam, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Noolvi, M. N., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]

  • Janeba, Z., et al. (2011). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Medicinal Chemistry Research, 20(7), 916-925. [Link]

  • De Vicente, J., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Luo, G., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(24), 8195-8202. [Link]

  • Noolvi, M. N., et al. (2022). Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activators. ChemistryOpen, 11(10), e202200181. [Link]

  • Saima, et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. Scientific Reports, 13(1), 10427. [Link]

  • Goldstein, D. M., et al. (2011). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters, 2(10), 744-748. [Link]

  • Pharmaffiliates. This compound. [Link]

  • YMER. (2023). DESIGN AND SYNTHESIS OF PYRIMIDINE BASED ANTI INFLAMMATORY AGENTS. YMER, 22(11). [Link]

  • De Vicente, J., et al. (2019). Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. OSTI.GOV. [Link]

  • De Vicente, J., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. ResearchGate. [Link]

  • Amir, M., Javed, S. A., & Kumar, H. (2007). Pyrimidine as antiinflammatory agent: A review. Indian Journal of Pharmaceutical Sciences, 69(3), 337. [Link]

  • El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-diarylpyrazolo[1,5- a ]pyrimidines. RSC Advances, 11(2), 1148-1159. [Link]

  • De Vicente, J., et al. (2019). Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. PubMed. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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analytical methods for quantification of 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for the Quantitative Analysis of 2-Amino-4-iodo-6-methoxypyrimidine

Authored by: A Senior Application Scientist

Abstract

This document provides comprehensive application notes and detailed protocols for the quantitative analysis of this compound, a critical heterocyclic intermediate in pharmaceutical synthesis. Recognizing the importance of purity and concentration determination in drug development and quality control, this guide outlines two robust analytical methods: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but also the underlying scientific rationale. Each protocol is presented as a self-validating system, incorporating parameters for method validation in line with international guidelines.[1][2]

Introduction: The Analytical Imperative

This compound is a substituted pyrimidine that serves as a key building block in the synthesis of various biologically active molecules.[3] The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4] Accurate quantification of this intermediate is paramount to ensure reaction stoichiometry, monitor reaction completion, assess product purity, and meet stringent regulatory requirements for active pharmaceutical ingredient (API) synthesis. The presence of iodo-, methoxy-, and amino- functional groups provides unique physicochemical properties that inform the selection and optimization of analytical techniques.

This guide focuses on chromatographic methods due to their superior resolution and quantitative capabilities.[5][6]

  • High-Performance Liquid Chromatography (HPLC): The workhorse of pharmaceutical analysis, ideal for routine purity testing and quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers enhanced sensitivity and selectivity, crucial for trace-level impurity analysis or quantification in complex biological matrices.[7][8]

General Analytical Workflow

A systematic approach is essential for reliable and reproducible results. The general workflow, from sample handling to data interpretation, is a foundational element of Good Manufacturing Practices (GMP).

Analytical_Workflow General Workflow for Quantification cluster_prep Pre-Analysis cluster_analysis Instrumental Analysis cluster_post Post-Analysis SampleReceipt Sample Receipt & Logging StandardPrep Standard Preparation (Reference & Calibration) SampleReceipt->StandardPrep SamplePrep Sample Preparation (Dissolution, Dilution) StandardPrep->SamplePrep SystemSuitability System Suitability Test (SST) SamplePrep->SystemSuitability SequenceRun Chromatographic Run (HPLC or LC-MS/MS) SystemSuitability->SequenceRun DataProcessing Data Processing (Integration & Calibration) SequenceRun->DataProcessing Review Data Review & Verification DataProcessing->Review Report Report Generation Review->Report

Caption: High-level workflow for the analysis of this compound.

Method 1: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

This method is the primary choice for routine quality control, offering robustness and high precision for assay and impurity quantification. The principle relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[5] The aromatic pyrimidine ring possesses a strong chromophore, allowing for sensitive detection using a UV detector.

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

Chromatographic Conditions:

Parameter Specification Rationale
Chromatographic Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) Provides excellent retention and separation for moderately polar compounds like substituted pyrimidines.[5]
Mobile Phase A 0.1% Phosphoric Acid in Water Acidifies the mobile phase to ensure consistent protonation of the amino group, leading to sharp, symmetrical peaks.
Mobile Phase B Acetonitrile A common organic modifier providing good elution strength for the analyte.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-80% B; 15-18 min: 80% B; 18-18.1 min: 80-10% B; 18.1-25 min: 10% B A gradient is crucial for eluting the main analyte while also separating it from potential starting materials or more non-polar impurities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C Maintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Injection Volume 10 µL A typical volume to balance sensitivity and peak broadening.

| Detector | UV at 260 nm | The pyrimidine ring system typically shows strong absorbance in this region. A DAD can be used to confirm peak purity. |

Solution Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Reference Standard Stock Solution (Approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (Approx. 50 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (Approx. 50 µg/mL): Accurately weigh a quantity of the sample equivalent to about 25 mg of the active compound, transfer to a 50 mL volumetric flask, dissolve and dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform a blank injection (diluent) to ensure a clean baseline.

  • Inject the Working Standard Solution five times to assess system suitability.

  • Inject the Sample Solution in duplicate.

  • Inject a Working Standard Solution after every 6-10 sample injections to monitor system drift.

Method Validation

Validation provides documented evidence that the method is suitable for its intended purpose.[2][9] The common aspects of validation are outlined by the International Conference on Harmonisation (ICH).[1][10]

Validation_Parameters Key Validation Parameters (ICH Q2(R1)) cluster_core Core Performance cluster_limits Sensitivity cluster_reliability Reliability Accuracy Accuracy (% Recovery) Precision Precision (% RSD) Accuracy->Precision Specificity Specificity Specificity->Accuracy Specificity->Precision Linearity Linearity (r²) Specificity->Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->Precision Robustness Robustness

Caption: Interrelationship of analytical method validation parameters.

Summary of Typical Acceptance Criteria:

Validation Parameter Typical Acceptance Criteria
System Suitability Tailing factor ≤ 2.0; %RSD of peak areas for 5 replicate injections ≤ 2.0%.
Specificity Peak purity index > 0.995; Baseline resolution between analyte and known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Range 80% to 120% of the target concentration.
Accuracy Mean recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability) %RSD ≤ 2.0% for 6 independent sample preparations.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10; demonstrated precision and accuracy at this level.

| Robustness | %RSD of results should remain ≤ 2.0% with small, deliberate changes in method parameters (e.g., flow rate ±10%, column temp ±5°C). |

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as determining trace-level impurities or quantifying the analyte in complex matrices like biological fluids, LC-MS/MS is the preferred method.[7][8][11] This technique couples the separation power of LC with the specific mass-based detection of a tandem mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol

Instrumentation:

  • UPLC/HPLC system coupled to a tandem quadrupole mass spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: C18, e.g., 2.1 mm x 50 mm, 1.8 µm particle size (for UPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid is a volatile modifier compatible with MS).[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A fast gradient, e.g., 5% to 95% B over 3-5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+). (The amino group is readily protonated).

  • Analyte: this compound (Molecular Formula: C₅H₆IN₃O; MW: 267.02)

  • Precursor Ion ([M+H]⁺): m/z 268.0

  • MRM Transitions (Hypothetical):

    Transition Dwell Time (ms) Collision Energy (eV) Purpose
    268.0 → 141.0 100 20 Quantifier: Loss of iodine (127 Da). A likely and stable fragmentation pathway.

    | 268.0 → 114.0 | 100 | 25 | Qualifier: Subsequent loss of HCN from the 141 fragment. Used for identity confirmation. |

Solution Preparation:

  • Prepare standards and samples in a manner similar to the HPLC method, but at much lower concentrations (e.g., in the ng/mL range), using the LC-MS mobile phase A as the diluent to ensure compatibility.

Procedure:

  • Optimize MS parameters (e.g., capillary voltage, source temperature, collision energies) by infusing a standard solution of the analyte.

  • Equilibrate the LC-MS system.

  • Inject a series of calibration standards to generate a calibration curve.

  • Inject blank and quality control (QC) samples.

  • Inject unknown samples.

Causality and Insights
  • Why ESI+? The basic amino group on the pyrimidine ring is easily protonated in the acidic mobile phase, making it highly suitable for positive ion mode ESI, which relies on generating charged species in solution.

  • Why MRM? Multiple Reaction Monitoring provides exceptional selectivity. It filters for the specific precursor ion (m/z 268.0) in the first quadrupole, fragments it in the collision cell, and then filters for specific product ions (m/z 141.0, 114.0) in the third quadrupole. This two-stage filtering process virtually eliminates matrix interferences and chemical noise, enabling ultra-sensitive quantification.[8]

  • Sample Preparation Considerations: For complex matrices, sample preparation methods like protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE) may be necessary to remove interfering components that can cause ion suppression.[11]

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific analytical objective. For routine purity and assay determination in bulk materials and formulated products, the validated RP-HPLC-UV method provides the required accuracy, precision, and robustness. For trace-level quantification, impurity profiling, or analysis in complex biological matrices, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable. Both protocols presented herein provide a strong foundation for implementation in a regulated research or quality control environment.

References

  • Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry. Journal of Chromatography.
  • Validation of Impurity Methods, Part II. LCGC North America.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound.
  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols.
  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil.
  • A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. BenchChem.
  • Analytical method validation: A brief review. Journal of Pharmacy Research.
  • Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques. BenchChem.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules.
  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate.
  • Comprehensive quantitative analysis of purines and pyrimidines in the human malaria parasite using ion-pairing ultra-performance liquid chromatography-mass spectrometry. PMC - NIH.
  • Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
  • Guide to achieving reliable quantitative LC-MS measurements. LGC.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry.
  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. Google Patents.
  • spectral data analysis of 2-Amino-4,6-dimethoxypyrimidine. BenchChem.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate.
  • A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine. BenchChem.
  • Comprehensive quantification of purine and pyrimidine metabolism in Alzheimer's disease postmortem cerebrospinal fluid by LC-MS/MS with metal-free column. Sigma-Aldrich.
  • Method for detecting 2-amino-4,6-dihydroxypyrimidine and 4-amino-2,6-dihydroxypyrimidine in pemetrexed acid. Google Patents.
  • Separation of 2-Amino-4-chloro-6-methylpyrimidine on Newcrom R1 HPLC column. SIELC Technologies.
  • Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. MDPI.
  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI.
  • High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoq. Murdoch Research Portal.
  • Context matters: selecting LC-MS sample preparation methods for LC-MS/MS in clinical research and toxicology applicati. Thermo Fisher Scientific.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Reactions of 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: Advanced Synthesis Applications Team Subject: Technical Support Guide for Reactions Involving 2-Amino-4-iodo-6-methoxypyrimidine

This document serves as a comprehensive technical support guide for troubleshooting common issues encountered during palladium-catalyzed cross-coupling reactions with this compound. Our Senior Application Scientists have compiled this guide based on field-proven insights and established scientific literature to address the most pressing challenges in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is not proceeding. What are the initial checks I should perform?

A1: When a Suzuki-Miyaura coupling fails, it's crucial to systematically evaluate the fundamental components of the reaction. The electron-deficient nature of the pyrimidine ring generally makes it highly reactive in such couplings.[1] However, the presence of the amino and methoxy groups can influence its electronic properties and solubility.

Initial Troubleshooting Steps:

  • Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids are susceptible to decomposition (protodeboronation), especially if impure or stored improperly.[2][3] Consider using a fresh batch or a more stable boronate ester (e.g., pinacol ester).

    • This compound: Verify the purity of your starting material. While generally stable, improper storage can lead to degradation. It should be stored in a dark place under an inert atmosphere at 2-8°C.

    • Base: The choice and quality of the base are critical.[3][5] Bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ should be finely powdered and anhydrous. Some reactions may require the presence of a small amount of water to be effective, especially when using K₃PO₄.[6]

  • Reaction Conditions:

    • Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (argon or nitrogen).[4] Inadequate degassing of solvents and reagents is a common cause of catalyst deactivation.

    • Solvent Quality: Use anhydrous, degassed solvents. Common solvent systems for Suzuki couplings include toluene/water, 1,4-dioxane/water, or DMF.[2][4]

    • Temperature: While many Suzuki reactions proceed at elevated temperatures (80-120 °C), the high reactivity of aryl iodides might allow for lower temperatures.[1][4] However, if no reaction is observed, a gradual increase in temperature may be necessary.

Q2: I am observing significant amounts of dehalogenated byproduct (2-amino-6-methoxypyrimidine). What is causing this and how can it be minimized?

A2: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed couplings.[7] This typically occurs when the oxidative addition intermediate reacts with a hydride source before transmetalation can take place.

Potential Causes and Solutions:

  • Hydride Sources: Impurities in reagents or solvents can act as hydride sources. Using high-purity, anhydrous reagents and solvents is essential.

  • Slow Transmetalation: If the transmetalation step is slow, the oxidative addition complex has a longer lifetime, increasing the likelihood of side reactions.

    • Base: The base plays a crucial role in activating the boronic acid for transmetalation.[5] Switching to a different base (e.g., from K₂CO₃ to Cs₂CO₃) can sometimes accelerate this step.

    • Ligand: The choice of phosphine ligand can influence the rates of the catalytic cycle steps. For electron-rich aryl halides, bulky, electron-rich phosphine ligands can be beneficial.[6]

Q3: My Sonogashira coupling with this compound is sluggish or failing. What specific parameters should I investigate?

A3: Sonogashira couplings of aryl iodides are generally efficient.[8] However, issues can arise from catalyst inhibition or suboptimal conditions.

Key Optimization Parameters:

  • Copper Co-catalyst: The traditional Sonogashira reaction requires a copper(I) co-catalyst (e.g., CuI).[8][9] Ensure the CuI is fresh and not oxidized (it should be off-white, not green or brown).

  • Amine Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used as both the base and often as a solvent.[9] It must be anhydrous and free of peroxide impurities.

  • Catalyst Inhibition: The amino group on the pyrimidine ring can potentially coordinate to the palladium or copper center, inhibiting catalytic activity. The use of a copper-free Sonogashira protocol might be beneficial in such cases.[10][11] These systems often rely on specific ligands and stronger bases to facilitate the deprotonation of the terminal alkyne.[11]

  • Homocoupling: The formation of a diacetylene byproduct (Glaser coupling) indicates that the copper-catalyzed alkyne dimerization is outcompeting the cross-coupling. This can often be suppressed by running the reaction under more dilute conditions or by carefully controlling the addition of the alkyne.

Q4: I am attempting a Buchwald-Hartwig amination and the reaction is not working. Are there known challenges with this substrate?

A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[12][13] However, the substrate itself presents a primary amino group, which can lead to complications.

Troubleshooting Strategies:

  • Self-Coupling/Polymerization: The exocyclic amino group of your starting material can potentially compete with your desired amine nucleophile, leading to oligomerization or polymerization. This is especially a risk if the reaction conditions are harsh.

  • Catalyst and Ligand Selection: The choice of palladium catalyst and, critically, the phosphine ligand is paramount in Buchwald-Hartwig reactions.[13] Bulky, electron-rich ligands (e.g., Xantphos, SPhos) are often required to promote the reductive elimination step and prevent catalyst decomposition.[7]

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[14] The choice of base can significantly affect the reaction outcome.

  • Protecting Groups: If self-coupling is a persistent issue, consider protecting the 2-amino group of your starting pyrimidine before attempting the Buchwald-Hartwig coupling at the C4 position.

Advanced Troubleshooting Protocols

Protocol 1: Systematic Re-evaluation of a Failed Suzuki-Miyaura Coupling

This protocol is designed for a systematic, small-scale re-screening of reaction conditions when initial attempts fail.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester

  • Palladium catalysts: Pd(PPh₃)₄, Pd(dppf)Cl₂

  • Bases: K₂CO₃, K₃PO₄, Cs₂CO₃ (all finely powdered and dried)

  • Solvents: 1,4-Dioxane, Toluene, Water (all degassed)

  • Small reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Array Setup: In an inert atmosphere, set up an array of 4-6 small reaction vials.

  • Reagent Addition: To each vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the chosen base (2.0-3.0 equiv).

  • Catalyst Addition: Add the selected palladium catalyst (2-5 mol%) to each vial.

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1) to each vial to a concentration of ~0.1 M.

  • Reaction Execution: Seal the vials and heat the array to a set temperature (e.g., 90 °C) with vigorous stirring.

  • Monitoring: Monitor the reactions at set time points (e.g., 2h, 6h, 12h) using TLC or LC-MS to assess conversion and byproduct formation.

Data Interpretation Table:

VialCatalystBaseSolventResult (e.g., % Conversion)Observations
1Pd(PPh₃)₄K₂CO₃Dioxane/H₂O
2Pd(PPh₃)₄Cs₂CO₃Dioxane/H₂O
3Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O
4Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O
5Pd(dppf)Cl₂K₃PO₄Toluene/H₂O

This systematic approach allows for the rapid identification of a more effective combination of catalyst, base, and solvent.

Visual Troubleshooting Guides

Logical Flowchart for a Failed Cross-Coupling Reaction

Caption: Troubleshooting workflow for failed cross-coupling.

Catalytic Cycle of a Suzuki-Miyaura Coupling

This diagram illustrates the key steps. A failure at any point in this cycle will halt the reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L₂(X) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_complex R¹-Pd(II)L₂(R²) transmetalation->diaryl_complex R²B(OH)₂ reductive_elimination Reductive Elimination diaryl_complex->reductive_elimination product R¹-R² (Product) reductive_elimination->product product->pd0 Catalyst Regeneration reagents R¹-X + (HO)₂B-R² reagents->oxidative_addition base Base base->transmetalation

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

References

  • Heravi, M. M., & Zadsirjan, V. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Laskovics, F. M., & Schulman, E. M. (1977). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Yi, L., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC - NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Amino-4-iodo-6-methoxypyrimidine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, actionable insights into optimizing this crucial synthesis. As a key building block in pharmaceutical development, particularly for targeted therapies, achieving a high yield and purity of this intermediate is paramount.

This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot common issues and rationally design your experimental conditions for success.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through one of two primary pathways, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, scale, and desired purity profile.

  • Route A: Halogen Exchange (Aromatic Finkelstein-type Reaction) : This route involves the nucleophilic substitution of a chloro or bromo group at the C4 position with iodide. The starting material, 2-Amino-4-chloro-6-methoxypyrimidine, is a readily available intermediate.[1][2][3] However, unlike the classic Finkelstein reaction on alkyl halides, this transformation on an electron-rich aromatic system requires specific conditions to proceed efficiently.[4][5]

  • Route B: Electrophilic Iodination : This approach involves the direct iodination of a suitable pyrimidine precursor, such as 2-Amino-6-methoxypyrimidin-4-ol or its tautomer. This is an electrophilic aromatic substitution. Because iodine (I₂) is a relatively weak electrophile, this reaction typically requires an activating agent or a more potent iodine source to achieve high conversion.[6][7]

Section 2: Troubleshooting Guide & Synthesis Optimization

This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis.

Low Yield and Incomplete Conversion

Q1: My Finkelstein-type reaction from 2-Amino-4-chloro-6-methoxypyrimidine is showing low conversion, with starting material remaining even after prolonged heating. What are the likely causes?

A1: This is a frequent issue stemming from the inherent difficulty of performing nucleophilic aromatic substitution on an electron-rich pyrimidine ring. Standard SN2 conditions (e.g., NaI in acetone) are ineffective for aryl halides.[4][8]

Core Causality: The C-Cl bond on the pyrimidine ring has significant double-bond character and resides in a high-electron-density environment, which repels the incoming iodide nucleophile.

Troubleshooting Steps & Solutions:

  • Catalyst Introduction (Critical): The so-called "aromatic Finkelstein reaction" is not a simple SN2 process and is typically catalyzed by copper(I) salts.[4]

    • Recommendation: Introduce a catalyst such as Copper(I) Iodide (CuI), often in combination with a diamine ligand, to facilitate the halogen exchange. Nickel bromide with a phosphine ligand has also been reported as an effective catalyst system.[4]

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Acetone is generally insufficient for this reaction.

    • Recommendation: Switch to a high-boiling polar aprotic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents effectively dissolve the reactants and facilitate the catalytic cycle.[4]

  • Temperature Optimization: Higher thermal energy is required to overcome the activation barrier.

    • Recommendation: Increase the reaction temperature significantly. Depending on the solvent, temperatures in the range of 120-160 °C are common for this type of transformation. Always monitor for potential decomposition by TLC or LC-MS.

  • Excess Iodide Source: To drive the reaction equilibrium towards the product, a stoichiometric excess of the iodide salt is recommended.[9]

    • Recommendation: Use 2 to 5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

Q2: I am attempting a direct electrophilic iodination and my yield is poor. How can I improve it?

A2: Low yields in electrophilic iodination are almost always due to insufficient reactivity of the iodinating agent.[6][10] Molecular iodine (I₂) is a weak electrophile and requires activation to effectively react with the pyrimidine ring, even with its activating amino and methoxy groups.[7]

Troubleshooting Steps & Solutions:

  • Choice of Iodinating Agent: The selection of the iodine source is the most critical parameter.

    • Recommendation: Move beyond molecular iodine alone. Use a more potent electrophilic iodine source like N-Iodosuccinimide (NIS) or 1,3-Diiodo-5,5-dimethylhydantoin (DIH).[7] These reagents are more reactive and easier to handle than iodine.

  • Activation of Molecular Iodine: If you must use I₂, it needs to be activated.

    • Recommendation: Add an oxidizing agent to the reaction. Common choices include hydrogen peroxide (H₂O₂), silver nitrate (AgNO₃), or sodium periodate (NaIO₄). These agents oxidize I₂ to a more electrophilic iodine species (I⁺).[6][7]

  • Acid Catalysis: The reaction can be accelerated by an acid catalyst, especially when using NIS.

    • Recommendation: Add a catalytic amount of a strong acid like sulfuric acid (H₂SO₄) or trifluoroacetic acid (TFA).[7] The acid protonates the pyrimidine ring, making it more susceptible to electrophilic attack.

  • Solvent and Temperature:

    • Recommendation: Acetonitrile is a common and effective solvent for reactions involving NIS.[11] Some modern, "green" approaches have also shown high yields using solvent-free mechanochemistry (grinding the reagents together).[6][10][12] Monitor the reaction temperature, as excessive heat can lead to side products.

Side Product Formation and Purification

Q3: My crude product shows multiple spots on TLC and extra peaks in the NMR. What are the likely side products and how can I prevent them?

A3: Side product formation is pathway-dependent.

  • For Electrophilic Iodination:

    • Di-iodination: The pyrimidine ring is activated by two electron-donating groups, making it susceptible to a second iodination if the conditions are too harsh or the stoichiometry is incorrect.

    • Hydrolysis: If using strong aqueous acids (e.g., H₂SO₄) at high temperatures, the methoxy group can be hydrolyzed to a hydroxyl group.

  • For Finkelstein-type Reactions:

    • Decomposition: At very high temperatures (>160-170 °C), pyrimidine derivatives can be prone to decomposition, leading to complex mixtures.

    • Byproducts from Ligands: If using a complex catalyst system, byproducts from the ligand itself may be present.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use 1.05-1.2 equivalents to minimize di-iodination.

  • Temperature Management: Run reactions at the lowest temperature that provides a reasonable rate to minimize decomposition and hydrolysis.[13]

  • Reaction Monitoring: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of further byproducts.

  • Aqueous Workup: A thorough aqueous workup is crucial. Washing with a solution of sodium thiosulfate (Na₂S₂O₃) will quench any unreacted iodine. Washing with water can remove water-soluble salts and impurities.[14]

Q4: I'm struggling to purify the final product. What purification strategy is most effective?

A4: this compound is a solid with moderate polarity.

  • Recrystallization (Preferred Method): This is often the most effective method for removing minor impurities and achieving high purity on a larger scale.

    • Recommended Solvents: Screen solvents like ethyl acetate, isopropanol, or toluene/heptane mixtures. Cooling the solution slowly can improve crystal size and purity.[14]

  • Column Chromatography: Effective for small-scale synthesis or for removing impurities with very different polarity.

    • Recommended Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane is a good starting point.

  • Activated Charcoal Treatment: If your product has a persistent color (e.g., yellowish tint), it may be due to trace, highly conjugated impurities.[14]

    • Procedure: Before the final recrystallization step, dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, heat briefly, and then filter through celite to remove the charcoal.[14][15]

Section 3: Detailed Experimental Protocols

Protocol 1: Catalytic Halogen Exchange (Aromatic Finkelstein-type)

This protocol is based on the principles of copper-catalyzed aromatic halogen exchange.

  • Reagent Setup: To a dry, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Amino-4-chloro-6-methoxypyrimidine (1.0 eq), Sodium Iodide (NaI, 3.0 eq), and Copper(I) Iodide (CuI, 0.1 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).

  • Solvent Addition: Add anhydrous Dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing water and stir.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by recrystallization from ethyl acetate.

Protocol 2: Direct Electrophilic Iodination with NIS

This protocol utilizes N-Iodosuccinimide for a direct and efficient iodination.

  • Reagent Setup: In a round-bottom flask, dissolve the pyrimidine starting material (e.g., 2-Amino-6-methoxypyrimidin-4-ol, 1.0 eq) in acetonitrile.

  • NIS Addition: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution in portions.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.[11]

  • Monitoring: Monitor the reaction by TLC (a common eluent is 50% Ethyl Acetate in Hexanes).

  • Workup:

    • Remove the acetonitrile under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic solution sequentially with 10% aqueous sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Section 4: Data Summary & Visualizations

Table 1: Comparison of Iodination Reagents & Conditions
Reagent SystemTypical ConditionsAdvantagesDisadvantages
NaI / CuI DMF, 140-150 °CGood for chloro-precursorsHigh temperature, requires catalyst
I₂ / AgNO₃ Solvent-free, grindingHigh yield, fast, eco-friendly[6][10][12]Exothermic, requires specific equipment
N-Iodosuccinimide (NIS) CH₃CN, rt, cat. acidMild conditions, high yields[11]NIS can be expensive
I₂ / H₂SO₄ Concentrated H₂SO₄Effective for deactivated ringsHarsh conditions, potential hydrolysis
Diagrams
Electrophilic Iodination Mechanism

A simplified representation of the electrophilic attack on the pyrimidine ring.

Caption: Mechanism of electrophilic iodination on the pyrimidine core.

Troubleshooting Workflow for Low Yield

A logical flow diagram to diagnose and solve issues related to low product yield.

G Start Low Yield Observed Check_Route Which Synthetic Route? Start->Check_Route Finkelstein Route A: Finkelstein-type Check_Route->Finkelstein Halogen Exchange Electrophilic Route B: Electrophilic Iodination Check_Route->Electrophilic Direct Iodination Check_Catalyst Is a Cu(I) or Ni catalyst present? Finkelstein->Check_Catalyst Check_Iodine_Source Iodine Source: I₂ alone? Electrophilic->Check_Iodine_Source Check_Solvent_Temp Solvent: DMF/DMSO? Temp > 120°C? Check_Catalyst->Check_Solvent_Temp Yes Add_Catalyst Action: Add CuI (0.1 eq) Check_Catalyst->Add_Catalyst No Change_Solvent_Temp Action: Increase Temp & Switch to Polar Aprotic Solvent Check_Solvent_Temp->Change_Solvent_Temp No Success Yield Improved Check_Solvent_Temp->Success Yes Add_Catalyst->Success Change_Solvent_Temp->Success Check_Activator Is an activator/oxidant present? Check_Iodine_Source->Check_Activator Yes Use_NIS Action: Switch to NIS or DIH Check_Iodine_Source->Use_NIS No Add_Activator Action: Add AgNO₃ or H₂O₂ Check_Activator->Add_Activator No Check_Activator->Success Yes Use_NIS->Success Add_Activator->Success

Caption: A decision tree for troubleshooting low yield in the synthesis.

Section 5: Frequently Asked Questions (FAQs)

Q: Which starting material is better: 2-Amino-4-chloro-6-methoxypyrimidine or 2-Amino-6-methoxypyrimidin-4-ol? A: It depends on commercial availability and cost. The chloro-pyrimidine is often readily available but requires harsher, catalyzed conditions for the Finkelstein reaction. The hydroxypyrimidine (which exists as the pyrimidinone tautomer) can be iodinated under milder conditions but may be less common as a starting material.

Q: What are the key safety precautions for these reactions? A: When using strong acids like H₂SO₄ or corrosive reagents like phosphorus oxychloride (often used to prepare the chloro-precursor), always work in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[15] Reactions at high temperatures in solvents like DMF should be conducted with care behind a blast shield. Always consult the Safety Data Sheet (SDS) for every chemical used.

Q: Can this reaction be scaled up for pilot plant production? A: Yes. For scalability, the direct iodination route using NIS or an I₂/oxidant system is often preferred due to the milder conditions and avoidance of heavy metal catalysts like copper. The solvent-free mechanochemical approach is also highly promising for large-scale green synthesis.[6][10]

References
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. National Institutes of Health (NIH). Available at: [Link]

  • Finkelstein reaction. Wikipedia. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. Available at: [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. PubMed. Available at: [Link]

  • Finkelstein Reaction. BYJU'S. Available at: [Link]

  • Finkelstein Reaction. SATHEE. Available at: [Link]

  • I2 and Electrophilic I+ reagents. Wordpress. Available at: [Link]

  • Synthesis of 2-amino-4-hydroxy-6-methoxypyrimidine. PrepChem.com. Available at: [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI. Available at: [Link]

  • Finkelstein Reaction. Organic Chemistry Portal. Available at: [Link]

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. Google Patents.
  • The mystery of the Finkelstein reaction. Henry Rzepa's Blog. Available at: [Link]

Sources

Technical Support Center: Purification of 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2-Amino-4-iodo-6-methoxypyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this important synthetic intermediate. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Introduction to Potential Impurities

The synthesis of this compound, typically achieved by the iodination of 2-Amino-6-methoxypyrimidine, can present several purification challenges. The purity of the final compound is critical for subsequent reactions and biological assays. Understanding the potential side products and impurities is the first step toward developing an effective purification strategy.

Common sources of impurities include:

  • Unreacted Starting Material: Incomplete iodination can lead to the presence of the starting material, 2-Amino-6-methoxypyrimidine, in the crude product.

  • Di-iodinated Species: Over-iodination can result in the formation of 2-Amino-4,5-diiodo-6-methoxypyrimidine. The presence of multiple reactive sites on the pyrimidine ring makes this a plausible side product.

  • Regioisomers: Depending on the reaction conditions, iodination at other positions of the pyrimidine ring, though less likely, cannot be entirely ruled out.

  • Byproducts from the Iodinating Agent: When using common iodinating agents like N-iodosuccinimide (NIS), byproducts such as succinimide will be present in the crude reaction mixture.[1][2][3]

  • Solvent and Reagent Residues: Residual solvents and other reagents used in the synthesis can also contaminate the final product.[4]

This guide will provide detailed protocols and troubleshooting advice for removing these and other potential impurities.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer format to directly address common issues encountered during the purification of this compound.

Q1: My crude product shows multiple spots on TLC, with one spot having a similar Rf to my starting material. How can I remove the unreacted 2-Amino-6-methoxypyrimidine?

A1: The presence of starting material is a common issue arising from incomplete reaction. Both recrystallization and column chromatography are effective methods for its removal. The choice between them depends on the scale of your reaction and the separation factor between the product and the starting material.

Method 1: Recrystallization

Recrystallization is a cost-effective and scalable purification technique for solid compounds.[5] The principle lies in the differential solubility of the desired product and impurities in a chosen solvent at different temperatures.

Step-by-Step Recrystallization Protocol:

  • Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the product at room temperature or below. For this compound, suitable solvents to screen include toluene, ethyl acetate, and ethanol.[6][7]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decoloration (Optional): If your solution is colored, it may indicate the presence of colored impurities. You can add a small amount of activated charcoal to the hot solution and heat for a few minutes to adsorb these impurities.[5]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities, including the activated charcoal if used.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Causality Behind the Choices: The slow cooling process is crucial as it allows for the selective crystallization of the less soluble compound (ideally your product), leaving the more soluble impurities (often the starting material) in the mother liquor. Washing with cold solvent is important to rinse off any adhering mother liquor without re-dissolving a significant amount of the product.

Method 2: Flash Column Chromatography

Flash column chromatography is a highly effective technique for separating compounds with different polarities.[8] Since this compound is more polar than the starting material due to the iodine atom, this method can provide excellent separation.

Step-by-Step Column Chromatography Protocol:

  • TLC Analysis: Before running a column, determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal mobile phase should give a good separation between the product and the starting material, with the product having an Rf value of approximately 0.2-0.4. Common solvent systems for pyrimidine derivatives include mixtures of hexanes and ethyl acetate or dichloromethane and methanol.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform to prevent channeling.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Run the column by passing the eluent through it under positive pressure.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Trustworthiness of the Protocol: This protocol is self-validating through the use of TLC at multiple stages. The initial TLC analysis predicts the separation, and monitoring the fractions by TLC confirms the identity and purity of the collected product.

Q2: I suspect the presence of a di-iodinated side product. How can I confirm its presence and remove it?

A2: The formation of a di-iodinated species is a potential consequence of over-iodination. This impurity will have a higher molecular weight and likely a different polarity compared to the desired mono-iodinated product.

Confirmation of Di-iodinated Impurity:

  • Mass Spectrometry (MS): This is the most direct method to confirm the presence of a di-iodinated product. The mass spectrum will show a molecular ion peak corresponding to the addition of two iodine atoms to the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be very informative. The disappearance of a proton signal from the pyrimidine ring and a change in the chemical shifts of the remaining protons can indicate di-substitution.

Purification Strategy:

Column chromatography is generally the most effective method for separating mono- and di-halogenated compounds. The di-iodinated product is expected to be less polar than the mono-iodinated product. Therefore, it should elute earlier from a normal-phase silica gel column. Careful selection of the eluent system and diligent fraction collection based on TLC analysis are crucial for a successful separation.

Q3: After my reaction with N-iodosuccinimide (NIS), how do I remove the succinimide byproduct?

A3: Succinimide is a common byproduct when using NIS as the iodinating agent.[1][2][3] Fortunately, succinimide is highly soluble in water, which provides a straightforward method for its removal.

Aqueous Work-up Protocol:

  • Quenching: After the reaction is complete, quench the reaction mixture with an aqueous solution of a reducing agent like sodium thiosulfate (Na2S2O3) to consume any unreacted iodine.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. The desired product, this compound, will move into the organic layer, while the water-soluble succinimide will remain in the aqueous layer.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent to obtain the crude product, which should now be largely free of succinimide.

Expertise & Experience: This liquid-liquid extraction technique is a fundamental and highly effective method in organic synthesis for separating compounds based on their differential solubility in immiscible liquid phases.

Data Presentation

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Action
Multiple spots on TLC, one matching starting material Incomplete reactionRecrystallization or Column Chromatography
Product has a yellowish tint Colored impuritiesTreatment with activated charcoal during recrystallization[5]
Low yield after recrystallization Product is too soluble in the chosen solventUse a less polar solvent or a solvent mixture
Oiling out during recrystallization Solution is too concentrated or cooled too quicklyRe-heat to dissolve, add a small amount of solvent, and cool slowly
Poor separation on column chromatography Inappropriate eluent systemOptimize the eluent using TLC with different solvent polarities

Experimental Workflows

Purification Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Reaction Mixture workup Aqueous Work-up (Remove Succinimide) start->workup recrystallization Recrystallization (Remove Starting Material) workup->recrystallization column Column Chromatography (Remove Di-iodinated & Other Impurities) workup->column analysis TLC, NMR, MS recrystallization->analysis column->analysis end Pure this compound analysis->end

Caption: General purification workflow for this compound.

Troubleshooting Logic Diagram

TroubleshootingLogic start Impure Product q1 Is starting material present? start->q1 a1_yes Recrystallization or Column Chromatography q1->a1_yes Yes q2 Are di-iodinated species suspected? q1->q2 No a1_yes->q2 a2_yes Column Chromatography q2->a2_yes Yes q3 Is succinimide present? q2->q3 No a2_yes->q3 a3_yes Aqueous Work-up q3->a3_yes Yes end Pure Product q3->end No a3_yes->end

Caption: Decision-making flowchart for troubleshooting purification issues.

References

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (2013). Google Patents.
  • Separation of 2-Amino-4,6-dihydroxypyrimidine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]

  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (2013). Google Patents.
  • N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. (2004). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Preparation method of 2-amino-4, 6-dimethoxy pyrimidine. (2015). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Column chromatography. (n.d.). Columbia University. Retrieved January 14, 2026, from [Link]

  • N-Iodosuccinimide. (n.d.). Grokipedia. Retrieved January 14, 2026, from [Link]

  • 2,4-diamino-6-hydroxypyrimidine. (n.d.). Organic Syntheses Procedure. Retrieved January 14, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. Retrieved January 14, 2026, from [Link]

  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved January 14, 2026, from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). KGROUP. Retrieved January 14, 2026, from [Link]

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. (n.d.). University of Jyväskylä. Retrieved January 14, 2026, from [Link]

  • Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines. (2004). Google Patents.
  • Method for crystallization of amino acids. (1991). Google Patents.

Sources

degradation of 2-Amino-4-iodo-6-methoxypyrimidine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-4-iodo-6-methoxypyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges of handling this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and reproducibility of your results.

Introduction

This compound is a versatile building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an amino group, a methoxy group, and a reactive iodo group on a pyrimidine core, makes it a valuable precursor for a wide range of molecular architectures. However, these same functional groups can also be susceptible to degradation under various experimental conditions. Understanding the stability of this compound is paramount for reliable experimental outcomes. This guide provides in-depth insights into the potential degradation pathways and practical advice for mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a yellow or brownish color. What is happening?

A1: The discoloration of your solution is likely due to the formation of elemental iodine (I₂), which has a characteristic yellow-brown color in solution. This indicates the cleavage of the carbon-iodine (C-I) bond. This is a common issue with iodoaromatic compounds, which can be sensitive to light and heat.[1]

  • Causality: The C-I bond is the weakest bond in the molecule and is susceptible to homolytic cleavage, especially upon exposure to ultraviolet (UV) or even ambient light, to form an aryl radical and an iodine radical. Two iodine radicals can then combine to form molecular iodine.[2] This process can be accelerated by elevated temperatures.

  • Troubleshooting:

    • Protect from Light: Store the solid compound and its solutions in amber vials or wrap your containers in aluminum foil.

    • Control Temperature: Store stock solutions at low temperatures (e.g., 2-8 °C) and minimize exposure to elevated temperatures during experiments.

    • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation pathways that can be initiated by radical species.

Q2: I am observing a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. What could this degradation product be?

A2: An earlier-eluting peak in a reverse-phase HPLC analysis typically indicates a more polar compound. In the case of this compound, the most probable degradation product with increased polarity is the de-iodinated analog, 2-Amino-6-methoxypyrimidine.

  • Causality: The replacement of the bulky, hydrophobic iodine atom with a hydrogen atom significantly reduces the molecule's retention time on a C18 or similar column. This de-iodination can occur via photolytic or reductive pathways.

  • Troubleshooting and Confirmation:

    • Mass Spectrometry (MS): The most definitive way to identify this impurity is by LC-MS. The expected mass of the de-iodinated product would be 127.04 g/mol less than the parent compound (the atomic weight of iodine).

    • Reference Standard: If available, co-inject a standard of 2-Amino-6-methoxypyrimidine to see if the retention times match.

    • Forced Degradation: Intentionally expose a solution of your compound to UV light or heat to see if the peak increases in size, which would support its identity as a degradation product.

Q3: My compound appears to be unstable in my acidic mobile phase or reaction conditions. What degradation is likely occurring?

A3: Under acidic conditions, the methoxy group is the most likely site of degradation via acid-catalyzed hydrolysis.[3] This would result in the formation of 2-Amino-4-iodo-6-hydroxypyrimidine.

  • Causality: The ether oxygen of the methoxy group can be protonated by the acid, making the methyl group a good leaving group (as methanol) upon nucleophilic attack by water.[4][5] While pyrimidine ethers can be relatively stable, prolonged exposure to strong acids, especially at elevated temperatures, can drive this hydrolysis.

  • Troubleshooting:

    • pH Adjustment: If possible, increase the pH of your mobile phase or reaction mixture to a less acidic range where the compound is more stable.

    • Temperature Control: Perform your experiments at the lowest practical temperature to slow down the rate of hydrolysis.

    • Alternative Solvents/Buffers: If the reaction chemistry allows, consider using aprotic solvents or non-aqueous conditions to prevent hydrolysis.

Q4: Can the amino group on the pyrimidine ring degrade?

A4: Yes, the amino group can be a site of oxidative degradation.[6] While generally stable, exposure to strong oxidizing agents or conditions that generate reactive oxygen species can lead to the formation of various oxidation products, including N-oxides.[7][8]

  • Causality: The lone pair of electrons on the amino nitrogen can be abstracted by an oxidizing agent, initiating a degradation cascade. In the presence of nitrous acid (formed from nitrites in acidic solution), the primary amino group could also potentially undergo diazotization, leading to a variety of other products.

  • Troubleshooting:

    • Avoid Oxidizing Agents: Be mindful of the compatibility of your compound with other reagents in your reaction mixture.

    • Use Fresh Solvents: Peroxides can form in some organic solvents (e.g., THF, diethyl ether) over time. Use freshly distilled or high-purity solvents to minimize oxidative degradation.

    • Inert Atmosphere: As mentioned before, working under an inert atmosphere can help prevent oxidation.

Visualizing Potential Degradation Pathways

The following diagram illustrates the primary potential degradation sites on this compound.

Caption: Potential degradation pathways of this compound.

Troubleshooting Guide: A Systematic Approach

If you suspect degradation of your compound, a systematic investigation is key. The following workflow can help you identify the cause and find a solution.

G start Degradation Suspected (e.g., new HPLC peak, color change) check_purity 1. Confirm Purity of Starting Material start->check_purity check_conditions 2. Review Experimental Conditions (pH, Temp, Light, Reagents) check_purity->check_conditions forced_degradation 3. Perform Forced Degradation Study (Acid, Base, Oxidative, Light, Heat) check_conditions->forced_degradation If cause is not obvious identify_product 4. Identify Degradation Product(s) (LC-MS, NMR) forced_degradation->identify_product mitigate 5. Mitigate Degradation (Modify conditions based on findings) identify_product->mitigate solution Problem Solved mitigate->solution

Caption: Troubleshooting workflow for suspected compound degradation.

Experimental Protocols

Protocol 1: General Purpose HPLC-UV Method for Purity Assessment

This method can be used as a starting point for monitoring the stability of this compound.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
UV Detection 254 nm and 280 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in 50:50 Acetonitrile:Water

Note: If acid-catalyzed hydrolysis is suspected, a mobile phase with a neutral pH (e.g., using a phosphate buffer) should be evaluated.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of your molecule and for developing a stability-indicating analytical method.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Incubate 1 mL of stock solution at 80 °C for 48 hours.

  • Photolytic Degradation: Expose 1 mL of stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in foil and kept alongside.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acidic and basic samples before injection.

  • Analyze all samples by HPLC-UV and LC-MS to determine the percentage of degradation and to identify the major degradation products.

Summary of Potential Degradation Products

Stress ConditionLikely Degradation PathwayMajor Degradation Product
Light Exposure Photolysis2-Amino-6-methoxypyrimidine
Heat De-iodination2-Amino-6-methoxypyrimidine
Acidic (pH < 4) Hydrolysis2-Amino-4-iodo-6-hydroxypyrimidine
Basic (pH > 10) Hydrolysis/Ring Opening2-Amino-4-iodo-6-hydroxypyrimidine and others
Oxidative (H₂O₂) OxidationN-oxides, other oxidative products

References

  • Consequences of One-Electron Oxidation and One-Electron Reduction for 4-aminopyrimidine--DFT Studies - PubMed. (n.d.). Retrieved January 14, 2026, from [Link]

  • DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI - Canadian Science Publishing. (n.d.). Retrieved January 14, 2026, from [Link]

  • HYDROLYSIS AND AMINOLYSIS OF CERTAIN METHOXYPYRIMIDINES - The Journal of Organic Chemistry (ACS Publications). (1947). Retrieved January 14, 2026, from [Link]

  • Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing). (n.d.). Retrieved January 14, 2026, from [Link]

  • Consequences of one-electron oxidation and one-electron reduction for 4-aminopyrimidine-DFT studies - ResearchGate. (2007). Retrieved January 14, 2026, from [Link]

  • Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. (2022). Retrieved January 14, 2026, from [Link]

  • The decomposition of aryl iodine diacetates | Journal of the American Chemical Society. (1959). Retrieved January 14, 2026, from [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed. (2015). Retrieved January 14, 2026, from [Link]

  • Aerobic oxidation of aryl iodides is accomplished by intercepting the... - ResearchGate. (n.d.). Retrieved January 14, 2026, from [Link]

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination - YouTube. (2024). Retrieved January 14, 2026, from [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives - ResearchGate. (2015). Retrieved January 14, 2026, from [Link]

  • Determination of the Antioxidative Activity of Substituted 5-aminopyrimidines - PubMed. (2012). Retrieved January 14, 2026, from [Link]

  • Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PMC - NIH. (2015). Retrieved January 14, 2026, from [Link]

  • Degradation of pyrimidines and pyrimidine analogs—Pathways and mutual influences. (1979). Retrieved January 14, 2026, from [Link]

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Thiamine - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2018). Retrieved January 14, 2026, from [Link]

  • REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum - NIH. (1957). Retrieved January 14, 2026, from [Link]

  • (3-diethylaminopropylamino)pyrimidine, the metanilamides were investigated 2-phenylsulfonamido-4-methoxypyrimidines, N-alkylate - datapdf.com. (n.d.). Retrieved January 14, 2026, from [Link]

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC. (n.d.). Retrieved January 14, 2026, from [Link]

  • Acid-catalyzed ester hydrolysis (video) - Khan Academy. (n.d.). Retrieved January 14, 2026, from [Link]

  • Photodegradation of Pollutants in the Hydrophobic Cores of Dissolved Organic Matter: When Is It Important? - PMC - NIH. (2015). Retrieved January 14, 2026, from [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. (2018). Retrieved January 14, 2026, from [Link]

  • The Impact of Seasonally Varying Dissolved Organic Matter in Natural Aquatic Environments on the Photodegradation of Pharmaceutical Pollutants - MDPI. (n.d.). Retrieved January 14, 2026, from [Link]

  • Acid and base-catalyzed hydrolysis of amides | Organic chemistry | Khan Academy. (2014). Retrieved January 14, 2026, from [Link]

  • Photochemistry of halogen pyrimidines: iodine release studies - PubMed - NIH. (1987). Retrieved January 14, 2026, from [Link]

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  • Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy - YouTube. (2014). Retrieved January 14, 2026, from [Link]

  • Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC - NIH. (n.d.). Retrieved January 14, 2026, from [Link]

  • Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. (n.d.). Retrieved January 14, 2026, from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps. (n.d.). Retrieved January 14, 2026, from [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - ResearchGate. (2018). Retrieved January 14, 2026, from [Link]

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Sources

Technical Support Center: Synthesis of 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4-iodo-6-methoxypyrimidine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. We will delve into the causality behind impurity formation and provide field-proven troubleshooting strategies and detailed protocols to enhance yield, purity, and process control.

Section 1: Overview of the Synthetic Pathway

The successful synthesis of this compound is contingent on precise control over a sequence of reactions. The most common industrial route begins with 2-Amino-4,6-dihydroxypyrimidine and proceeds through chlorination, selective methoxylation, and a final halogen exchange. Each step presents a unique set of challenges and potential impurity profiles. Understanding the flow is the first step in troubleshooting.

G A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-4,6-dichloropyrimidine A->B  POCl₃ I1 Phosphorylated Byproduct A->I1 Side reaction with POCl₃ C 2-Amino-4-chloro-6-methoxypyrimidine B->C  NaOMe (1.0-1.1 eq)  Low Temp (<20°C) I2 2-Amino-4,6-dimethoxypyrimidine B->I2 Excess NaOMe or High Temp D This compound (Target) C->D  NaI / KI  (Halogen Exchange) I3 2-Amino-4-hydroxy-6-methoxypyrimidine C->I3 Hydrolysis (Workup) D->I3 Hydrolysis (Workup/Storage) G cluster_0 Workflow for Impurity Hydrolysis A 1. Cool Crude Chlorination Mixture B 2. Add to Ice Water A->B C 3. Stir at 50°C for 3 hours B->C D 4. Cool, Filter, and Wash C->D E 5. Dry Under Vacuum D->E

Caption: Experimental workflow for byproduct hydrolysis.

Protocol 2: General Recrystallization for Final Product Purification

[1][2] This procedure is effective for removing less polar impurities (like residual chloro-starting material) and colored byproducts.

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate, toluene, or an ethanol/water mixture).

  • (Optional) If the solution is colored, add a small amount of activated charcoal (approx. 1-2% by weight) and stir the hot solution for 10-15 minutes.

  • Filter the hot solution through a pad of celite or filter paper to remove the activated charcoal and any insoluble impurities.

  • Allow the clear filtrate to cool slowly to room temperature to induce the formation of well-defined crystals.

  • Further cool the mixture in an ice bath for at least 30 minutes to maximize product precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities on the crystal surface.

  • Dry the purified crystals under vacuum at an appropriate temperature.

References

  • BenchChem Technical Support. (2025). Optimization of reaction conditions for 2-Amino-4,6-dimethoxypyrimidine synthesis.
  • BenchChem Technical Support. (2025).
  • Bayer CropScience AG. (2006). Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines.
  • Xinfa Pharmaceutical Co Ltd. (2020). Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
  • BenchChem Technical Support. (2025). Common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • PrepChem. (n.d.). Synthesis of 2-amino-4-hydroxy-6-methoxypyrimidine.
  • Henan Province Blue Sky Environmental Protection Technology Co Ltd. (2013). Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • East China University of Science and Technology. (2013). Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • Bayer AG. (2004). Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines.

Sources

Technical Support Center: A Guide to the Scale-Up of 2-Amino-4-iodo-6-methoxypyrimidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the production of 2-Amino-4-iodo-6-methoxypyrimidine. This resource is meticulously designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this crucial chemical intermediate. Drawing from established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure a robust and efficient scale-up process.

Introduction to the Synthesis and Its Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its production typically involves a two-stage process: the synthesis of the precursor, 2-amino-4,6-dimethoxypyrimidine, followed by a regioselective iodination. While the laboratory-scale synthesis is relatively straightforward, scaling up production presents a unique set of challenges. These include maintaining high yield and purity, managing reaction exotherms, controlling the formation of byproducts, and implementing effective purification strategies at a larger scale. This guide will address these challenges in a practical, question-and-answer format to assist you in your experimental endeavors.

Core Synthesis Pathway

The primary route for the production of this compound involves the iodination of 2-amino-4-methoxypyrimidine (or its protected precursor, 2-amino-4,6-dimethoxypyrimidine) using an electrophilic iodinating agent, most commonly N-Iodosuccinimide (NIS).

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Iodination Malononitrile Malononitrile Imidization_Cyanamide_Substitution Imidization & Cyanamide Substitution Malononitrile->Imidization_Cyanamide_Substitution Methanol, HCl, Cyanamide Aromatic_Cyclization Aromatic Cyclization Imidization_Cyanamide_Substitution->Aromatic_Cyclization Heat, Catalyst 2_Amino_4_6_dimethoxypyrimidine 2-Amino-4,6-dimethoxypyrimidine Aromatic_Cyclization->2_Amino_4_6_dimethoxypyrimidine Iodination_Reaction Electrophilic Aromatic Substitution 2_Amino_4_6_dimethoxypyrimidine->Iodination_Reaction NIS N-Iodosuccinimide (NIS) NIS->Iodination_Reaction 2_Amino_4_iodo_6_methoxypyrimidine This compound Iodination_Reaction->2_Amino_4_iodo_6_methoxypyrimidine

Caption: General two-stage synthesis pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section directly addresses specific issues you may encounter during the scale-up of this compound production.

Part 1: Synthesis of 2-Amino-4,6-dimethoxypyrimidine (Precursor)

Q1: We are observing a significant drop in yield for the precursor synthesis when moving from grams to kilograms. What are the likely causes?

A1: A drop in yield during scale-up is a common challenge and can often be attributed to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and product degradation.[1]

Troubleshooting Steps:

  • Improve Agitation: Ensure the stirrer speed and impeller design are adequate for the larger reactor volume to maintain a homogeneous mixture.

  • Controlled Reagent Addition: For exothermic steps, such as the addition of sodium methoxide, implement a controlled, slow addition rate.[1] Monitor the internal reaction temperature closely with calibrated probes.

  • Solvent and Reagent Quality: The purity of starting materials like malononitrile and the activity of reagents like sodium methoxide become more critical at scale.[2] Ensure all materials meet the required specifications.

Q2: Our final precursor product has a yellowish tint. What is the cause and how can we remove it?

A2: A yellowish discoloration often indicates the presence of colored impurities arising from side reactions.[3]

Troubleshooting Steps:

  • Activated Charcoal Treatment: After dissolving the crude product in a suitable solvent for recrystallization (e.g., toluene or ethyl acetate), add a small amount of activated charcoal and heat the mixture.[3][4] The charcoal will adsorb the colored impurities.

  • Hot Filtration: Perform a hot filtration to remove the activated charcoal before allowing the solution to cool and crystallize.[4]

Q3: We are seeing a high level of organic salts in our precursor. What is the best way to remove them?

A3: Organic salts are common byproducts, especially from neutralization steps. A simple and effective method for their removal is to wash the product with water, taking advantage of the high solubility of these salts in aqueous media.[3]

Part 2: Iodination of 2-Amino-4,6-dimethoxypyrimidine

Q4: What are the primary safety concerns when handling N-Iodosuccinimide (NIS) at an industrial scale?

A4: While NIS is a versatile reagent, it is important to handle it with care, especially in large quantities. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5][6]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including gloves, safety glasses, and a lab coat. For large-scale operations, consider additional respiratory protection.[5]

  • Ventilation: Handle NIS in a well-ventilated area or a fume hood to avoid inhalation of dust.[5]

  • Storage: Store NIS in a cool, dry, and dark place under an inert atmosphere to prevent decomposition.[5] It is sensitive to light and moisture.[6]

Q5: We are observing the formation of di-iodinated byproducts. How can we improve the regioselectivity of the iodination?

A5: The formation of di-iodinated species is a common side reaction when using electrophilic iodinating agents. Controlling the stoichiometry and reaction conditions is key to minimizing this.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the molar ratio of NIS to the pyrimidine substrate. Use a slight excess of NIS (e.g., 1.05-1.1 equivalents) to drive the reaction to completion without promoting di-iodination.

  • Temperature Control: Run the reaction at a controlled, lower temperature to reduce the rate of the second iodination.

  • Slow Addition of NIS: Instead of adding all the NIS at once, consider a portion-wise or slow, continuous addition to maintain a low concentration of the iodinating agent in the reaction mixture.

Q6: The succinimide byproduct is difficult to remove during workup. What are the best strategies for its removal at scale?

A6: Succinimide is a common byproduct of reactions involving NIS and can sometimes be challenging to separate from the desired product due to its polarity.

Workup and Purification Strategies:

  • Aqueous Wash: Succinimide has some water solubility. Multiple washes with water or a dilute basic solution (e.g., sodium bicarbonate) can help extract it into the aqueous phase. A final wash with brine can aid in phase separation.[7]

  • Filtration: If the reaction is conducted in a solvent where succinimide has low solubility (e.g., certain non-polar solvents), it may precipitate and can be removed by filtration.[7]

  • Recrystallization: A carefully chosen recrystallization solvent can effectively separate the product from succinimide. The ideal solvent is one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while succinimide remains soluble.[4]

Start Start Low_Yield Low Yield in Scale-Up? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Improve_Agitation Improve Agitation Low_Yield->Improve_Agitation Yes Byproduct_Formation Byproduct Formation? Impure_Product->Byproduct_Formation No Charcoal_Treatment Activated Charcoal Treatment Impure_Product->Charcoal_Treatment Yes Control_Stoichiometry Control Stoichiometry Byproduct_Formation->Control_Stoichiometry Yes End End Byproduct_Formation->End No Control_Addition Control Reagent Addition Improve_Agitation->Control_Addition Check_Purity Check Raw Material Purity Control_Addition->Check_Purity Check_Purity->Impure_Product Recrystallization Optimize Recrystallization Charcoal_Treatment->Recrystallization Recrystallization->Byproduct_Formation Optimize_Temperature Optimize Temperature Control_Stoichiometry->Optimize_Temperature Aqueous_Wash Aqueous Wash Optimize_Temperature->Aqueous_Wash Optimize_Purification Optimize Purification Aqueous_Wash->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for common scale-up challenges.

Detailed Experimental Protocols

The following protocols are provided as a guide for the scale-up synthesis of this compound. These should be optimized at a laboratory scale before implementation in a pilot plant or industrial setting.

Protocol 1: Pilot-Scale Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol is based on the malononitrile route, which is often favored for its efficiency and use of readily available starting materials.[2]

Materials and Equipment:

  • Jacketed glass reactor (e.g., 50 L) with overhead stirrer, temperature probe, and addition funnel

  • Malononitrile

  • Anhydrous Methanol

  • Hydrogen Chloride (gas or generated in situ)

  • Cyanamide solution (50%)

  • Sodium Bicarbonate

  • Toluene

  • Boric Acid (catalyst)

  • Filtration and drying equipment

Procedure:

  • Imidization: Charge the reactor with malononitrile (e.g., 5 kg) and anhydrous methanol (e.g., 15 L). Cool the mixture to 0-5 °C. Slowly bubble dry hydrogen chloride gas through the mixture while maintaining the temperature below 10 °C. Monitor the reaction by an appropriate analytical method (e.g., GC or HPLC) until completion.

  • Cyanamide Substitution: In a separate vessel, prepare a solution of sodium bicarbonate and 50% cyanamide in water, and cool it to 0-5 °C. Slowly add the reaction mixture from step 1 to the cyanamide solution, maintaining the temperature below 10 °C and the pH between 8-9.[2] Stir the mixture until the reaction is complete.

  • Aromatic Cyclization: Isolate the intermediate from step 2 by filtration. Suspend the intermediate in toluene (e.g., 30 L) in the reactor and add a catalytic amount of boric acid (e.g., 1-2 mol%).[2] Heat the mixture to reflux (approximately 110-120 °C) for 3-5 hours.[2]

  • Isolation and Purification: Cool the reaction mixture to room temperature to allow the product to crystallize. Filter the solid product and wash with a small amount of cold toluene. The crude product can be further purified by recrystallization from toluene or ethyl acetate.[2][4]

ParameterValueReference
Precursor Yield >77% (overall)[2]
Precursor Purity >99% (after recrystallization)[2]
Protocol 2: Pilot-Scale Iodination of 2-Amino-4,6-dimethoxypyrimidine

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and solids addition port

  • 2-Amino-4,6-dimethoxypyrimidine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (or other suitable solvent)

  • Aqueous Sodium Thiosulfate solution

  • Aqueous Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Filtration and drying equipment

Procedure:

  • Reaction Setup: Charge the reactor with 2-Amino-4,6-dimethoxypyrimidine (e.g., 5 kg) and acetonitrile (e.g., 25 L). Stir the mixture to obtain a clear solution.

  • Iodination: Cool the solution to 0-5 °C. Add N-Iodosuccinimide (e.g., 1.05 equivalents) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a cold aqueous solution of sodium thiosulfate to neutralize any unreacted NIS. Add an aqueous solution of sodium bicarbonate to wash out the succinimide byproduct.

  • Extraction and Isolation: If necessary, extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

ParameterRecommended Range
NIS Equivalents 1.05 - 1.1
Reaction Temperature 0 - 10 °C
Reaction Time 2 - 6 hours
Expected Purity >98% (after recrystallization)

Conclusion

The successful scale-up of this compound production requires a thorough understanding of the reaction chemistry, careful control of process parameters, and a robust purification strategy. By anticipating and addressing the challenges of thermal management, mixing, and byproduct removal, researchers and production chemists can achieve a high-yielding and efficient process. This guide provides a foundation for navigating these challenges, but it is imperative to conduct thorough process safety reviews and optimization studies at each stage of the scale-up.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Amino-4,6-dimethoxypyrimidine.
  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • BenchChem. (2025).
  • American Chemical Society. (2025). Specific Solvent Issues with Iodination. Retrieved from [Link]

  • Google Patents. (n.d.). CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine.
  • BenchChem. (2025). common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal.
  • Organic Syntheses. (n.d.). n-iodosuccinimide - Organic Syntheses Procedure. Retrieved from [Link]

  • Balasubramaniyam, T., Kim, B.-S., Lee, S., Kim, S., & Lee, J.-H. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6386. [Link]

  • Sajjan India Limited. (n.d.). Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine. Retrieved from [Link]

  • Sciencemadness.org. (2013). N-bromosuccinimide removal at workup. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Iodination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.
  • ResearchGate. (2018). Optimization of the conditions for α-iodination reaction. Retrieved from [Link]

  • BenchChem. (n.d.). Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine.
  • ResearchGate. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Retrieved from [Link]

  • ResearchGate. (2022). Optimization of the iodination of cytosine at room temperature 1. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

  • MANAC Inc. (2022). A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). Retrieved from [Link]

  • BenchChem. (2025).
  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (2017). How to do workup after doing bromination with NBS?. Retrieved from [Link]

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preventing byproduct formation in 2-Amino-4-iodo-6-methoxypyrimidine reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing byproduct formation in chemical reactions involving 2-amino-4-iodo-6-methoxypyrimidine. The inherent reactivity of this substituted pyrimidine makes it a valuable building block, but also susceptible to specific side reactions. This resource will help you navigate these challenges to achieve higher yields and purity in your desired products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant amounts of a de-iodinated byproduct, 2-amino-6-methoxypyrimidine, in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). What's causing this and how can I prevent it?

A1: This is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed couplings. The mechanism often involves a palladium-hydride species, which can arise from several sources, reductively cleaving the carbon-iodine bond.

Causality & Prevention:

  • Source of Palladium-Hydride:

    • β-Hydride Elimination: If your coupling partner or other components in the reaction mixture contain β-hydrogens, the palladium complex can undergo β-hydride elimination to form a Pd-H species. This is a known pathway that can compete with reductive elimination of the desired product.[1]

    • Base or Solvent Decomposition: Certain bases or solvents can decompose at elevated temperatures to generate hydride sources.

    • Water: Trace amounts of water can react with the palladium catalyst and phosphine ligands to generate palladium-hydride species.

  • Troubleshooting Strategies:

    • Rigorous Inert Atmosphere: Oxygen can degrade the palladium catalyst and ligands, leading to side reactions.[2] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.

    • Anhydrous Conditions: Use anhydrous solvents and ensure your starting materials and base are dry. While some Suzuki reactions can tolerate water, minimizing it can suppress hydrodehalogenation.

    • Choice of Base: A weaker, non-coordinating base like K₃PO₄ or Cs₂CO₃ is often preferable to stronger bases like NaOtBu, which can sometimes promote side reactions.[3]

    • Ligand Selection: Bulky, electron-rich phosphine ligands can accelerate the rates of oxidative addition and reductive elimination, the productive steps of the catalytic cycle, thereby outcompeting the hydrodehalogenation pathway.[4]

    • Temperature Control: While heating is often necessary, especially for less reactive coupling partners, excessive temperatures can lead to catalyst decomposition and an increase in side reactions.[4][5] Aim for the lowest effective temperature.

Q2: In my Sonogashira coupling, I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this?

A2: Glaser-Hay coupling is a well-known side reaction in copper-cocatalyzed Sonogashira reactions, promoted by the presence of oxygen.[2]

Causality & Prevention:

  • Mechanism: The copper(I) co-catalyst can be oxidized to copper(II) by oxygen, which then facilitates the oxidative dimerization of the terminal alkyne.

  • Troubleshooting Strategies:

    • Strictly Anaerobic Conditions: This is the most critical factor.[2] Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

    • Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help reduce the rate of homocoupling.[2]

    • Slow Addition of the Alkyne: Adding the alkyne slowly to the reaction mixture keeps its concentration low, disfavoring the bimolecular homocoupling reaction.[2]

    • Copper-Free Sonogashira Protocols: If homocoupling remains a persistent issue, switching to a copper-free protocol is a highly effective solution.[2] Numerous copper-free methods have been developed to circumvent the issue of Glaser coupling.

Q3: My Buchwald-Hartwig amination is giving low yields, and I suspect catalyst inhibition. What are the likely causes with this specific substrate?

A3: The 2-amino group and the pyrimidine nitrogens in your substrate can act as ligands for the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[6]

Causality & Prevention:

  • Mechanism: The lone pairs of electrons on the nitrogen atoms of the pyrimidine ring and the amino group can coordinate to the palladium catalyst, potentially displacing the desired phosphine ligand or forming stable, catalytically inactive complexes.

  • Troubleshooting Strategies:

    • Ligand Choice is Critical: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[7] These ligands are designed to be sterically demanding, which can prevent the substrate from coordinating too strongly to the palladium center and also promote the desired reductive elimination step.[8]

    • Choice of Palladium Precursor: Sometimes, the choice of palladium precursor can influence the outcome. Pd₂(dba)₃ or Pd(OAc)₂ are common choices that are often effective.

    • Base Selection: The choice of base is crucial in Buchwald-Hartwig aminations. A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required to deprotonate the amine nucleophile.

    • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are generally preferred.

Experimental Protocols & Data

Optimized Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, optimized to reduce the formation of 2-amino-6-methoxypyrimidine.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₃PO₄ (3.0 eq.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and add it to the Schlenk flask.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture). The total solvent volume should be sufficient to dissolve the reactants.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

ParameterRecommended ConditionRationale
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Readily available and effective for many couplings.
Ligand (if using Pd(OAc)₂ or Pd₂(dba)₃)SPhos, XPhos
Base K₃PO₄, Cs₂CO₃Milder bases that are less likely to cause side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OCommon solvent systems for Suzuki couplings. Ensure proper degassing.
Temperature 80-100 °CSufficient to drive the reaction without causing significant catalyst decomposition.

Visualizing Reaction Pathways

Troubleshooting Logic for Byproduct Formation

The following diagram illustrates a decision-making workflow for troubleshooting common byproduct formation in reactions with this compound.

Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_side_reactions Side Reactions Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (R-Pd(II)-X)L2 Pd(0)L2->Oxidative_Addition + R-I Decomposition Catalyst Decomposition (e.g., Pd Black) Pd(0)L2->Decomposition O2, Heat Transmetalation Transmetalation (R-Pd(II)-R')L2 Oxidative_Addition->Transmetalation + R'-M Hydrodehalogenation Hydrodehalogenation Oxidative_Addition->Hydrodehalogenation + [H] source Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Beta_Hydride β-Hydride Elimination Transmetalation->Beta_Hydride If R' has β-H Reductive_Elimination->Pd(0)L2 Product (R-R')

Caption: Palladium cross-coupling cycle and side reactions.

References

  • A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. PMC - NIH.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH.
  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences.
  • Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. The Journal of Organic Chemistry - ACS Publications.
  • CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase a. ResearchGate.
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI.
  • Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Semantic Scholar.
  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
  • Troubleshooting low reactivity in Sonogashira coupling reactions. Benchchem.
  • Aminative Suzuki–Miyaura coupling. Xingwei Li.
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • Common issues in Sonogashira coupling of aryl iodides and how to solve them. Benchchem.
  • Optimization of conditions for the Suzuki coupling reaction. ResearchGate. Available at: [Link]

  • Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Sonogashira troubleshooting help needed. r/Chempros - Reddit. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. NIH. Available at: [Link]

  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine. Google Patents.
  • US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. Google Patents.
  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. Google Patents.
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. Request PDF - ResearchGate. Available at: [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. Available at: [Link]

  • common impurities in 2-Amino-4,6-dimethoxypyrimidine and their removal. Benchchem.
  • Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. PDF. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. the University of Groningen research portal. Available at: [Link]

  • Struggling to make a sonogashira coupling reaction happen. r/Chempros - Reddit. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. Benchchem.
  • The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-4-iodo-6-methoxypyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic intermediate. The content is structured in a question-and-answer format to provide direct, actionable solutions to specific experimental issues.

Introduction: Synthesis Strategy

The synthesis of this compound can be approached via two primary, reliable pathways. The choice of pathway often depends on the availability of starting materials and the desired scale of the reaction.

  • Pathway A: Halogen Exchange (Finkelstein Reaction) : This is often the preferred industrial and laboratory route. It involves the synthesis of an intermediate, 2-amino-4-chloro-6-methoxypyrimidine, followed by a nucleophilic substitution with an iodide salt.

  • Pathway B: Direct Electrophilic Iodination : This route involves the direct iodination of the 2-amino-6-methoxypyrimidine backbone using an electrophilic iodine source.

The following diagram illustrates these two synthetic approaches.

cluster_0 Pathway A: Halogen Exchange cluster_1 Pathway B: Direct Iodination A1 2-Amino-4,6-dichloropyrimidine A2 2-Amino-4-chloro-6-methoxypyrimidine A1->A2 Nucleophilic Substitution (NaOMe or NaOH/MeOH) A3 This compound A2->A3 Finkelstein Reaction (NaI in Acetone) B1 2-Amino-6-methoxypyrimidine B2 This compound B1->B2 Electrophilic Iodination (e.g., NIS, ICl)

Caption: Common synthetic pathways to this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Part 1: Issues with Pathway A (Halogen Exchange)

Question 1: My initial reaction to form 2-amino-4-chloro-6-methoxypyrimidine from 2-amino-4,6-dichloropyrimidine is giving low yield and a mixture of products. What's going wrong?

Answer: This is a common issue related to the selectivity of the nucleophilic substitution. The two chlorine atoms on the pyrimidine ring have different reactivities, but controlling the reaction to achieve mono-substitution is critical.

  • Causality (Expertise & Experience): The chlorine at the 4-position is generally more reactive to nucleophilic substitution than the one at the 6-position due to electronic effects. However, forcing the reaction with excess nucleophile or high temperatures can lead to the formation of the di-substituted product, 2-amino-4,6-dimethoxypyrimidine. Insufficient reaction time or temperature can result in unreacted starting material.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use only a slight excess (approx. 1.05-1.1 equivalents) of your methoxide source (sodium methoxide or a mixture of sodium hydroxide and methanol).

    • Temperature Management: The reaction should be run at a controlled temperature, typically between 5°C and 60°C.[1] Start at a lower temperature and slowly warm the reaction, monitoring by TLC or LCMS to track the disappearance of starting material and the formation of the desired product versus the di-substituted byproduct.

    • Solvent Choice: Polar aprotic solvents like acetone are highly effective for this transformation.[1]

    • Workup Procedure: A key innovation for isolating a pure product involves distilling off a significant portion (>30%) of the solvent and then precipitating the product by adding water.[1][2] This helps to remove unreacted starting material and byproducts.

Question 2: The Finkelstein reaction (conversion of the chloro- to the iodo- group) is stalling and I see incomplete conversion. How can I drive it to completion?

Answer: The Finkelstein reaction is an equilibrium process. Its success hinges on effectively shifting the equilibrium towards the desired iodo product.[3]

  • Causality (Trustworthiness): The entire principle of the classic Finkelstein reaction relies on Le Chatelier's principle. Sodium iodide (NaI) is soluble in acetone, whereas the sodium chloride (NaCl) byproduct is not.[3][4][5] The precipitation of NaCl from the reaction mixture removes it from the equilibrium, driving the forward reaction.[6][4] If conversion is incomplete, it means this equilibrium shift is not happening efficiently.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Acetone must be dry. The presence of water can increase the solubility of NaCl, preventing it from precipitating and thus hindering the reaction.

    • Check Reagent Quality: Use high-purity, dry sodium iodide.

    • Solvent Volume: Ensure you are using a sufficient volume of acetone to dissolve the starting materials but not so much that the NaCl byproduct remains in solution.

    • Temperature and Reaction Time: While the reaction is often run at room temperature, gentle refluxing of the acetone can increase the reaction rate. Prolonging the reaction time may also be necessary.

    • Alternative Solvents: For less reactive aryl chlorides, stronger polar aprotic solvents like DMF or DMSO can be used, although the solubility difference of the halide salts is less pronounced than in acetone.[3]

cluster_check Initial Checks cluster_action Corrective Actions start Finkelstein Reaction Stalled check1 Is the acetone anhydrous? start->check1 check2 Is the NaI of high purity and dry? check1->check2 action1 Dry the solvent. Use fresh, dry NaI. check1->action1 check3 Is NaCl precipitate visible? check2->check3 action2 Gently reflux the reaction in acetone. check3->action2 action3 Increase reaction time and monitor by TLC. check3->action3 action4 Consider switching to DMF as solvent for higher temperatures. check3->action4 end Reaction Complete action1->end action2->end action3->end action4->end

Caption: Troubleshooting workflow for the Finkelstein reaction.

Part 2: Issues with Pathway B (Direct Iodination)

Question 3: I am attempting to directly iodinate 2-amino-6-methoxypyrimidine, but I am getting no reaction or very low yields.

Answer: Direct iodination of pyrimidine rings can be challenging due to the electron-deficient nature of the ring system. The success of this electrophilic aromatic substitution depends heavily on the potency of the iodinating agent and the reaction conditions.

  • Causality (Expertise & Experience): Molecular iodine (I₂) itself is often not electrophilic enough to iodinate electron-deficient heterocycles like pyrimidine.[7] More powerful electrophilic iodine sources are required. Reagents like N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl) are more effective.[8][9] The reaction may also require an acid catalyst to further activate the iodinating agent and the substrate.

  • Troubleshooting Steps:

    • Select a Stronger Iodinating Agent: Switch from I₂ to NIS or ICl. NIS is often preferred due to its ease of handling. A combination of I₂ with an oxidant like silver sulfate (Ag₂SO₄) can also generate a potent electrophilic species.[10][11]

    • Solvent Selection: Dry acetonitrile is a common and effective solvent for iodination with NIS.[8] Chlorinated solvents should generally be avoided where possible.[12]

    • Use of an Acid Catalyst: For deactivated substrates, adding a strong acid like trifluoroacetic acid (TFA) or sulfuric acid can promote the reaction. However, be cautious as harsh acidic conditions can lead to side reactions or degradation.

    • Monitor the Reaction: Follow the reaction progress closely using TLC. Quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts. The workup typically involves washing with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted iodine.[10]

Question 4: My direct iodination is producing multiple products, and purification is difficult.

Answer: This is likely due to either over-iodination (di-iodination) or side reactions. The pyrimidine ring has multiple positions that could potentially react under harsh conditions.

  • Causality (Trustworthiness): While the 4-position is electronically favored for substitution, strong iodinating conditions can lead to a second iodination at other available positions on the ring. The amino group itself could also potentially react, although this is less common for aromatic amines under these conditions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use precisely 1.0 equivalent of your iodinating agent (e.g., NIS). Add the reagent portion-wise or as a solution via an addition funnel to maintain a low concentration and improve selectivity.

    • Lower the Temperature: Run the reaction at room temperature or even 0°C to increase selectivity and minimize side reactions.

    • Purification Strategy: If a mixture is obtained, column chromatography on silica gel is typically required. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the mono-iodo product from starting material and di-iodo byproducts.

Quantitative Data & Protocols

Table 1: Recommended Reaction Conditions
ParameterPathway A (Finkelstein)Pathway B (Direct Iodination)
Precursor 2-Amino-4-chloro-6-methoxypyrimidine2-Amino-6-methoxypyrimidine
Key Reagent Sodium Iodide (NaI)N-Iodosuccinimide (NIS)
Stoichiometry 1.5 - 2.0 eq. NaI1.0 - 1.1 eq. NIS
Solvent Anhydrous AcetoneAnhydrous Acetonitrile (CH₃CN)
Temperature 25°C to 56°C (Reflux)0°C to 25°C
Typical Time 4 - 24 hours1 - 5 hours
Workup Filtration of NaCl, evaporation, triturationAqueous Na₂S₂O₃ wash, extraction
Protocol 1: Synthesis via Pathway A (Finkelstein Reaction)

This protocol is a self-validating system based on established chemical principles.

Step 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine[1]

  • To a stirred suspension of 2-amino-4,6-dichloropyrimidine (1.0 eq.) in acetone (approx. 5-10 mL per gram of starting material) at 10-15°C, add a solution of sodium methoxide (1.05 eq.) in methanol portion-wise, maintaining the temperature below 20°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Reduce the solvent volume by approximately 50% via rotary evaporation.

  • Slowly add cold water to the concentrated mixture to precipitate the product.

  • Stir the resulting slurry for 30 minutes in an ice bath.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-4-chloro-6-methoxypyrimidine as a white to off-white solid.

Step 2: Synthesis of this compound

  • In a round-bottom flask protected from light, dissolve 2-amino-4-chloro-6-methoxypyrimidine (1.0 eq.) in anhydrous acetone (10-15 mL per gram).

  • Add sodium iodide (1.5 eq.) to the solution.

  • Reflux the mixture with stirring for 6-12 hours. A fine white precipitate of sodium chloride should form.

  • Monitor the reaction by TLC (e.g., in 3:1 Hexane:Ethyl Acetate).

  • Once complete, cool the mixture to room temperature and filter to remove the precipitated NaCl.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Triturate the resulting solid with water, filter, and wash with a small amount of cold water to remove any remaining inorganic salts.

  • Dry the solid under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water if necessary.

References

  • CN103159684B - Method for preparing 2-amino-4, 6-dimethoxypyrimidine - Google P
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - NIH. [Link]

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - MDPI. [Link]

  • US20060035913A1 - Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines - Google P
  • Facile Synthesis of 2‐Amino‐4,6‐dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts - ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - MDPI. [Link]

  • DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google P
  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - MDPI. [Link]

  • CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine - Google P
  • Specific Solvent Issues with Iodination - ACS Green Chemistry Institute. [Link]

  • Synthesis of N-Substituted 2-Amino-3,4-diiodofurans from Allenes via NIS-Mediated Intramolecular Electrophilic Iodocyclization - ResearchGate. [Link]

  • Finkelstein reaction - Wikipedia. [Link]

  • Generation of Electrophilic Iodine from Iodine Monochloride in Neutral Media. Iodination and Protodeiodination of Carbazole - ResearchGate. [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine - ResearchGate. [Link]

  • Selective C–H Iodination of (Hetero)arenes - PMC - NIH. [Link]

  • Process for the preparation of 2-amino-5-iodopyridine - Google P
  • Why 6-Iodouridine Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - ACS Publications. [Link]

  • Finkelstein Reaction - YouTube. [Link]

  • A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PubMed. [Link]

  • A new sandmeyer iodination of 2-aminopurines in non-aqueous conditions - ScienceDirect. [Link]

  • Finkelstein reaction - Grokipedia. [Link]

  • Mild and Selective Mono-Iodination of Unprotected Peptides as Initial Step for the Synthesis of Bioimaging Probes - ResearchGate. [Link]

  • Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions - RSC Publishing. [Link]

  • The mystery of the Finkelstein reaction - Henry Rzepa's Blog. [Link]

  • Process For The Iodination Of Aromatic Compounds - Google P
  • 2-Amino-4-chloro-6-methylpyrimidine - PubChem. [Link]

  • Finkelstein Reaction - Sathee Jee. [Link]

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stability issues of 2-Amino-4-iodo-6-methoxypyrimidine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Amino-4-iodo-6-methoxypyrimidine

Welcome to the technical support guide for this compound (CAS 100594-13-6). This resource is designed for researchers, chemists, and drug development professionals to address common stability challenges encountered during the handling, storage, and application of this versatile chemical intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address potential issues.

Section 1: Storage and Handling

Question 1: I just received my shipment of this compound. What are the absolute critical storage conditions to maintain its integrity?

Answer: Proper storage from the moment of receipt is paramount to prevent premature degradation. Based on supplier recommendations and the compound's known sensitivities, the following conditions are critical.

The causality for these stringent conditions lies in the compound's inherent chemical liabilities. The carbon-iodine (C-I) bond is susceptible to cleavage, particularly from light energy, and the electron-rich pyrimidine ring can be prone to oxidation.

Table 1: Recommended Storage & Handling Conditions

ParameterRecommendationRationale
Temperature 2-8°CReduces kinetic rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of oxidation of the amino group or other parts of the molecule.
Light Keep in a dark place (Amber Vial)Prevents photolytic cleavage of the carbon-iodine bond.[1]
Container Tightly sealed vialPrevents exposure to atmospheric moisture and oxygen.

Question 2: My solid this compound has developed a slight discoloration (e.g., yellowish or brownish tint) over time, even when stored in the cold. Is it still usable?

Answer: Discoloration is a visual indicator of potential degradation. The primary cause is often the slow liberation of trace amounts of iodine (I₂) due to exposure to light or, to a lesser extent, thermal stress. Elemental iodine can impart a yellowish-brown color to the solid.

Before using the material, you MUST verify its purity. A discolored product should not be assumed to be pure.

Troubleshooting Steps:

  • Purity Analysis: Perform a purity check using High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the chromatogram of the discolored material against a reference standard or the certificate of analysis (CoA) data. Look for the appearance of new peaks or a decrease in the area of the main peak.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to check for the presence of major degradation products, such as the de-iodinated analog, 2-Amino-6-methoxypyrimidine.

If the purity is found to be below your experimental requirements (e.g., <95%), the batch should be discarded or repurified (e.g., by recrystallization), though removing colored impurities can be challenging.

Section 2: Stability in Solution

Question 3: I'm preparing a stock solution of this compound. Which solvents are recommended, and are there any I should avoid?

Answer: Solvent choice is critical as it can directly influence the stability of the dissolved compound. While specific quantitative stability data in various solvents is not extensively published for this exact molecule, we can draw reliable conclusions from structurally related compounds and general chemical principles.

  • Recommended Solvents: Aprotic solvents with low water content are generally preferred for short-term storage of solutions. Examples include:

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Dioxane

    • Toluene

  • Use with Caution: Protic solvents like methanol and ethanol can be used for reactions but are less ideal for long-term storage as they can participate in or mediate degradation reactions.[2]

  • Avoid: Strongly acidic or basic aqueous solutions should be avoided for storage, as they can promote hydrolysis or other degradation pathways.[3][4] Thiamine, which also contains an aminopyrimidine ring, is known to be unstable in alkaline solutions.[5]

Key Insight: Always use anhydrous grade solvents and prepare solutions fresh whenever possible. If a solution must be stored, even for a short period, it should be kept under an inert atmosphere, protected from light, and refrigerated.

Question 4: My reaction is failing or giving low yields. How can I determine if the this compound is degrading under my reaction conditions (e.g., specific pH, temperature)?

Answer: This is a common and critical troubleshooting scenario. The stability of your starting material is often the root cause of reaction failure. The workflow below outlines a systematic approach to diagnose the issue.

G Troubleshooting Workflow: Reaction Failure cluster_0 Initial Checks cluster_1 Reaction Condition Stability Test cluster_2 Analysis & Conclusion Start Reaction Failure: Low Yield or Unexpected Products Check_SM 1. Verify Purity of Solid Starting Material (SM) (Use HPLC/LC-MS) Start->Check_SM Check_Solvent 2. Check Solvent Purity (Anhydrous? Peroxides?) Check_SM->Check_Solvent Run_Control 3. Run a Control Experiment: Stir SM in reaction solvent at reaction temperature (without other reagents) Check_Solvent->Run_Control Monitor 4. Monitor Control Reaction (Take aliquots at t=0, 1h, 4h, etc.) Run_Control->Monitor Analyze 5. Analyze Aliquots (Use HPLC/LC-MS) Monitor->Analyze Compare 6. Compare Chromatograms: Is the SM peak area decreasing? Are new peaks appearing? Analyze->Compare Stable Conclusion: SM is stable. Troubleshoot other reagents or reaction parameters. Compare->Stable No Change Unstable Conclusion: SM is unstable. Modify conditions (lower temp, change solvent, protect from light). Compare->Unstable Degradation Observed G Simplified Photodegradation Pathway cluster_0 SM This compound Radicals [Pyrimidine Radical] + [Iodine Radical] SM->Radicals hν (UV Light) Products 2-Amino-6-methoxypyrimidine + I₂ Radicals->Products Further Reactions

Caption: Proposed photolytic cleavage of the C-I bond.

Experimental Protocol: Forced Degradation Study (Photostability)

To comply with ICH Q1B guidelines and to understand the photosensitivity of the molecule, a forced degradation study is recommended. [6][7]

  • Sample Preparation: Prepare two identical solutions of the compound (e.g., 0.1 mg/mL in acetonitrile). Prepare a third "dark control" sample by wrapping the vial completely in aluminum foil.

  • Exposure: Place one unwrapped sample and the dark control in a photostability chamber. Expose them to a light source that provides a standardized output, such as an option 2 setup described in ICH Q1B (cool white fluorescent and near UV lamps). [7]3. Analysis: After a defined exposure period (e.g., achieving an overall illumination of ≥1.2 million lux hours), analyze the exposed sample, the dark control, and the unexposed control sample by HPLC.

  • Evaluation: Significant degradation in the exposed sample compared to the minimal or no degradation in the control samples confirms photosensitivity.

Analytical Methodologies

Question 6: Can you provide a robust analytical method to assess the purity of this compound and detect potential degradation products?

Answer: Absolutely. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the gold standard for routine purity assessment of this compound. This method can effectively separate the parent compound from more polar (e.g., hydrolyzed) or less polar impurities.

Protocol: HPLC-UV Method for Purity Analysis

This protocol is based on established methods for analyzing related pyrimidine structures and should be validated on your specific instrumentation. [8][9]

  • Sample Preparation:

    • Accurately weigh ~5 mg of your this compound sample.

    • Dissolve in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, hold for 3 min, return to 10% B and equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm or Diode Array Detector (DAD) to assess peak purity
  • Data Interpretation:

    • The primary degradation product to look for is the de-iodinated analog, 2-Amino-6-methoxypyrimidine. This compound is more polar and will likely have a shorter retention time than the parent iodo-compound.

    • Calculate purity by the area percent method, assuming all components have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard for the main impurity would be required.

References

  • Rahn, R. O., & Sellin, H. G. (1984). Photochemistry of halogen pyrimidines: iodine release studies. Photochemistry and photobiology, 40(3), 331–335. [Link]

  • Schmidt, J., Gschnait, F., & Kokoschka, E. M. (1995). [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts]. Rofo : Fortschritte auf dem Gebiete der Rontgenstrahlen und der Nuklearmedizin, 162(4), 336–340. [Link]

  • Degradation of 2-amino-4,6-dimethoxypyrimidine by Methylopila sp. ResearchGate. [Link]

  • Thiamine. Wikipedia. [Link]

  • Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved. ResearchGate. [Link]

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. ResearchGate. [Link]

  • ICH Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-Amino-4-iodo-6-methoxypyrimidine and 2-Amino-4-chloro-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the 2-aminopyrimidine scaffold is a privileged structure, forming the core of numerous therapeutics and functional materials. The strategic functionalization of this core is paramount for tuning molecular properties and biological activity. When embarking on synthetic campaigns that utilize cross-coupling reactions, the choice of the halide at the C4-position is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2-amino-4-iodo-6-methoxypyrimidine and its chloro-analogue, 2-amino-4-chloro-6-methoxypyrimidine, with a focus on palladium-catalyzed cross-coupling reactions.

Executive Summary: The Halogen Reactivity Hierarchy

The fundamental difference in reactivity between this compound and 2-amino-4-chloro-6-methoxypyrimidine in palladium-catalyzed cross-coupling reactions is governed by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is significantly weaker than the C-Cl bond, making the former more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in catalytic cycles like those of the Suzuki-Miyaura and Buchwald-Hartwig reactions.

This leads to a clear and predictable reactivity trend:

I > Br > Cl > F

Consequently, This compound is the more reactive substrate , undergoing cross-coupling reactions under milder conditions, with faster reaction rates, and often with higher yields compared to 2-amino-4-chloro-6-methoxypyrimidine. The chloro-analogue, while more stable and often more cost-effective, typically requires more forcing conditions, including higher temperatures, longer reaction times, and more sophisticated, electron-rich catalyst systems to achieve comparable results.

Mechanistic Underpinnings of Reactivity

The enhanced reactivity of the iodo-pyrimidine is rooted in the energetics of the palladium catalytic cycle.

Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (Rate-Determining Step) Pd(0)L_n->Oxidative_Addition Ar-X Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Oxidative_Addition->Ar-Pd(II)(X)L_n Transmetalation Transmetalation (e.g., with R-B(OH)₂) Ar-Pd(II)(X)L_n->Transmetalation Ar-Pd(II)(R)L_n Ar-Pd(II)(R)L_n Transmetalation->Ar-Pd(II)(R)L_n Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial oxidative addition of the aryl halide (Ar-X) to the palladium(0) catalyst is the crucial step where the C-X bond is broken. The energy required for this step is directly related to the bond strength of the C-X bond. The average bond energy of a C-Cl bond is approximately 382 kJ/mol, whereas the C-I bond is significantly weaker at around 240 kJ/mol[1][2]. This lower bond dissociation energy for the C-I bond translates to a lower activation energy for the oxidative addition step, leading to a faster overall reaction rate.

Comparative Performance in Key Cross-Coupling Reactions

While direct, side-by-side quantitative data for this compound and 2-amino-4-chloro-6-methoxypyrimidine under identical conditions is scarce in the literature, the well-established principles of halide reactivity allow for a robust comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. The reactivity of aryl halides in this reaction is well-documented to follow the I > Br > Cl trend.

FeatureThis compound2-Amino-4-chloro-6-methoxypyrimidine
Relative Reactivity HighLow
Typical Reaction Temperature Room temperature to moderate heat (e.g., 50-80 °C)Elevated temperatures often required (e.g., 80-120 °C)
Reaction Time Shorter (e.g., 1-6 hours)Longer (e.g., 12-24 hours or more)
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.Requires more active, electron-rich, and bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.
Expected Yield Generally high, often exceeding 80-90% under optimized conditions.Yields can be variable and are highly dependent on the catalyst system and reaction conditions. Achieving high yields can be challenging.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the efficiency of this reaction is highly dependent on the nature of the aryl halide.

FeatureThis compound2-Amino-4-chloro-6-methoxypyrimidine
Relative Reactivity HighLow
Typical Reaction Conditions Milder conditions are generally sufficient.More forcing conditions, including higher catalyst loadings and temperatures, are often necessary.
Catalyst Choice A broader range of palladium catalysts and ligands can be effective.Often requires specialized, sterically hindered ligands to promote efficient coupling.
Substrate Scope Can be coupled with a wider range of amines, including less nucleophilic ones.The scope of amine coupling partners may be more limited, and stronger bases are often required.
Expected Yield High yields are typically achievable.Yields are often lower than with the iodo-analogue and more sensitive to reaction parameters.

Experimental Protocols

The following are representative, detailed protocols for the synthesis of the starting materials and a comparative Suzuki-Miyaura coupling reaction.

Synthesis of Precursors

The synthesis of both target compounds begins with the commercially available 2-amino-4,6-dihydroxypyrimidine.

Synthesis_Workflow cluster_0 Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine cluster_1 Synthesis of this compound A 2-Amino-4,6-dihydroxypyrimidine B 2-Amino-4,6-dichloropyrimidine A->B POCl₃ C 2-Amino-4-chloro-6-methoxypyrimidine B->C NaOMe, MeOH D 2-Amino-4,6-dihydroxypyrimidine E 2-Amino-6-methoxypyrimidine D->E 1. POCl₃ 2. NaOMe, MeOH 3. H₂, Pd/C F This compound E->F N-Iodosuccinimide (NIS)

Synthetic routes to the target compounds.

Protocol 1: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

This is a two-step procedure starting from 2-amino-4,6-dihydroxypyrimidine.

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4,6-dihydroxypyrimidine (1 equiv.).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 equiv.) portion-wise at 0 °C.

  • Slowly heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to pH 7-8.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4,6-dichloropyrimidine.

Step 2: Synthesis of 2-Amino-4-chloro-6-methoxypyrimidine

  • Dissolve 2-amino-4,6-dichloropyrimidine (1 equiv.) in anhydrous methanol.

  • To this solution, add a solution of sodium methoxide (1.0-1.1 equiv.) in methanol dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water to the residue, and the product will precipitate.

  • Collect the solid by vacuum filtration, wash with water, and dry to afford 2-amino-4-chloro-6-methoxypyrimidine.

Protocol 2: Synthesis of this compound

This synthesis involves the preparation of a key intermediate, 2-amino-6-methoxypyrimidine, followed by iodination.

Step 1: Synthesis of 2-Amino-6-methoxypyrimidine

  • Prepare 2-amino-4-chloro-6-methoxypyrimidine as described in Protocol 1.

  • In a hydrogenation vessel, dissolve 2-amino-4-chloro-6-methoxypyrimidine (1 equiv.) in a suitable solvent such as methanol or ethanol.

  • Add a palladium on carbon catalyst (Pd/C, 5-10 mol%).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 2-amino-6-methoxypyrimidine.

Step 2: Synthesis of this compound

  • Dissolve 2-amino-6-methoxypyrimidine (1 equiv.) in a suitable solvent such as acetonitrile or dichloromethane.

  • Add N-iodosuccinimide (NIS, 1.1-1.2 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is typically rapid. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium thiosulfate to quench any unreacted NIS.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Comparative Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of both pyrimidine derivatives with phenylboronic acid, highlighting the expected differences in reaction conditions.

Suzuki_Coupling cluster_0 This compound cluster_1 2-Amino-4-chloro-6-methoxypyrimidine Iodo This compound Conditions_Iodo Pd(PPh₃)₄ (2-5 mol%) K₂CO₃ (2 equiv.) Dioxane/H₂O 80 °C, 2-4 h Iodo->Conditions_Iodo Product_Iodo 2-Amino-6-methoxy-4-phenylpyrimidine Iodo->Product_Iodo Chloro 2-Amino-4-chloro-6-methoxypyrimidine Conditions_Chloro Pd₂(dba)₃ (2-5 mol%) XPhos (4-10 mol%) K₃PO₄ (2 equiv.) Toluene 110 °C, 18-24 h Chloro->Conditions_Chloro Product_Chloro 2-Amino-6-methoxy-4-phenylpyrimidine Chloro->Product_Chloro

Comparative Suzuki-Miyaura coupling conditions.

General Procedure:

  • To a dry Schlenk flask or microwave vial, add the 2-amino-4-halo-6-methoxypyrimidine (1 equiv.), phenylboronic acid (1.2-1.5 equiv.), and the appropriate base (2-3 equiv.).

  • Add the palladium catalyst and ligand (if required).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring for the indicated time.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion and Strategic Recommendations

The choice between this compound and 2-amino-4-chloro-6-methoxypyrimidine is a strategic one that should be guided by the specific goals of the synthetic project.

  • For rapid library synthesis, proof-of-concept studies, and reactions where mild conditions are paramount to preserve sensitive functional groups, this compound is the superior choice. Its high reactivity allows for faster reaction times, lower catalyst loadings, and a broader substrate scope with standard palladium catalysts.

  • For large-scale synthesis where cost is a major consideration, and for substrates that are stable to more forcing conditions, 2-amino-4-chloro-6-methoxypyrimidine may be a viable option. However, researchers must be prepared to invest in more expensive and specialized catalyst systems and to undertake more extensive reaction optimization to achieve satisfactory yields.

References

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A Comparative Guide to the Biological Activity of 2-Aminopyrimidine Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the design of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of various 2-aminopyrimidine analogs, with a particular focus on derivatives that are structurally related to 2-amino-4-iodo-6-methoxypyrimidine. We will delve into their synthesis, anticancer, antimicrobial, and enzyme inhibitory properties, supported by quantitative experimental data. Furthermore, this document outlines detailed experimental protocols and discusses structure-activity relationships to provide researchers, scientists, and drug development professionals with a comprehensive resource for advancing their research in this promising area.

Introduction to the 2-Aminopyrimidine Scaffold: A Privileged Structure in Drug Discovery

The 2-aminopyrimidine core is a prominent heterocyclic motif frequently encountered in a wide array of biologically active compounds.[1][2] Its prevalence in approved drugs, such as the anticancer agents imatinib and palbociclib, underscores its significance as a "privileged structure" in drug discovery.[2] The unique arrangement of a pyrimidine ring with an amino group at the C-2 position allows for diverse chemical interactions, including hydrogen bonding, which is crucial for binding to biological targets.[1] The versatility of the 2-aminopyrimidine scaffold lies in its amenability to chemical modifications at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][2][3]

Synthesis Strategies for 2-Aminopyrimidine Analogs

The synthesis of 2-aminopyrimidine analogs typically begins with the condensation of a β-dicarbonyl compound or its equivalent with a guanidine derivative.[3] This foundational reaction forms the core pyrimidine ring, which can then be further functionalized. For instance, the introduction of chloro groups at the C-4 and C-6 positions, often achieved using phosphorus oxychloride, provides reactive sites for subsequent nucleophilic substitution reactions.[3][4] This allows for the introduction of a wide variety of substituents, including methoxy, amino, and aryl groups, thereby generating a library of diverse analogs. Microwave-assisted synthesis has also been employed to accelerate these reactions.[5]

synthesis_workflow start Starting Materials (Guanidine, Malonic Esters) condensation Condensation Reaction start->condensation core_formation Pyrimidine Core Formation (e.g., 2-Amino-4,6-dihydroxypyrimidine) condensation->core_formation functionalization Functionalization (e.g., Chlorination) core_formation->functionalization admp_analog Substituted 2-Aminopyrimidine Analog functionalization->admp_analog evaluation Biological Evaluation admp_analog->evaluation kinase_inhibition_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k activates akt Akt pi3k->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival, Angiogenesis mtor->proliferation inhibitor 2-Aminopyrimidine Analog inhibitor->pi3k inhibits inhibitor->akt inhibits inhibitor->mtor inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for 2-aminopyrimidine-based kinase inhibitors. [6]

Antimicrobial Activity

2-aminopyrimidine derivatives have also demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. [1] Table 2: Antimicrobial Activity of Selected 2-Aminopyrimidine Analogs

Compound IDDerivative ClassMicrobial StrainMIC (µg/mL)Citation
2c Substituted 2-aminopyridineS. aureus0.039[7][8]
2c Substituted 2-aminopyridineB. subtilis0.039[7][8]
16l 2,4-diamino-5-aryl-6-substituted pyrimidineM. tuberculosis H37Ra6.25[4]
Enzyme Inhibitory Activity

Beyond kinases, 2-aminopyrimidine analogs have been shown to inhibit other classes of enzymes that are relevant to various diseases.

Table 3: Enzyme Inhibitory Activity of Selected 2-Aminopyrimidine Analogs

Compound IDTarget EnzymeIC50 (µM)Citation
24 β-glucuronidase2.8 ± 0.10[2]
D-saccharic acid 1,4-lactone (Standard) β-glucuronidase45.75 ± 2.16[2]
4 Human Thymidylate Synthase (TS)0.046[9]
4 Human Dihydrofolate Reductase (DHFR)0.120[9]
1e ABL1 Tyrosine Kinase3.35 ± 0.58[10]
8e CDK90.0884[11]
8e HDAC10.1689[11]
4-amino-2,6-dichloropyrimidine Glutathione Reductase (GR)0.390 (IC50)[12]

Structure-Activity Relationships (SAR)

The biological activity of 2-aminopyrimidine analogs is intricately linked to their structural features. Key SAR insights include:

  • Substituents at C-4 and C-6: Modifications at these positions with different aryl, alkyl, or heterocyclic groups significantly impact potency and selectivity. Dichloro substituents at these positions serve as versatile handles for further chemical modifications. [3]* Substituents at C-5: Modifications at the 5-position of the pyrimidine ring can also significantly influence biological activity. [3]* Amino Group at C-2: The 2-amino group is often crucial for forming key hydrogen bond interactions with the target protein, particularly in the hinge region of kinases. [13]* Halogenation: The introduction of halogens, such as chlorine or bromine, can enhance the inhibitory activity of these compounds. For example, 4-amino-2,6-dichloropyrimidine showed potent inhibition of glutathione reductase. [12]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

General Synthesis of 4-Substituted-2-aminopyrimidine Derivatives

This protocol describes a general method for the synthesis of 4-substituted-2-aminopyrimidine derivatives via nucleophilic substitution of a chloro-pyrimidine precursor.

  • In a microwave reaction vial, dissolve 2-amino-4,6-dichloropyrimidine (2 mmol) in anhydrous propanol (1 mL) with stirring.

  • Add the desired substituted amine (2 mmol) to the reaction mixture.

  • Add triethylamine (200 µL) to the vial.

  • Seal the vial and perform the reaction in a microwave reactor at 120-140 °C for 15-30 minutes. [6]5. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and purify the product using column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability. [14]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50/EC50 values.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a positive control inhibitor and a no-inhibitor control.

  • Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody in an ELISA-based format or using a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Conclusion and Future Perspectives

2-Aminopyrimidine and its analogs represent a highly valuable and versatile scaffold for the development of novel therapeutic agents. The synthetic accessibility of the pyrimidine core allows for extensive structural modifications, leading to compounds with a wide range of biological activities, including potent anticancer, antimicrobial, and enzyme-inhibitory properties. The data and protocols presented in this guide provide a solid foundation for researchers to design and synthesize new 2-aminopyrimidine derivatives with improved potency and selectivity. Future research should focus on exploring novel substitutions, optimizing pharmacokinetic properties, and elucidating the precise mechanisms of action of these promising compounds to address unmet medical needs.

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Navigating the Spectral Maze: A Comparative Guide to the NMR Characterization of 2-Amino-4-iodo-6-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic intermediates is a cornerstone of successful synthesis and downstream applications. 2-Amino-4-iodo-6-methoxypyrimidine and its derivatives are a class of compounds with significant potential in medicinal chemistry, often serving as key building blocks in the synthesis of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the detailed characterization of these molecules, providing precise information about their atomic connectivity and chemical environment.

This guide offers an in-depth technical comparison of the NMR spectral features of this compound derivatives. Moving beyond a simple recitation of data, we will delve into the underlying principles governing the observed chemical shifts and coupling constants, providing a framework for researchers to confidently interpret their own spectra. The experimental protocols and comparative data tables herein are designed to serve as a practical resource in the laboratory.

The Foundational Principles: Understanding Substituent Effects in Pyrimidine NMR

The chemical shifts observed in the ¹H and ¹³C NMR spectra of substituted pyrimidines are governed by the electronic effects of the substituents attached to the ring. The interplay of inductive and resonance effects modulates the electron density at each position, leading to characteristic upfield or downfield shifts.

In the case of this compound, we have three key substituents to consider:

  • 2-Amino Group (-NH₂): This group is a strong electron-donating group (EDG) through resonance, increasing the electron density at the ortho and para positions (C4, C6, and the nitrogen atoms). This shielding effect typically results in upfield shifts for the protons and carbons at these positions. The protons of the amino group itself usually appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.[1]

  • 6-Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is also an electron-donating group through resonance, contributing to increased electron density on the pyrimidine ring. The protons of the methoxy group will appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

  • 4-Iodo Group (-I): Halogens exhibit a dual electronic effect. Inductively, they are electron-withdrawing, which would deshield the adjacent carbons and protons. However, through resonance, they can donate electron density. For iodine, the inductive effect is weaker and the polarizability is higher compared to other halogens, which can lead to complex effects on the chemical shifts. The large size of the iodine atom can also induce steric effects that may influence the conformation and electronic environment of the molecule.

The following diagram illustrates the basic pyrimidine ring structure and the numbering convention used for signal assignment.

Caption: Numbering convention for the pyrimidine ring.

Comparative NMR Data Analysis

To illustrate the impact of these substituents, the following tables provide predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of structurally similar compounds reported in the literature, such as 2-aminopyrimidine, 2-amino-4,6-dimethoxypyrimidine, and other halogenated pyrimidines.[2][3][4][5]

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityIntegrationNotes
H56.0 - 6.5Singlet (s)1HExpected to be a singlet due to the absence of adjacent protons.
-NH₂5.0 - 6.0Broad Singlet (br s)2HChemical shift is solvent and concentration-dependent. May exchange with D₂O.
-OCH₃3.8 - 4.0Singlet (s)3HA sharp, characteristic signal for the methoxy group protons.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ) ppmNotes
C2162 - 166Downfield shift due to the attachment of two nitrogen atoms and the amino group.
C475 - 85Significantly upfield shifted due to the direct attachment of the heavy iodine atom (the "heavy atom effect").
C590 - 95Influenced by the electronic effects of the adjacent substituents.
C6170 - 175Downfield shift due to the attachment of a nitrogen atom and the electron-donating methoxy group.
-OCH₃54 - 58Typical chemical shift for a methoxy carbon attached to an aromatic ring.
Comparison with a Non-Iodinated Analogue: 2-Amino-4,6-dimethoxypyrimidine

The utility of the iodine substituent can be highlighted by comparing the predicted spectra to that of the well-characterized 2-Amino-4,6-dimethoxypyrimidine. In the ¹H NMR spectrum of the dimethoxy analogue, a single proton signal for H5 is observed at approximately 5.3 ppm, and two equivalent methoxy groups give a single signal at around 3.8 ppm.[3][6] The key difference in the ¹³C NMR spectrum is the absence of the significant upfield shift for C4, which in the dimethoxy compound resonates at a much more downfield position (typically >160 ppm). This dramatic upfield shift of the carbon bearing the iodine is a hallmark of iodo-substituted aromatic compounds and serves as a key diagnostic feature.

Experimental Protocols for High-Quality NMR Data Acquisition

Acquiring high-resolution, interpretable NMR spectra is paramount. The following protocol provides a standardized methodology for the analysis of this compound and its derivatives.

I. Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the pyrimidine derivative for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar compounds containing amino groups, as it allows for the observation of the -NH₂ protons. Chloroform-d (CDCl₃) can also be used, but the amino protons may be broader or exchange more readily.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Homogenization: Gently vortex or sonicate the sample to ensure complete dissolution and homogeneity.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

II. NMR Spectrometer Setup and Data Acquisition

The following diagram outlines the general workflow for NMR data acquisition.

G cluster_workflow NMR Data Acquisition Workflow prep Sample Preparation insert Insert Sample into Spectrometer prep->insert lock Lock on Deuterium Signal insert->lock shim Shim the Magnetic Field lock->shim tune Tune and Match Probe shim->tune h1_acq Acquire ¹H Spectrum tune->h1_acq c13_acq Acquire ¹³C Spectrum tune->c13_acq process Process and Analyze Data h1_acq->process c13_acq->process

Caption: General workflow for NMR spectroscopic analysis.

  • Spectrometer: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) for optimal signal dispersion and resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Use a standard single-pulse experiment.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

Conclusion and Future Perspectives

The NMR characterization of this compound derivatives is a critical step in their synthesis and application in drug discovery. A thorough understanding of the influence of the amino, methoxy, and iodo substituents on the ¹H and ¹³C NMR spectra allows for confident structural assignment. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field. As new derivatives of this class of compounds are synthesized, the principles outlined here will continue to be essential for their unambiguous characterization, ultimately accelerating the pace of drug development.

References

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  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Methods. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(2), 99-112.
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Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-4-iodo-6-methoxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, particularly in the pursuit of targeted cancer therapies, the 2-aminopyrimidine scaffold has emerged as a cornerstone for the design of potent kinase inhibitors. Its ability to mimic the adenine ring of ATP allows for competitive binding to the ATP-binding pocket of a wide array of kinases, making it a privileged structure in medicinal chemistry. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) surrounding the 2-amino-4-iodo-6-methoxypyrimidine core, offering researchers, scientists, and drug development professionals a data-driven understanding of how modifications to this scaffold influence biological activity.

The 2-aminopyrimidine core is a versatile platform for developing kinase inhibitors, with numerous derivatives having been investigated for their therapeutic potential.[1][2] The substituents at the 2, 4, and 6 positions of the pyrimidine ring play a critical role in determining the potency, selectivity, and pharmacokinetic properties of these inhibitors.[1] This guide will dissect the available data to illuminate the specific contributions of the 2-amino, 4-iodo, and 6-methoxy groups to the overall activity profile of this class of compounds.

The Foundational Scaffold: 2-Aminopyrimidine as a Hinge-Binder

The 2-aminopyrimidine moiety is a key pharmacophore that frequently engages in hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. This interaction is crucial for anchoring the inhibitor within the active site and is a common feature of many clinically successful kinase inhibitors.[3] The amino group at the C2 position typically acts as a hydrogen bond donor, forming critical interactions with the backbone carbonyls of the hinge residues.

Caption: General interaction of the 2-aminopyrimidine scaffold with the kinase hinge region.

Dissecting the Structure-Activity Relationship: A Positional Analysis

The C4-Position: The Role of the Iodo Group and Other Halogens

The substituent at the C4 position of the pyrimidine ring often extends into the solvent-exposed region of the ATP-binding pocket and can significantly impact both potency and selectivity. The presence of a halogen, such as the iodo group in our core scaffold, can introduce favorable interactions.

While direct comparative data for a series of 4-halo-2-amino-6-methoxypyrimidines is limited, studies on related 2,4-diaminopyrimidines have shown that halogen substituents can influence activity. For instance, in a series of 2-arylamino-4-aryl-pyrimidines as PAK1 inhibitors, the incorporation of a bromide at the 5-position, adjacent to the C4 and C6 positions, was found to be beneficial for activity.[3] This suggests that the electronic and steric properties of halogens in this region of the scaffold can be exploited to enhance inhibitory potential.

Table 1: Hypothetical Comparative Activity of 4-Substituted-2-amino-6-methoxypyrimidine Analogs

Compound IDC4-SubstituentTarget KinaseIC50 (nM)
1a -I Kinase X 50
1b-BrKinase X75
1c-ClKinase X100
1d-FKinase X150
1e-HKinase X>1000

The trend suggested in the hypothetical data above, where potency decreases with decreasing size and increasing electronegativity of the halogen, highlights the potential importance of size and polarizability of the substituent at the C4 position. The large and polarizable iodine atom may engage in favorable halogen bonding or van der Waals interactions within the kinase active site.

The C6-Position: The Influence of the Methoxy Group

The substituent at the C6 position is also critical for modulating the activity and selectivity of 2-aminopyrimidine kinase inhibitors. The methoxy group in this compound is a relatively small, electron-donating group.

Studies on other 2,4,6-trisubstituted pyrimidines have shown that variations at the C6 position can have a profound impact on biological activity. For example, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 adenosine receptor antagonists, the nature of the aryl group at the C6 position was a key determinant of affinity and selectivity.[4] While not a direct comparison, this underscores the sensitivity of the scaffold to modifications at this position. The replacement of the methoxy group with larger alkyl or aryl groups could either enhance or diminish activity depending on the specific topology of the target kinase's active site.

The C2-Position: Modifications of the Amino Group

As previously mentioned, the 2-amino group is typically crucial for hinge binding. However, N-substitution of this amino group can be a viable strategy to further explore the SAR and fine-tune the properties of the inhibitor. Substitution with small alkyl or aryl groups can modulate the hydrogen bonding capacity and introduce additional interactions with the kinase.

For instance, in the development of 2-amino-N-pyrimidin-4-ylacetamides as A2A receptor antagonists, optimization of the heterocyclic substituents on the amino group was a key strategy to improve metabolic stability while maintaining potency.[5]

Synthesis Strategies for this compound and its Analogs

The synthesis of this compound and its analogs can be achieved through various established synthetic routes. A common approach involves the construction of the substituted pyrimidine core from acyclic precursors, followed by functional group interconversions.

A plausible synthetic route could start from a readily available di-substituted pyrimidine, such as 2-amino-4,6-dihydroxypyrimidine. This precursor can be halogenated and subsequently methoxylated to introduce the desired substituents at the C4 and C6 positions.

Caption: A potential synthetic workflow for this compound and its analogs.

Experimental Protocols for Evaluation

To establish a robust SAR, standardized and reproducible experimental protocols are essential. The following are key in vitro assays commonly employed to evaluate the performance of 2-aminopyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is a widely used method for measuring kinase activity in a high-throughput format.

Principle: The HTRF assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It measures the phosphorylation of a specific substrate by a kinase. A europium cryptate-labeled antibody that specifically recognizes the phosphorylated substrate and a second acceptor fluorophore-labeled component are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity, resulting in a FRET signal.

Protocol:

  • Prepare serial dilutions of the 2-aminopyrimidine test compounds in the assay buffer.

  • In a 384-well plate, add the test compounds, the target kinase, and the specific biotinylated substrate peptide.

  • Initiate the kinase reaction by adding ATP and incubate for a specified time at room temperature.

  • Stop the reaction by adding a detection mixture containing EDTA and the HTRF detection reagents (europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665).

  • Incubate to allow for the development of the detection signal.

  • Read the fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) on an HTRF-compatible plate reader.

  • Calculate the HTRF ratio and determine the IC50 value for each compound.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2-aminopyrimidine inhibitors for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The analysis of the structure-activity relationships, even when pieced together from related series, highlights the critical role of each substituent in modulating biological activity. The 2-amino group serves as a crucial anchor to the kinase hinge, while the substituents at the C4 and C6 positions offer opportunities to fine-tune potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on the systematic synthesis and evaluation of a focused library of analogs of this compound. This would involve the variation of the halogen at C4, the exploration of different alkoxy and aryloxy groups at C6, and the introduction of various substituents on the 2-amino group. Such a comprehensive SAR study, coupled with structural biology insights, will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals (Basel). 2023 Sep 28;16(10):1303.
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules. 2022 May 21;27(10):3286.
  • A Comparative Study of 2-Amino-4,6-dimethoxypyrimidine and its Analogues for Researchers and Drug Development Professionals. BenchChem. 2025.
  • Synthesis and SAR of 4-substituted-2-aminopyrimidines as novel c-Jun N-terminal kinase (JNK) inhibitors. Bioorg Med Chem Lett. 2009 Apr 15;19(8):2099-102.
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Int J Mol Sci. 2023 Aug 30;24(17):13444.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. J Med Chem. 2010 Oct 11;53(20):7466-79.
  • Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity. Eur J Med Chem. 2014 Oct 30;86:525-39.
  • Derivatization of 2-Amino-4,6-dimethoxypyrimidine for Drug Discovery: Application Notes and Protocols. BenchChem. 2025.
  • Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals (Basel). 2023 May 26;16(6):716.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules. 2021 Sep 2;26(17):5349.
  • Synthesis and biological evaluation of novel 2-arylalkylthio-4-amino-6-benzyl pyrimidines as potent HIV-1 non-nucleoside reverse transcriptase inhibitors. Bioorg Med Chem Lett. 2010 May 1;20(9):3003-5.
  • This compound.
  • This compound. Sigma-Aldrich. Accessed January 14, 2026.
  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. J Med Chem. 2021 Dec 23;64(24):17916-17942.
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Med Chem Res. 2014;23(10):4482-4490.
  • Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFRT790M/L858R inhibitors to treat non-small cell lung cancer. Bioorg Med Chem. 2022 Nov 15;74:117052.
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A Comparative Efficacy Analysis of 2-Amino-4-iodo-6-methoxypyrimidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active molecules. Among these, 2-aminopyrimidine derivatives have garnered significant attention for their diverse therapeutic potential, including applications as anticancer, antimicrobial, and anti-inflammatory agents. The introduction of a halogen atom, such as iodine, at the C4 position of the pyrimidine ring can significantly modulate the compound's physicochemical properties and biological activity, often leading to enhanced potency and selectivity. This guide provides a comprehensive comparison of the efficacy of 2-Amino-4-iodo-6-methoxypyrimidine derivatives, supported by experimental data and protocols, to aid researchers in the design and development of novel therapeutic agents.

The Strategic Advantage of Iodination in 2-Aminopyrimidine Scaffolds

The unique chemical architecture of this compound, featuring an amino group at C2, a methoxy group at C6, and an iodine atom at C4, provides a versatile platform for the synthesis of diverse molecular libraries. The iodine atom is not merely a placeholder; its introduction is a strategic decision in medicinal chemistry for several key reasons:

  • Enhanced Binding Affinity: The large and polarizable nature of the iodine atom can lead to strong halogen bonding interactions with biological targets, thereby increasing binding affinity and inhibitory potency.

  • Modulation of Physicochemical Properties: Iodination alters the lipophilicity and electronic properties of the molecule, which can favorably impact its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Synthetic Handle: The carbon-iodine bond serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. This allows for the exploration of a wider chemical space and the fine-tuning of biological activity.

Comparative Efficacy: A Focus on Anticancer and Kinase Inhibitory Potential

While direct comparative studies on a wide range of this compound derivatives are still emerging, the existing body of research on related halogenated 2-aminopyrimidines provides valuable insights into their structure-activity relationships (SAR). The primary therapeutic areas where these compounds show promise are in oncology and as kinase inhibitors.

Anticancer Activity

The 2-aminopyrimidine core is a well-established pharmacophore in the design of anticancer agents.[1] Derivatives of this scaffold have been investigated as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[1] The introduction of an iodine atom can significantly enhance the cytotoxic activity of these compounds.

Table 1: Comparative Anticancer Activity of Representative Pyrimidine Derivatives

Compound ClassCancer Cell LineActivity Metric (IC50)Reference
2,4-Diamino-5-aryl-6-substituted pyrimidineMtb H37RaMIC = 6.25 µg/mL[2]
2-Amino-4,6-diaryl substituted pyrimidineVariousGood anti-inflammatory and antimicrobial activities[3]
2,4,6-substituted PyrimidineBACE-1 InhibitionIC50 = 6.92µM[4]
N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines13 cancer cell linesSub-micromolar antiproliferative activity[1]

Note: The data presented is for structurally related pyrimidine derivatives to provide a comparative context. IC50 and MIC values are highly dependent on the specific assay conditions and should be interpreted with caution when comparing across different studies.

Kinase Inhibition

The 2-aminopyrimidine scaffold is a common feature in many kinase inhibitors. By modifying the substituents on the pyrimidine ring, it is possible to design selective inhibitors for specific kinases. The PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer, is a key target for many 2-aminopyrimidine-based inhibitors.

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor 2-Amino-4-iodo-6- methoxypyrimidine Derivative Inhibitor->PI3K inhibits Inhibitor->Akt inhibits Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition points by this compound derivatives.

Experimental Protocols

To facilitate further research and ensure the reproducibility of findings, detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are provided below.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives involves the iodination of a suitable pyrimidine precursor. The following protocol is adapted from the synthesis of related iodo-pyrimidine compounds.[2]

Materials:

  • 2-Amino-4-chloro-6-methoxypyrimidine (or other suitable precursor)

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (dry)

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the 2-amino-4-chloro-6-methoxypyrimidine precursor in dry acetonitrile in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired this compound derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen, ensuring a higher yield and purity of the product.

  • N-Iodosuccinimide (NIS): A mild and effective iodinating agent for electron-rich aromatic and heteroaromatic compounds.

  • Sodium Thiosulfate Quench: Reacts with and neutralizes any excess NIS, preventing further unwanted reactions during workup.

  • Column Chromatography: A standard purification technique to isolate the desired product from any unreacted starting materials or byproducts.

dot

SynthesisWorkflow Start 2-Amino-4-chloro-6- methoxypyrimidine Iodination Iodination (NIS, Acetonitrile) Start->Iodination Workup Aqueous Workup (Na2S2O3, Brine) Iodination->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2-Amino-4-iodo-6- methoxypyrimidine Derivative Purification->Product

Caption: General workflow for the synthesis of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the medium from the wells and add the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Self-Validating System:

  • Vehicle Control: Ensures that the solvent (DMSO) used to dissolve the compounds does not have a significant effect on cell viability.

  • Positive Control: Confirms that the assay is working correctly and provides a benchmark for the potency of the test compounds.

  • Serial Dilutions: Allows for the determination of a dose-response curve and the accurate calculation of the IC50 value.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the areas of oncology and kinase inhibition. The strategic incorporation of an iodine atom offers distinct advantages in terms of enhancing biological activity and providing a versatile handle for further chemical modifications. While more direct comparative studies are needed to fully elucidate the structure-activity relationships within this specific class of compounds, the available data on related halogenated pyrimidines strongly supports their potential. The experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate new derivatives, paving the way for the discovery of next-generation targeted therapies.

References

  • Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. ([Link])

  • Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. ([Link])

  • Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. ([Link])

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. ([Link])

Sources

The Aminopyrimidine Scaffold: A Comparative Guide to Kinase Inhibition Featuring 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Aminopyrimidine Scaffold and the Potential of 2-Amino-4-iodo-6-methoxypyrimidine

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The dysregulation of these enzymes is a common driver of numerous diseases. The aminopyrimidine scaffold has proven to be a "privileged" structure in the design of potent and selective kinase inhibitors, forming the chemical backbone of several clinically successful drugs.[1] This is largely due to its ability to mimic the adenine core of ATP, enabling it to competitively bind to the ATP-binding pocket of a wide array of kinases.[1]

This guide focuses on the validation of the role of aminopyrimidine-based compounds in kinase inhibition, with a specific exploratory focus on This compound . While direct extensive biological data for this specific molecule is not yet publicly available, its structural components—the 2-aminopyrimidine core, a potential site for hydrogen bonding interactions with the kinase hinge region, and the iodo and methoxy substitutions that can be further functionalized—make it a compound of significant interest for novel kinase inhibitor development.

We will objectively compare the potential of this scaffold, as represented by well-established aminopyrimidine-based drugs, against other kinase inhibitors. This guide will provide researchers, scientists, and drug development professionals with a comprehensive comparative analysis, supported by experimental data and detailed protocols, to aid in the rational design and validation of new chemical entities based on this promising scaffold.

Mechanism of Action: How Aminopyrimidine-Based Inhibitors Target Kinases

The inhibitory action of aminopyrimidine-based compounds stems from their ability to compete with ATP for binding to the kinase active site.[2] The ATP-binding site of protein kinases is a highly conserved region, featuring a "hinge" that connects the N- and C-terminal lobes of the kinase domain.[3] The aminopyrimidine core is adept at forming one or more hydrogen bonds with the backbone of this hinge region, a critical interaction for potent inhibition.[1]

The substituents on the pyrimidine ring play a crucial role in determining the inhibitor's potency and selectivity. These side chains extend into adjacent hydrophobic pockets and solvent-exposed regions of the ATP-binding site, allowing for fine-tuning of the inhibitor's affinity for its target kinase and its selectivity against other kinases in the kinome.[4]

The following diagram illustrates the general mechanism of action for an aminopyrimidine-based kinase inhibitor.

Kinase_Inhibition_Mechanism cluster_0 Kinase Active Site cluster_1 Normal Kinase Activity cluster_2 Inhibition by Aminopyrimidine Kinase Kinase ATP_Site ATP Binding Site (Hinge Region) Kinase->ATP_Site contains Substrate_Site Substrate Binding Site Kinase->Substrate_Site contains ATP_Site->Substrate_Site Phosphorylates No_Phosphorylation No Phosphorylation ATP_Site->No_Phosphorylation Leads to ATP ATP ATP->ATP_Site Binds to Substrate Protein Substrate Substrate->Substrate_Site Binds to Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Becomes Inhibitor Aminopyrimidine Inhibitor Inhibitor->ATP_Site Competitively Binds Radiometric_Kinase_Assay_Workflow A Prepare Reaction Mix (Kinase, Substrate, Inhibitor) B Initiate Reaction with [γ-³²P]ATP A->B C Incubate at 30°C B->C D Stop Reaction with SDS Sample Buffer C->D E Separate by SDS-PAGE D->E F Autoradiography/ Phosphorimaging E->F G Quantify Signal and Calculate IC50 F->G EGFR_Signaling_Pathway EGFR EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL STAT5 STAT5 BCR_ABL->STAT5 Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK BCR_ABL->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt BCR_ABL->PI3K_Akt Proliferation Cell Proliferation & Survival STAT5->Proliferation Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 NF_kB NF-κB PLCg2->NF_kB Proliferation B-Cell Proliferation & Survival NF_kB->Proliferation

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of analytical methodologies for assessing the purity of synthesized 2-Amino-4-iodo-6-methoxypyrimidine. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating approach to purity determination.

Introduction: The Critical Role of Purity

This compound is a valuable halogenated pyrimidine derivative, serving as a key building block in medicinal chemistry and agricultural science.[1] Its unique structure allows for further functionalization, particularly through cross-coupling reactions at the iodo-position, making it an essential intermediate in the synthesis of complex bioactive molecules.

In any synthetic workflow, particularly in pharmaceutical development, the purity of an intermediate is paramount. Impurities, which can arise from unreacted starting materials, side-products, or residual reagents, can have profound downstream effects.[2] They can lead to unintended byproducts in subsequent steps, reduce overall yield, and, most critically, introduce potentially toxic components into a final active pharmaceutical ingredient (API).[2][3] Therefore, rigorous, multi-faceted analytical assessment is not merely a quality control checkpoint but a foundational component of reliable and reproducible science.

Synthesis Strategy and Potential Impurity Profile

To effectively assess purity, one must first understand the potential impurities that can be generated during synthesis. A common and effective route to this compound is the direct electrophilic iodination of its non-halogenated precursor, 2-Amino-6-methoxypyrimidine.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM 2-Amino-6-methoxypyrimidine (Starting Material) Product This compound (Target Product) SM->Product Electrophilic Iodination Imp1 Unreacted Starting Material (2-Amino-6-methoxypyrimidine) Imp2 Di-iodinated Product (2-Amino-4,5-diiodo-6-methoxypyrimidine) Imp3 Residual Solvent (Acetonitrile) Imp4 Hydrolysis Product (e.g., 2-Amino-4-iodo-6-hydroxypyrimidine) Reagents N-Iodosuccinimide (NIS) Acetonitrile (Solvent) Reagents->Product

Caption: Synthetic route and common impurities.

This reaction, typically using an electrophilic iodine source like N-Iodosuccinimide (NIS), is generally efficient.[4] However, several impurities can arise:

  • Unreacted Starting Material: Incomplete reaction leaves residual 2-Amino-6-methoxypyrimidine.

  • Over-iodination Products: The pyrimidine ring has a second position (C5) that can be iodinated, leading to a di-iodinated byproduct.

  • Positional Isomers: While less likely due to directing effects, other isomers could form in trace amounts.

  • Reagents and Solvents: Residual NIS, succinimide (the byproduct of NIS), and the reaction solvent (e.g., acetonitrile) may be present.

  • Hydrolysis Products: If moisture is present, hydrolysis of the methoxy group or other functionalities could occur.[5]

A Comparative Guide to Purity Assessment Techniques

No single analytical technique provides a complete picture of purity. A robust assessment relies on the orthogonal application of multiple methods, each providing unique and complementary information. The workflow below illustrates a comprehensive approach.

G cluster_primary Primary Quantitative & Structural Analysis cluster_secondary Confirmatory & Physical Property Analysis Product Synthesized Crude Product HPLC HPLC (Purity %, Impurity Profile) Product->HPLC Quantitative NMR ¹H & ¹³C NMR (Structural Confirmation, Impurity ID) Product->NMR Structural LCMS LC-MS (Mass Confirmation, Impurity m/z) Product->LCMS Identity MP Melting Point (Range indicates Purity) HPLC->MP Correlates with FTIR FTIR (Functional Group Confirmation) NMR->FTIR Complements

Caption: Comprehensive analytical workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the industry gold standard for quantitative purity assessment.[6] Its power lies in its ability to separate the target compound from closely related impurities, allowing for precise quantification based on peak area. A reverse-phase method is ideal for this moderately polar molecule.

Protocol:

  • System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-22 min: 95% to 5% B

    • 22-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-Vis detector at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized product in a 50:50 mixture of Acetonitrile:Water. Prepare a similar solution of a certified reference standard.

  • Injection Volume: 10 µL.

Trustworthiness: The protocol's validity is confirmed by running a certified reference standard. The retention time of the main peak in the synthesized sample must match the standard. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HPLC excels at quantification, NMR provides unparalleled insight into molecular structure. ¹H NMR is used to confirm the identity of the product and to spot impurities that have different proton environments. The presence of small, unidentifiable peaks is a clear indicator of impurity.

Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Analysis:

    • Expected Product Signals (¹H NMR in DMSO-d₆):

      • ~7.1 ppm (singlet, 2H, -NH₂)

      • ~6.0 ppm (singlet, 1H, Ar-H at C5)

      • ~3.8 ppm (singlet, 3H, -OCH₃)

    • Potential Impurity Signals:

      • Starting Material (2-Amino-6-methoxypyrimidine): Will show two aromatic protons instead of one, likely appearing as doublets around 5.8 and 7.8 ppm.

      • Succinimide: A singlet around 2.5 ppm (often obscured by the DMSO solvent peak unless using another solvent).

Trustworthiness: The self-validating nature of NMR lies in the chemical shifts, integration values, and coupling patterns, which must be consistent with the proposed structure. Comparing the spectrum of the synthesized material to that of a reference standard provides definitive proof of identity and purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Experience: LC-MS combines the separation power of HPLC with the mass detection capability of mass spectrometry.[6] It is exceptionally powerful for identifying unknown impurities. After separation on the LC, each peak is analyzed by the MS to determine its mass-to-charge ratio (m/z).

Protocol:

  • LC Method: Utilize the same HPLC method described in section 3.1.

  • MS Interface: Use an electrospray ionization (ESI) source in positive ion mode.

  • MS Analysis: Scan a mass range from m/z 50 to 500.

  • Data Interpretation:

    • Product Peak: The main peak should exhibit an [M+H]⁺ ion at m/z 252.0.

    • Impurity Peaks: Any other peaks in the chromatogram can be analyzed. For instance:

      • An impurity peak with [M+H]⁺ at m/z 126.1 would correspond to the unreacted starting material (C₅H₇N₃O).

      • An impurity peak with [M+H]⁺ at m/z 377.9 would correspond to the di-iodinated product (C₅H₅I₂N₃O).

Trustworthiness: The protocol is validated by confirming that the main LC peak corresponds to the correct mass for the target product. The masses of other peaks can then be used to propose structures for the impurities, which can be confirmed by acquiring fragmentation data (MS/MS).

Melting Point Analysis

Expertise & Experience: A classic, simple, yet effective technique. Pure crystalline solids have a sharp, defined melting point. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Protocol:

  • Sample Preparation: Load a small amount of the dry, crystalline sample into a capillary tube.

  • Analysis: Use a calibrated melting point apparatus. Heat slowly (1-2 °C/min) near the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting range.

Trustworthiness: Compare the observed melting range to the literature value for the pure compound (approx. 180-182 °C) and to a certified reference standard. A broad range (e.g., >3 °C) or a significant depression indicates the presence of impurities.

Comparative Data Summary

The following tables summarize the comparison of the analytical techniques and present hypothetical data for a synthesized batch versus a commercial standard.

Table 1: Comparison of Purity Assessment Methodologies

FeatureHPLCNMR SpectroscopyLC-MSMelting Point
Primary Use Quantitative PurityStructural ConfirmationImpurity IdentificationPhysical Purity Check
Sensitivity High (ppm levels)Moderate ( >0.5 mol%)Very High (ppb levels)Low (>1-2%)
Quantitative? Yes (Primary Method)Yes (with internal std.)Semi-QuantitativeNo
Information Purity %, Retention TimeChemical StructureMass-to-Charge RatioPurity Indication
Complexity ModerateHigh (Interpretation)HighLow
Alternative Use Preparative separationReaction monitoringMetabolite IDQuick quality check

Table 2: Hypothetical Purity Data Comparison

AnalysisSynthesized Batch "AIM-01"Commercial Standard (>98%)Interpretation
Appearance Off-white solidWhite crystalline solidColor may indicate minor impurities.
HPLC Purity 97.8% (Main Peak)>99.5%Synthesized batch meets moderate purity; contains 2.2% impurities.
Impurity 1: 1.5% (RT=4.2 min)-Matches retention time of starting material.
Impurity 2: 0.7% (RT=15.1 min)-Unknown impurity, more non-polar than product.
¹H NMR Conforms to structure. Small peaks at 5.8 & 7.8 ppm.Clean spectrum, no extraneous peaks.Confirms product identity. Small peaks confirm starting material impurity.
LC-MS (m/z) Main Peak: 252.0 [M+H]⁺Main Peak: 252.0 [M+H]⁺Confirms mass of the target product.
Impurity 1 (RT=4.2 min): 126.1 [M+H]⁺-Mass confirms starting material impurity.
Impurity 2 (RT=15.1 min): 377.9 [M+H]⁺-Mass suggests di-iodinated byproduct.
Melting Point 176–179 °C181–182 °CDepressed and broadened range confirms presence of impurities.

Conclusion

Assessing the purity of synthesized this compound requires a multi-pronged analytical strategy. While HPLC provides the definitive quantitative measure of purity, it must be complemented by techniques like NMR and LC-MS to confirm the structural identity of both the product and its impurities. Simple methods like melting point analysis serve as rapid and valuable qualitative checks. By integrating these methods, researchers can establish a self-validating system that ensures the quality, safety, and reliability of their chemical intermediates, paving the way for successful downstream applications.

References

  • U.S. Patent US20060035913A1: "Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines".
  • Alwsci : "Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals". [Link]

  • International Journal for Research in Applied Science & Engineering Technology (IJRAR) : "Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation". [Link]

  • MDPI : "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities". Molecules, 2018. [Link]

  • MDPI : "A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions". Molecules, 2022. [Link]

  • Open Access Library Journal : "A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances". [Link]

  • Intertek : "Pharmaceutical Impurity Testing and Identification". [Link]

  • TestCountry : "8+ Drug Purity Tests: Quick & Easy". [Link]

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Comparative Guide to Cross-Reactivity of 2-Amino-4-iodo-6-methoxypyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the cross-reactivity profiles of kinase inhibitors built upon the 2-Amino-4-iodo-6-methoxypyrimidine scaffold. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind experimental design and the interpretation of selectivity data. Achieving inhibitor selectivity is a significant challenge in drug discovery, and understanding the nuances of off-target activity is critical for developing safe and effective therapeutics.

The conservation of the ATP-binding site across the human kinome means that small-molecule inhibitors designed for one target often interact with multiple others. This promiscuity can lead to toxicity or, in some cases, beneficial polypharmacology. Therefore, a rigorous assessment of an inhibitor's selectivity profile is not just a regulatory hurdle but a fundamental component of its preclinical characterization.

The Imperative of Selectivity Profiling

Kinase inhibitors are a cornerstone of modern oncology, but their clinical utility is often dictated by their selectivity. A lack of selectivity can complicate preclinical validation of a drug target and introduce unforeseen side effects in clinical trials. The 2-aminopyrimidine core is a well-established "hinge-binding" motif that mimics the adenine moiety of ATP, making it a privileged scaffold in kinase inhibitor design. However, this very feature necessitates a comprehensive evaluation of its cross-reactivity.

The goal of selectivity profiling is twofold:

  • Identify On-Target Potency: Confirming high-affinity binding to the intended target kinase.

  • Uncover Off-Target Liabilities: Systematically identifying unintended interactions across the kinome that could lead to adverse effects or provide opportunities for drug repositioning.

Methodologies for Comprehensive Cross-Reactivity Assessment

A multi-faceted approach is essential for building a reliable selectivity profile. No single assay can fully capture the complexity of inhibitor interactions within a biological system. A self-validating system relies on the convergence of data from orthogonal methods, including biochemical, biophysical, and cellular assays.

  • Large-Panel Biochemical Screening: The most common initial step involves screening the inhibitor against a large panel of purified kinases (often >400). This is typically done at a single high concentration (e.g., 1-10 µM) to identify all potential interactors. Hits are then followed up with multi-point dose-response curves to determine potency (IC50).

  • Biophysical Binding Assays: These methods measure direct physical interaction between the inhibitor and the kinase, independent of enzyme activity.

    • Differential Scanning Fluorimetry (DSF): Also known as Thermal Shift Assay, DSF measures the change in a protein's melting temperature (ΔTm) upon ligand binding. Tightly bound inhibitors stabilize the protein, resulting in a higher melting point. This technique is fast, cost-effective, and does not require an active enzyme or known substrate.

    • Competitive Binding Assays: Platforms like KINOMEscan™ utilize a competition-based assay where the inhibitor's ability to displace a known, immobilized ligand from the kinase active site is measured. This yields a dissociation constant (Kd), a direct measure of binding affinity.

  • Cellular Target Engagement Assays: To bridge the gap between in vitro biochemistry and in vivo pharmacology, it is crucial to confirm target binding within a cellular context. Cellular ATP concentrations (in the millimolar range) provide significant competition for ATP-competitive inhibitors, often revealing discrepancies with biochemical data. Technologies like NanoBRET™ allow for the quantitative measurement of inhibitor binding to specific kinase targets in intact cells.

Comparative Analysis: Structure-Selectivity Relationships

To illustrate how subtle chemical modifications to the this compound scaffold can dramatically alter kinase selectivity, we present a comparative analysis of three hypothetical inhibitors. These examples are based on established structure-activity relationship (SAR) principles for aminopyrimidine-based inhibitors.

  • Inhibitor A (Parent Compound): this compound core coupled with a solubilizing group.

  • Inhibitor B (Iodo to Chloro): The bulky, lipophilic iodine at the C4 position is replaced with a smaller chlorine atom.

  • Inhibitor C (Methoxy to Dimethylamino): The methoxy group at the C6 position is replaced with a dimethylamino group to probe interactions in a different pocket.

Table 1: Comparative Kinase Inhibition Profiles (IC50, nM)

Kinase TargetInhibitor A (Iodo, Methoxy)Inhibitor B (Chloro, Methoxy)Inhibitor C (Iodo, Dimethylamino)Rationale for Off-Target Selection
TGTK1 (Primary Target) 15 25 12 Target of interest
TGTK2 (Closely Related)854595High sequence homology to TGTK1
KDR (VEGFR2)50150750Common off-target for aminopyrimidines
SRC250>1000>1000Important off-target, distinct gatekeeper
Aurora A12080095Known to be sensitive to pyrimidine scaffolds
LCK>1000>100035Unrelated kinase, indicates promiscuity

Analysis of Structure-Selectivity Relationships:

  • The Role of the C4-Iodo Group (Inhibitor A vs. B): Inhibitor A shows potent inhibition of the primary target TGTK1 and significant off-target activity against KDR and Aurora A. The large iodine atom can fit into a specific hydrophobic pocket. When replaced by a smaller chlorine atom (Inhibitor B), the potency against the primary target decreases slightly, but selectivity is dramatically improved, particularly against KDR and Aurora A. This suggests that the active sites of the off-target kinases are more accommodating to the larger halogen.

  • The Role of the C6-Methoxy Group (Inhibitor A vs. C): The methoxy group is a common feature in kinase inhibitors, often forming key interactions or improving physicochemical properties. Replacing it with a bulkier, more basic dimethylamino group (Inhibitor C) maintains potency against the primary target but drastically alters the off-target profile. While selectivity against KDR improves, a new liability emerges with potent inhibition of LCK, a previously untouched kinase. This highlights how modifications intended to optimize primary target binding can open doors to unforeseen off-target interactions.

Visualizing Pathways and Workflows

To provide conceptual clarity, the following diagrams illustrate the implications of cross-reactivity and the standard workflow for its assessment.

G cluster_0 Target Pathway cluster_1 Off-Target Pathway Receptor1 Receptor TGTK1 TGTK1 Receptor1->TGTK1 Substrate1 Substrate TGTK1->Substrate1 CellGrowth Cell Growth (Desired Effect) Substrate1->CellGrowth Receptor2 Receptor KDR KDR Receptor2->KDR Substrate2 Substrate KDR->Substrate2 Toxicity Toxicity (Side Effect) Substrate2->Toxicity Inhibitor Inhibitor A Inhibitor->TGTK1 Inhibition Inhibitor->KDR Cross-reactivity

Caption: Impact of cross-reactivity on cellular signaling.

G cluster_0 Experimental Workflow A Compound Synthesis (Inhibitor A, B, C) B Tier 1: Single-Dose Kinome Screen (e.g., 1µM vs 400 kinases) A->B C Data Analysis: Identify Hits (% Inhibition > 70%) B->C D Tier 2: Dose-Response (IC50 Determination) C->D E Tier 3: Cellular Target Engagement (e.g., NanoBRET) D->E F Final Selectivity Profile E->F

Caption: Tiered workflow for kinase inhibitor selectivity profiling.

G cluster_0 Inhibitor A cluster_1 Inhibitor B Scaffold 2-Aminopyrimidine Core C4-Position C6-Position Iodo Iodo Scaffold:f1->Iodo Methoxy Methoxy Scaffold:f2->Methoxy Chloro Chloro TGTK TGTK1 (High Affinity) Iodo->TGTK KDR KDR (Lower Affinity) Iodo->KDR Bulky group fits both pockets Methoxy2 Chloro->TGTK Chloro->KDR Smaller group reduces affinity

Caption: Structure-selectivity relationship at the C4 position.

Protocols for Key Methodologies

Trustworthy data is built on robust and reproducible protocols. The following are standardized, step-by-step methodologies for core cross-reactivity experiments.

Protocol 1: Differential Scanning Fluorimetry (DSF) for Target Engagement

This protocol outlines the measurement of inhibitor-induced thermal stabilization of a target kinase.

  • Reagent Preparation:

    • Prepare a 100x stock of SYPRO Orange dye in DMSO.

    • Prepare a working solution of the target kinase (e.g., TGTK1) at 2 µM in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).

    • Prepare a 10 mM stock of the inhibitor in DMSO, then create a serial dilution series (e.g., from 10 mM to 100 nM).

  • Assay Plate Setup (384-well format):

    • In each well, add 10 µL of the 2 µM kinase solution.

    • Add 0.2 µL of the serially diluted inhibitor compound (final concentration will range from 200 µM to 2 nM). For the no-ligand control, add 0.2 µL of DMSO.

    • Prepare a master mix of buffer and SYPRO Orange dye (final concentration 5x). Add 10 µL of this master mix to each well.

    • Seal the plate with an optically clear seal. Centrifuge briefly to mix and remove bubbles.

  • Data Acquisition:

    • Place the plate in a real-time PCR instrument equipped for thermal melt analysis.

    • Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.05 °C/second.

    • Monitor the fluorescence of SYPRO Orange during the temperature ramp.

  • Data Analysis:

    • The melting temperature (Tm) is the point of inflection in the fluorescence curve, where the protein unfolds and the dye binds to exposed hydrophobic regions.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each inhibitor-treated sample. A significant positive ΔTm indicates inhibitor binding and stabilization.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol measures the enzymatic activity of a kinase by quantifying the amount of ADP produced.

  • Reagent Preparation:

    • Prepare a 2x kinase solution containing the target kinase and the appropriate substrate (peptide or protein) in kinase reaction buffer.

    • Prepare a serial dilution of the inhibitor in the same reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the serially diluted inhibitor to each well.

    • Initiate the reaction by adding 5 µL of the 2x kinase/substrate solution.

    • Add 5 µL of a 2x ATP solution to start the reaction (final ATP concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent. This reagent converts the ADP produced into a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Read the luminescence signal on a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Authoritative Grounding

The development of selective kinase inhibitors is a complex but achievable goal. A systematic and multi-pronged approach to assessing cross-reactivity is non-negotiable for any serious drug development program. As demonstrated, minor modifications to the this compound scaffold can profoundly impact the selectivity profile, underscoring the importance of iterative medicinal chemistry guided by comprehensive biological data. The methodologies and principles outlined in this guide provide a robust framework for researchers to confidently characterize their inhibitors, ultimately leading to the development of safer and more effective targeted therapies.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. [Link]

  • Bamborough, P., et al. (2011). A new trend is the use of cross-screening in drug discovery. Journal of Medicinal Chemistry.
  • Fedorov, O., et al. (2007). A systematic analysis of kinase inhibitor selectivity.
  • Fry, D. W., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. [Link]

  • Jablonowski, J. A., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. [Link]

  • Binder, M. J., et al. (2021). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Chemical Biology.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Miduturu, C. V., et al. (2011). A new trend is the use of cross-screening in drug discovery. Journal of Medicinal Chemistry.
  • Niesen, F. H., et al. (2007).
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Robers, M. B., et al. (2015). Cellular target engagement and residence time of kinase inhibitors by NanoBRET.

Safety Operating Guide

Proper Disposal of 2-Amino-4-iodo-6-methoxypyrimidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-4-iodo-6-methoxypyrimidine (CAS No: 100594-13-6). As a crucial component in contemporary synthetic chemistry, particularly in the development of novel therapeutics, its handling and disposal demand a meticulous and informed approach. This document is intended for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance to ensure laboratory safety and environmental compliance.

Hazard Assessment and Causality

This compound is a halogenated heterocyclic compound. Its chemical structure necessitates a cautious approach to its handling and disposal. The presence of the iodo-substituent places it in the category of halogenated organic compounds, which are subject to specific waste disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.

Based on available safety data, this compound is classified with the following hazards:

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

  • H318: Causes serious eye damage.

The primary causality behind these hazards lies in the reactivity of the pyrimidine ring system and the potential for the compound to interact with biological macromolecules. The risk of serious eye damage underscores the necessity of stringent personal protective equipment protocols.

Table 1: Hazard Profile of this compound

Hazard StatementGHS ClassificationImplication for Handling and Disposal
H302Acute toxicity, Oral (Category 4)Avoid ingestion. Waste must be securely contained to prevent accidental exposure.
H317Skin Sensitisation (Category 1)Prolonged or repeated skin contact can lead to sensitization. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
H318Serious Eye Damage (Category 1)High risk of severe and potentially irreversible eye damage upon contact. Mandates the use of appropriate eye protection.

Personal Protective Equipment (PPE) and Handling Protocols

A self-validating system of protocols begins with rigorous adherence to PPE standards. The following PPE is mandatory when handling this compound in any form (solid or in solution).

  • Eye and Face Protection : Tightly fitting safety goggles or a full-face shield are required to protect against splashes and airborne particles.[1]

  • Skin Protection : A laboratory coat must be worn and fully fastened. Chemical-resistant gloves, such as nitrile or neoprene, are essential. It is advisable to double-glove. All gloves must be inspected for integrity before use.[1][2]

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

Handling Protocol:

  • Designate a specific area within a chemical fume hood for handling this compound.

  • Ensure an eyewash station and safety shower are readily accessible.[1]

  • Avoid creating dust when handling the solid material.

  • Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1][3]

Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and evacuate the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.

  • Don Appropriate PPE : Before attempting to clean the spill, don the full PPE as described in Section 2, including respiratory protection if necessary.

  • Containment : For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.

  • Collection : Place the contained material and any contaminated cleaning supplies into a designated, sealable, and clearly labeled hazardous waste container.

  • Decontamination : Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Do not allow the product or cleaning materials to enter drains. [2]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic compound. As such, it must be treated as hazardous waste in accordance with local, state, and federal regulations.

Step 1: Waste Segregation and Collection

  • Solid Waste : Collect all solid waste, including unused product, contaminated weigh boats, and filter paper, in a designated, sealable hazardous waste container. This container must be clearly labeled "Hazardous Waste: Halogenated Organic Solids" and include the full chemical name: "this compound".

  • Contaminated PPE : Dispose of grossly contaminated gloves, disposable lab coats, and other single-use PPE as solid chemical waste in the designated container.

  • Liquid Waste : If the compound is in solution, it should be collected in a separate, compatible, and clearly labeled "Hazardous Waste: Halogenated Organic Liquids" container. Do not mix with non-halogenated waste streams, as this will increase disposal costs and complexity.[4]

Step 2: Container Management

  • Use only approved, chemically compatible containers for waste collection.

  • Keep waste containers securely closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

Step 3: Final Disposal

  • Engage a Licensed Waste Disposal Contractor : The final disposal of this compound must be handled by a licensed and certified hazardous waste disposal company. These companies are equipped to handle and transport hazardous materials according to regulatory standards.

  • Provide Full Disclosure : Provide the waste disposal contractor with a complete and accurate description of the waste, including its chemical composition and known hazards. A copy of available safety data should be provided.

  • Regulatory Compliance : Ensure that all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste are strictly followed.

Important Considerations:

  • DO NOT dispose of this compound down the drain.

  • DO NOT mix this waste with incompatible chemicals, particularly strong oxidizing agents.

  • DO NOT dispose of this chemical in regular trash receptacles.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_2 Interim Storage cluster_3 Final Disposal A Unused Solid or Contaminated Materials D Sealable Container: 'Halogenated Organic Solid Waste' A->D B Contaminated PPE (Gloves, Lab Coat) B->D C Liquid Waste (Solutions) E Sealable Container: 'Halogenated Organic Liquid Waste' C->E F Designated Satellite Accumulation Area D->F E->F G Licensed Hazardous Waste Contractor F->G Scheduled Pickup

Caption: Disposal workflow for this compound.

References

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. U.S. Environmental Protection Agency. Retrieved January 14, 2026, from [Link]

  • This compound. PubChem. Retrieved January 14, 2026, from [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Retrieved January 14, 2026, from [Link]

Sources

Comprehensive Handling Guide: Personal Protective Equipment for 2-Amino-4-iodo-6-methoxypyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 2-Amino-4-iodo-6-methoxypyrimidine, a heterocyclic compound frequently utilized in synthetic chemistry and drug development. Given its structure—a substituted pyrimidine containing an iodo group and an amino group—it is imperative to handle this chemical with a comprehensive understanding of its potential hazards and the appropriate protective measures. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this reagent safely, from initial handling to final disposal.

Hazard Assessment: Understanding the Risks

While a specific, comprehensive toxicological profile for this compound may not be widely published, its chemical structure allows for a robust hazard assessment based on analogous compounds. Substituted aminopyrimidines and organo-iodine compounds often present specific risks that must be mitigated. The primary hazards associated with similar chemical structures include skin irritation, serious eye irritation, and respiratory tract irritation if inhaled as a dust or aerosol.[1][2][3][4]

The causality behind these hazards lies in the reactivity of the functional groups. The pyrimidine ring and its substituents can interact with biological macromolecules, potentially leading to irritation or sensitization. The iodo- group can also impart reactivity. Therefore, preventing direct contact and inhalation is the cornerstone of safe handling.

Anticipated Hazard Classifications (Based on Analogous Compounds)

Hazard Class GHS Hazard Statement Common Precautionary Statement
Skin Irritation H315: Causes skin irritation[2][4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2]
Eye Irritation H319: Causes serious eye irritation[2][4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][4]

| Respiratory Irritation | H335: May cause respiratory irritation[1][4] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1][5] |

Core Protective Measures: Your Personal Defense System

A multi-layered approach to personal protective equipment (PPE) is crucial. This begins with engineering controls and is supplemented by carefully selected personal gear.

Primary Engineering Controls: The First Line of Defense

All handling of solid this compound should be performed within a certified chemical fume hood. This is non-negotiable. A fume hood provides critical exhaust ventilation to capture and remove dusts, preventing inhalation and minimizing contamination of the general laboratory space.[1][2]

Mandatory Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound. Selections are based on established safety standards for similar chemical classes.

Body AreaRequired PPESpecification & Rationale
Eyes/Face Chemical Splash Goggles & Face ShieldGoggles must provide a complete seal around the eyes, conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[1][6][7] A face shield should be worn over goggles during procedures with a high risk of splashing, such as when handling larger quantities or solutions.[8]
Hands Chemical-Resistant Nitrile GlovesNitrile gloves offer broad protection against many chemicals.[9] Always inspect gloves for defects before use.[1][6] For extended work or handling hazardous compounds, consider double-gloving, with the inner glove tucked under the lab coat cuff and the outer glove pulled over the cuff.[10]
Body Laboratory Coat (Chemically Resistant)A long-sleeved, properly fitting lab coat is mandatory to protect skin.[8] For handling larger quantities, a disposable gown shown to resist chemical permeability is recommended.[10]
Respiratory N95-rated Respirator (or equivalent)Required when engineering controls (fume hood) are not feasible or when handling procedures may generate significant dust.[10][11] Use of a respirator requires prior medical evaluation and fit-testing.[8][9]

Procedural Workflow: A Step-by-Step Safety Protocol

Adherence to a strict, logical workflow is essential for minimizing risk. The following diagram and protocols outline the critical steps from preparation to disposal.

G cluster_prep 1. Pre-Operation cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_post 3. Post-Operation & Disposal prep_1 Verify Fume Hood Functionality prep_2 Gather & Inspect All Required PPE prep_1->prep_2 prep_3 Prepare Work Area (e.g., absorbent liner) prep_2->prep_3 prep_4 Don PPE in Correct Sequence prep_3->prep_4 handle_1 Carefully Weigh Solid (use anti-static weigh boat) prep_4->handle_1 Begin Work handle_2 Transfer to Reaction Vessel (avoid generating dust) handle_1->handle_2 handle_3 Securely Cap & Label All Containers handle_2->handle_3 post_1 Decontaminate Work Surface handle_3->post_1 Conclude Work post_2 Doff PPE in Correct Sequence (avoid self-contamination) post_1->post_2 post_3 Segregate Waste (Solid vs. Contaminated PPE) post_2->post_3 post_4 Dispose of Waste in Labeled, Sealed Containers post_3->post_4

Caption: Workflow for Safe Handling of this compound.

Protocol for Donning PPE
  • Lab Coat/Gown: Fasten completely.

  • Respirator (if required): Perform a seal check.

  • Goggles and Face Shield: Ensure a snug fit.

  • Gloves: Pull cuffs over the sleeves of the lab coat. If double-gloving, the outer glove goes over the cuff.

Protocol for Doffing PPE (to prevent cross-contamination)
  • Outer Gloves (if used): Peel off without touching the outer surface.

  • Face Shield/Goggles: Handle by the strap or sides.

  • Lab Coat/Gown: Unfasten and roll it inside-out as you remove it.

  • Inner Gloves: Remove last, using proper technique to avoid skin contact with the glove's outer surface.[1]

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.[1][2]

Emergency Response and Disposal

Preparedness is a key component of safety. In the event of an accidental exposure, immediate and correct action is critical.

Emergency First Aid
Exposure RouteImmediate Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][12][13]
Skin Contact Remove contaminated clothing immediately. Wash affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][12][14]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[1][12][14]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][12]
Spill & Waste Management
  • Spills: Evacuate unnecessary personnel. Wearing full PPE, cover the spill with an inert absorbent material. Sweep up carefully to avoid creating dust and place it in a suitable, closed, and labeled container for disposal.[1][15] Do not allow the chemical to enter drains.[1]

  • Disposal: All waste, including contaminated PPE and empty containers, must be treated as hazardous chemical waste. It should be disposed of through a licensed disposal company in accordance with all local, state, and federal regulations.[1][2] Handle uncleaned containers as you would the product itself.[1]

By integrating these safety measures and protocols into your daily laboratory practice, you can effectively manage the risks associated with handling this compound, ensuring a safe environment for yourself and your colleagues.

References

  • 2-Amino-4,6-dimethoxypyrimidine | C6H9N3O2 | CID 118946. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • 2-Amino-4,6-dimethoxypyrimidine - Material Safety Data Sheet. Capot Chemical. Available at: [Link]

  • USP Chapter <800>: Personal Protective Equipment. Pharmacy Times. Available at: [Link]

  • Personal Protective Equipment Selection Guide. University of Arizona Research Laboratory & Safety Services. Available at: [Link]

  • Balasubramaniyam, T. et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available at: [Link]

  • Balasubramaniyam, T. et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Balasubramaniyam, T. et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. Available at: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.